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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

This guide details the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block often utilized in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block often utilized in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.

The pathway selected prioritizes regiochemical control and scalability , utilizing a "Nitration-Alkylation-Reduction" strategy. This approach avoids the poor regioselectivity often associated with the direct cyclization of butylhydrazine with unsymmetrical 1,3-dicarbonyls.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-Butyl-3-methyl-1H-pyrazol-4-amine Core Challenge: Controlling N-alkylation regioselectivity (N1 vs. N2) to ensure the butyl group is distal to the methyl substituent. Selected Pathway: Functionalization of the pyrazole core.[1][2][3][4][5]

Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

  • Reduction: The primary amine is derived from a nitro precursor (

    
    ).[6]
    
  • N-Alkylation: The butyl chain is introduced via nucleophilic substitution. This step determines the 1,3- vs. 1,5-isomer ratio.

  • Core Activation: The starting material, 3-methylpyrazole , is activated via electrophilic aromatic substitution (Nitration).

Retrosynthesis Target 1-Butyl-3-methyl- 1H-pyrazol-4-amine Nitro 1-Butyl-3-methyl- 4-nitropyrazole Target->Nitro Reduction (H2, Pd/C) Core 3-Methyl-4- nitropyrazole Nitro->Core N-Alkylation (n-BuBr, Base) Start 3-Methylpyrazole Core->Start Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-methylpyrazole.

Detailed Experimental Protocols

Step 1: Nitration of 3-Methylpyrazole

Objective: Synthesize 3-methyl-4-nitropyrazole . Mechanism: Electrophilic Aromatic Substitution (


). The pyrazole ring is electron-rich; the methyl group directs the incoming nitro group to the 4-position (ortho to the methyl, but 4 is the only available site for mono-substitution).

Reagents:

  • 3-Methylpyrazole (1.0 eq)[5]

  • Sulfuric Acid (

    
    , conc., solvent/catalyst)
    
  • Nitric Acid (

    
    , fuming or 70%, 1.1 eq)
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath (0 °C).

  • Dissolution: Charge

    
     (5 vol relative to pyrazole). Slowly add 3-methylpyrazole dropwise. Caution: Exothermic. Maintain internal temperature 
    
    
    
    °C.
  • Nitration: Add

    
     dropwise over 30–60 minutes, keeping temperature 
    
    
    
    °C.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Heated Phase: If conversion is incomplete, heat gently to 60 °C for 1 hour (often required to push full conversion).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight).

  • Isolation: Neutralize with solid

    
     or 
    
    
    
    solution to pH ~7. The product, 3-methyl-4-nitropyrazole , will precipitate as a white/pale yellow solid.
  • Purification: Filter, wash with cold water, and dry in a vacuum oven at 45 °C.

    • Yield Expectation: 85–95%.[3]

Step 2: Regioselective N-Alkylation

Objective: Synthesize 1-butyl-3-methyl-4-nitropyrazole . Critical Quality Attribute: Maximizing the 1,3-isomer over the 1,5-isomer. Theory: The anion of 3-methyl-4-nitropyrazole has two nucleophilic nitrogen sites. N1 (adjacent to the proton) is less sterically hindered than N2 (adjacent to the methyl group). Using a mild base and ensuring thermodynamic control favors the 1-butyl-3-methyl isomer.

Reagents:

  • 3-Methyl-4-nitropyrazole (1.0 eq)

  • n-Butyl Bromide (1.2 eq)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Protocol:

  • Solubilization: Dissolve 3-methyl-4-nitropyrazole in DMF (10 vol) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at RT for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Add n-butyl bromide dropwise.

  • Reaction: Heat to 60–80 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with water (20 vol) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Isomer Separation (Crucial): The crude will contain a mixture (typically 3:1 to 5:1 ratio of 1,3-isomer vs. 1,5-isomer).

    • Column Chromatography: Silica gel. Gradient elution 0

      
       30% EtOAc in Hexanes.
      
    • Identification: The 1-butyl-3-methyl isomer is typically less polar (higher

      
      ) than the 1-butyl-5-methyl isomer due to better shielding of the dipole.
      
    • Validation: Confirm regiochemistry via NOESY NMR. (NOE observed between N-Butyl

      
       and Pyrazole-H5 indicates the correct 1,3-methyl isomer. If NOE is seen between N-Butyl and Methyl group, it is the undesired 1,5-isomer).
      
Step 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to the final amine.[7][8][9] Reagents:

  • 1-Butyl-3-methyl-4-nitropyrazole (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Hydrogen Gas (

    
    , balloon or 1 atm)
    
  • Solvent: Methanol or Ethanol[10]

Protocol:

  • Inerting: Charge the nitro compound and Pd/C into a flask. Purge with Argon/Nitrogen.

  • Solvent Addition: Add Methanol carefully (catalyst is pyrophoric when dry).

  • Hydrogenation: Evacuate and backfill with

    
     (3 cycles). Stir vigorously under 
    
    
    
    balloon at RT for 4–12 hours.
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate to yield 1-Butyl-3-methyl-1H-pyrazol-4-amine as a viscous oil or low-melting solid.

  • Salt Formation (Optional but Recommended): Treat with HCl in dioxane/ether to precipitate the hydrochloride salt for better stability.

Mechanistic & Pathway Visualization

The following diagram illustrates the reaction flow and the critical isomer separation point.

SynthesisPathway Start 3-Methylpyrazole Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 3-Methyl-4-nitropyrazole Step1->Intermediate1 Step2 Step 2: Alkylation (n-BuBr, K2CO3, DMF) Intermediate1->Step2 IsomerMix Regioisomer Mixture Step2->IsomerMix TargetIso Target: 1-Butyl-3-methyl- 4-nitropyrazole (Major Product) IsomerMix->TargetIso Separation (Chromatography) UndesiredIso Byproduct: 1-Butyl-5-methyl- 4-nitropyrazole IsomerMix->UndesiredIso Discard Step3 Step 3: Reduction (H2, Pd/C) TargetIso->Step3 Final FINAL PRODUCT 1-Butyl-3-methyl-1H-pyrazol-4-amine Step3->Final

Figure 2: Process flow diagram highlighting the critical regioisomer separation step.

Analytical Data Summary (Expected)

AssayParameterExpected Result for Target
1H NMR Pyrazole Ring Proton (H5)Singlet at ~7.2–7.5 ppm
1H NMR Methyl Group (C3-Me)Singlet at ~2.1–2.3 ppm
1H NMR N-Butyl

(alpha)
Triplet at ~3.9–4.1 ppm
NOESY Regiochemistry ConfirmationCross-peak between H5 and N-Butyl alpha-CH2. (Absence of cross-peak between Me and N-Butyl).
MS (ESI) Molecular Ion

Calculated: 154.13; Found: 154.1

Safety & Scalability Considerations

  • Nitration Exotherm: The nitration of pyrazoles is highly exothermic. On a scale >10g, dosing of nitric acid must be controlled via automated pumps or strict temperature monitoring to prevent thermal runaway.

  • Hydrazine Risks (Alternative Route): While this guide avoids hydrazines, if one were to attempt the cyclization route using butylhydrazine, note that alkylhydrazines are potential carcinogens and unstable. The nitration route is safer for scale-up.

  • Isomer Management: The separation of isomers in Step 2 is the yield-limiting step. For industrial scale, crystallization conditions (solvent screening) should be developed to replace chromatography.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: Journal of Organic Chemistry (2022).
    • URL:[Link]

  • General Synthesis of 4-Aminopyrazoles

    • Title: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[10]

    • Source: BenchChem Applic
  • Reduction Methodologies

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[11]

    • Source: Journal of Synthetic Chemistry (2024).[11][12]

    • URL:[Link]

  • Tautomerism and Reactivity

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: The Journal of Organic Chemistry (2017).
    • URL:[Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 1-Butyl-3-methyl-1H-pyrazol-4-amine

This guide provides a comprehensive technical analysis of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block in modern medicinal chemistry. Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0 ) is a specialized intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and other tyrosine kinase modulators.[1][2][3] Its structural core—a 4-aminopyrazole—serves as a bioisostere for diamine scaffolds found in various oncology and autoimmune therapeutics. This guide details its physicochemical behavior, validated synthetic routes, and handling protocols to ensure reproducibility in drug development workflows.

Molecular Identity & Structural Analysis[6][7][8]

PropertySpecification
Chemical Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
CAS Number 1006495-54-0
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
SMILES CCCCn1nc(C)c(N)c1
InChI Key Unique identifier derived from structure (e.g., Predicted)
Structural Class 1,3,4-Trisubstituted Pyrazole
Structural Logic

The molecule features a pyrazole ring substituted at three positions:[4][5][6][7]

  • N1-Position (Butyl): A hydrophobic tail that enhances lipophilicity (LogP) and cell permeability, often occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

  • C3-Position (Methyl): A steric anchor that restricts bond rotation and improves metabolic stability compared to a hydrogen atom.

  • C4-Position (Amine): The primary reactive handle. As a nucleophile, it is essential for coupling reactions (e.g., amide coupling, SɴAr) to attach the pharmacophore to larger scaffolds.

Physicochemical Properties

Data aggregated from experimental homologs and computational prediction models.

ParameterValue / RangeSignificance in Drug Design
Physical State Viscous Oil or Low-Melting SolidRequires precise weighing; often handled as HCl salt for solidity.
Boiling Point ~260–270°C (Predicted)High thermal stability allows for elevated reaction temperatures.
pKa (Conj. Acid) 3.5 – 4.2 (Predicted)The 4-amino group is less basic than aliphatic amines due to resonance with the aromatic ring, reducing non-specific binding.
LogP 1.35 ± 0.3Optimal lipophilicity for fragment-based drug design (Lipinski compliant).
Solubility DMSO, MeOH, DCM, EtOAcHighly soluble in organic solvents; poor water solubility as free base.
H-Bond Donors 1 (–NH₂)Critical for hydrogen bonding with kinase hinge regions.
H-Bond Acceptors 2 (Ring Nitrogens)Facilitates water-mediated bridging in protein pockets.

Synthesis & Manufacturing Protocols

The synthesis of 4-aminopyrazoles requires controlling regioselectivity during the alkylation step. The following protocol is the industry standard for high-purity production.

Synthetic Pathway (DOT Visualization)

SynthesisWorkflow Start 3-Methyl-4-nitropyrazole (Starting Material) Step1 Alkylation (1-Bromobutane, K2CO3, DMF) Start->Step1 60°C, 4h Inter Intermediate: 1-Butyl-3-methyl-4-nitropyrazole Step1->Inter Regioselective N1-Alkylation Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 50 psi H2 Product Product: 1-Butyl-3-methyl-1H-pyrazol-4-amine Step2->Product Filtration & Concentration

Figure 1: Two-step synthetic route via nitration-alkylation-reduction sequence.

Detailed Methodology

Step 1: Regioselective Alkylation

  • Reagents: Dissolve 3-methyl-4-nitropyrazole (1.0 eq) in DMF (10 volumes). Add Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Addition: Add 1-Bromobutane (1.1 eq) dropwise at room temperature to prevent exotherms.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Note: The N1-alkylated isomer (1-butyl-3-methyl) is thermodynamically favored over the N2-isomer due to steric hindrance at the methyl-adjacent nitrogen.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

Step 2: Reduction of Nitro Group

  • Catalyst: Suspend the nitro intermediate in Methanol. Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon or Parr shaker at 30–50 psi) for 2–4 hours.

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the amine as a dark oil.

    • Stability Check: If the free base oxidizes (darkens) rapidly, convert immediately to the Hydrochloride salt by adding 4M HCl in Dioxane.

Analytical Characterization

Confirming the identity of 1-Butyl-3-methyl-1H-pyrazol-4-amine requires distinguishing it from its 5-methyl isomer.

1H NMR Diagnostics (DMSO-d₆)
  • δ 7.20 ppm (s, 1H): Pyrazole C5-H. Crucial: This singlet confirms the 4-position is substituted (no coupling to C4-H).

  • δ 3.95 ppm (t, 2H): N-CH₂ (Butyl). Indicates N1 substitution.[5][8]

  • δ 3.50 ppm (br s, 2H): –NH₂. Broad signal, exchangeable with D₂O.[7]

  • δ 2.10 ppm (s, 3H): C3-CH₃.

  • δ 0.88 ppm (t, 3H): Terminal Methyl of Butyl chain.

Quality Control Criteria
  • Purity: >95% by HPLC (254 nm).

  • Impurity Profile:

    • Regioisomer: <2% of 1-butyl-5-methyl isomer (distinguishable by NOE experiments; N-CH₂ correlates with CH₃ in the 5-methyl isomer).

    • Residual Nitro: <0.1% (Incomplete reduction).

Stability & Handling Protocols

The free amine is electron-rich and susceptible to oxidation.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Formulation: For long-term libraries, store as the Dihydrochloride salt , which is a stable, non-hygroscopic solid.

  • Safety:

    • GHS Classification: Warning (Acute Tox. Oral, Skin Irrit. 2, Eye Irrit. 2A).

    • PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of vapors.

References

  • Synthesis of Pyrazole Intermediates: National Institutes of Health (NIH) - PubChem. 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0). Link

  • Commercial Availability & CAS Verification: BLD Pharmatech. Product Analysis for CAS 1006495-54-0. Link

  • General Synthesis of Aminopyrazoles: MDPI Molecules. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Link

  • Application in Kinase Inhibitors: Journal of Medicinal Chemistry. "Discovery of Selective JAK1 Inhibitors." (Contextual reference for 4-aminopyrazole scaffold utility). Link

Sources

Foundational

1-Butyl-3-methyl-1H-pyrazol-4-amine CAS number and properties

CAS Number: 1006495-54-0 Document Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1006495-54-0 Document Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting the ATP-binding pocket of enzymes such as Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and Fibroblast Growth Factor Receptors (FGFRs) .

The pyrazole moiety acts as a "privileged scaffold" in medicinal chemistry, often functioning as a hinge-binder that mimics the adenine ring of ATP. The N1-butyl substitution provides hydrophobic bulk to occupy the solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket), while the C4-amino group serves as a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
CAS Number 1006495-54-0
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
SMILES CCCCN1C=C(C(=N1)C)N
Appearance Viscous yellow to brown oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water
pKa (Conjugate Acid) ~3.5 - 4.5 (estimated for pyrazole-4-amine)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing

The synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine presents a classic regioselectivity challenge common to pyrazole chemistry: distinguishing between the N1-alkylation sites relative to the C3-methyl group.

Core Synthetic Pathway (Nitration-Alkylation-Reduction)

This route is preferred for laboratory-scale preparation due to the availability of starting materials.

Step 1: Nitration of 3-Methylpyrazole 3-Methylpyrazole is nitrated using a standard mixed acid protocol (


). The reaction is highly exothermic and yields 3-methyl-4-nitropyrazole .

Step 2: N-Alkylation (The Regioselectivity Checkpoint) The 3-methyl-4-nitropyrazole anion is alkylated with 1-bromobutane in the presence of a base (


 or 

) in a polar aprotic solvent (DMF or Acetonitrile).
  • Challenge: This step produces two isomers:

    • 1-Butyl-3-methyl-4-nitropyrazole (Target Precursor)

    • 1-Butyl-5-methyl-4-nitropyrazole (Undesired Isomer)

  • Resolution: The isomers must be separated via column chromatography. The 1,3-isomer typically elutes differently due to the steric shielding of the nitrogen lone pairs by the adjacent methyl group in the 1,5-isomer.

Step 3: Reduction The purified 1-butyl-3-methyl-4-nitropyrazole is reduced to the amine using catalytic hydrogenation (


) or chemical reduction (

or

) if alkene functionalities are present elsewhere.
Visualization of Synthetic Workflow

SynthesisRoute Start 3-Methylpyrazole Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration NitroInt 3-Methyl-4-nitropyrazole Nitration->NitroInt Alkylation Step 2: Alkylation (n-BuBr, K2CO3, DMF) NitroInt->Alkylation IsomerMix Isomer Mixture Alkylation->IsomerMix Separation Chromatographic Separation IsomerMix->Separation TargetNitro 1-Butyl-3-methyl- 4-nitropyrazole Separation->TargetNitro Target Isomer Reduction Step 3: Reduction (H2, Pd/C) TargetNitro->Reduction FinalProduct 1-Butyl-3-methyl- 1H-pyrazol-4-amine Reduction->FinalProduct

Caption: Step-wise synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine highlighting the critical isomer separation step.

Experimental Protocols

Protocol A: N-Alkylation of 3-Methyl-4-nitropyrazole
  • Reagents: 3-Methyl-4-nitropyrazole (1.0 eq), 1-Bromobutane (1.2 eq),

    
     (2.0 eq), DMF (0.5 M).
    
  • Procedure:

    • Dissolve 3-methyl-4-nitropyrazole in anhydrous DMF under Argon.

    • Add

      
       and stir at room temperature for 30 minutes to generate the pyrazolate anion.
      
    • Add 1-bromobutane dropwise.

    • Heat to 60°C and monitor by TLC/LC-MS. Reaction typically completes in 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organics with brine (3x) to remove DMF.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). Identify isomers by NOESY NMR (interaction between N-Butyl methylene and C5-H vs C3-Methyl).

Protocol B: Catalytic Hydrogenation
  • Reagents: 1-Butyl-3-methyl-4-nitropyrazole, 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve the nitro compound in Methanol.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Stir under

      
       balloon (1 atm) at RT for 2-4 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo. The amine is air-sensitive; store under Argon or use immediately.

Applications in Drug Discovery[1][2][5][9][12][13]

Kinase Inhibition Mechanism

Aminopyrazoles are potent ATP-competitive inhibitors. In the context of kinase drug design:

  • The Donor-Acceptor Motif: The pyrazole N2 (acceptor) and the C4-amino group (donor) often form a bidentate hydrogen bond network with the kinase "hinge" region (e.g., Glu/Leu residues).

  • The Butyl Group: This aliphatic chain extends into the solvent front or fills the hydrophobic pocket II, improving potency and sometimes selectivity over other kinases.

Mechanistic Diagram: Kinase Binding

KinaseBinding Kinase Kinase Hinge Region (e.g., CDK2 / FGFR) Hbond1 H-Bond Acceptor (Pyrazole N2) Kinase->Hbond1 Backbone NH Hbond2 H-Bond Donor (Exocyclic NH2) Kinase->Hbond2 Backbone C=O Inhibitor 1-Butyl-3-methyl- 1H-pyrazol-4-amine Scaffold Inhibitor->Hbond1 Inhibitor->Hbond2 Hydrophobic Hydrophobic Interaction (N-Butyl Chain) Inhibitor->Hydrophobic

Caption: Pharmacophore model showing the bidentate binding mode of the aminopyrazole scaffold to the kinase hinge region.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage Stability: Aminopyrazoles can oxidize to deeply colored diazo/azo species upon prolonged air exposure. Store at -20°C for long-term stability.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for the diagnostic triplet for the terminal methyl of the butyl group (~0.9 ppm), the singlet for the C3-methyl (~2.1 ppm), and the broad singlet for the

      
       (~4.0-5.0 ppm).
      
    • Regioisomer Check: A NOE (Nuclear Overhauser Effect) signal between the N-methylene protons and the pyrazole C5-H indicates the correct 1-butyl-3-methyl isomer. If the NOE is between the N-methylene and the C3-methyl, you have the 1-butyl-5-methyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • F. Lv et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.[1] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

  • Chemsrc (2025). CAS 1006495-54-0 Entry & Properties.[3] Retrieved from [Link]

  • Organic Syntheses (2025). General Procedures for 3(5)-Aminopyrazoles. (Contextual Reference for Synthesis). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Architecture and Conformation of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1199773-27-7 for HCl salt analog; general class 4-aminopyrazoles) represents a privileged scaffold in medicinal chemistry. Unlike its 3-amino or 5-amino isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1199773-27-7 for HCl salt analog; general class 4-aminopyrazoles) represents a privileged scaffold in medicinal chemistry. Unlike its 3-amino or 5-amino isomers, the 4-amino variant offers a unique vector for extending molecular interactions into the "deep pocket" of kinase enzymes. This guide dissects the molecule’s structural rigidity (pyrazole core) versus its conformational flexibility (butyl tail), providing a roadmap for its use as a high-value intermediate in the synthesis of bioactive amides and ureas.

Molecular Architecture & Electronic Profile

Core Topology

The molecule consists of a planar, electron-rich 5-membered heteroaromatic ring substituted at three positions:

  • N1 Position: Anchors a flexible n-butyl chain (

    
    ), governing lipophilicity and steric volume.
    
  • C3 Position: Substituted with a methyl group (

    
    ), providing a rigid hydrophobic contact point.
    
  • C4 Position: The primary reactive center, bearing an exocyclic amine (

    
    ).
    
Electronic Distribution & Tautomerism

Unlike unsubstituted pyrazoles, the N1-alkylation locks the tautomeric state.

  • Resonance: The lone pair on the N1 nitrogen contributes to the aromatic sextet. The C4-amine lone pair is partially delocalized into the ring, making the C4 position nucleophilic but the amine itself less basic than a typical aniline (pKa ~3.5–4.0).

  • Dipole Moment: The vector sums from the N1-butyl (electron-donating via induction) and the ring nitrogens create a permanent dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).

Conformational Dynamics

The biological activity of this scaffold often depends on the entropic penalty of binding. Understanding the low-energy conformers is critical for docking studies.

The N-Butyl "Whip"

The butyl chain exhibits significant rotational freedom. The energy landscape is dominated by the dihedral angles of the carbon backbone.

  • Anti Conformation (

    
    ):  The lowest energy state, maximizing the distance between methylene groups.[1]
    
  • Gauche Conformation (

    
    ):  Higher energy due to 1,3-diaxial-like steric interactions, but often required to fit into spherical hydrophobic pockets.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy transition of the butyl chain rotation, critical for understanding the "entropic cost" of binding.

ButylConformation Figure 1: Potential Energy Surface of the N1-Butyl Chain Rotation Anti Anti Conformer (Global Minima) Dihedral: 180° Eclipse1 Eclipsed (Transition State 1) High Energy Anti->Eclipse1 +3.0 kcal/mol Gauche Gauche Conformer (Local Minima) Dihedral: 60° Eclipse1->Gauche -2.1 kcal/mol Eclipse2 Fully Eclipsed (Max Energy) Dihedral: 0° Gauche->Eclipse2 +5.0 kcal/mol

Figure 1: The butyl tail prefers the extended 'Anti' conformation. Binding pockets requiring a 'coiled' butyl group must overcome the steric strain represented by the Eclipsed transition states.

Synthesis & Characterization Protocols

The synthesis of 4-amino-1-alkylpyrazoles requires a strategy that avoids the formation of the 5-amino isomer. The most robust route involves the nitration of a pre-formed pyrazole or alkylation of a nitropyrazole, followed by reduction.

Synthetic Pathway (Self-Validating Protocol)

Route: 3-Methyl-4-nitropyrazole


 N-Alkylation 

Nitro Reduction.

SynthesisPath Figure 2: Regioselective Synthesis of the 4-Amine Scaffold SM Starting Material 3-Methyl-4-nitropyrazole Step1 Step 1: N-Alkylation (1-Bromobutane, K2CO3, DMF) SM->Step1 Inter Intermediate 1-Butyl-3-methyl-4-nitropyrazole (Isolable Solid) Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Prod Final Product 1-Butyl-3-methyl-1H-pyrazol-4-amine Step2->Prod

Detailed Experimental Protocol

Step 1: N-Alkylation (Regiocontrol)

  • Setup: Charge a round-bottom flask with 3-methyl-4-nitropyrazole (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add

    
     (1.5 eq) and stir at room temperature for 30 mins to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add 1-Bromobutane (1.1 eq). Heat to

    
     for 4 hours.
    
  • Validation (TLC/LCMS): Monitor disappearance of SM. The N1-alkyl isomer is typically the major product over N2 due to steric hindrance at N2 (adjacent to methyl).

  • Workup: Pour into ice water. Filter the precipitate (Intermediate).

Step 2: Nitro Reduction (The "Iron" Method) Why Iron? Pd/C hydrogenation is cleaner but can dehalogenate if other functional groups are present. Fe/NH4Cl is chemoselective and robust for scale-up.

  • Setup: Suspend the nitro intermediate in EtOH:Water (3:1).

  • Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux (

    
    ) for 2 hours.
    
  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Purification: The amine is sensitive to oxidation. Store as the HCl salt or use immediately.

Physicochemical Profiling

For drug development, the following properties determine the scaffold's suitability as a fragment or lead.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 153.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 1.6 – 1.9Moderate lipophilicity; good membrane permeability.
TPSA ~50

Excellent oral bioavailability potential.
pKa (NH2) 3.5 – 4.2Weak base; likely uncharged at physiological pH (7.4).
H-Bond Donors 2Via the primary amine (

).
H-Bond Acceptors 2Via the pyrazole N2 and amine N.

Data Interpretation: The relatively low pKa of the 4-amine (compared to aniline ~4.6) is due to the electron-withdrawing nature of the sp2 nitrogen in the pyrazole ring. This makes the amine a "soft" nucleophile, requiring activated electrophiles (acid chlorides, isocyanates) for derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine (Core Scaffold Data). Retrieved from [Link]

  • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[2] (Conformational analysis reference). Retrieved from [Link]

  • Master Organic Chemistry. Conformational Analysis of Butane (Applied to N-Butyl Chain). Retrieved from [Link][3]

Sources

Foundational

Technical Whitepaper: Biological Potential &amp; Application of 1-Butyl-3-methyl-1H-pyrazol-4-amine

The following is an in-depth technical whitepaper designed for researchers and drug development professionals. It synthesizes chemical informatics, structure-activity relationship (SAR) principles, and experimental metho...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical whitepaper designed for researchers and drug development professionals. It synthesizes chemical informatics, structure-activity relationship (SAR) principles, and experimental methodologies to provide a comprehensive guide on the biological potential of 1-Butyl-3-methyl-1H-pyrazol-4-amine .[1]

[1]

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 3524-35-4 / 3524-51-4 derivatives) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a high-value intermediate, its structural architecture—specifically the 4-aminopyrazole core—mimics the purine ring of ATP, making it a critical pharmacophore for designing ATP-competitive kinase inhibitors .[1]

This guide moves beyond simple characterization. It provides a roadmap for leveraging this molecule’s lipophilic (N-butyl) and steric (C-methyl) properties to target specific biological pathways, primarily protein kinases (CDKs, p38 MAPK) and microbial enzymes .[1]

Pharmacophore Analysis & SAR Logic

To understand the biological activity, we must deconstruct the molecule into its functional domains.[1] The 4-aminopyrazole core is not merely a scaffold; it is a functional probe.[1]

Structural Dissection
DomainChemical FeatureBiological Function (SAR)
Position 4 (-NH₂) Primary AmineHinge Binder: Acts as a hydrogen bond donor/acceptor pair, mimicking the N1/N6 of adenine in ATP.[1] Critical for binding to the kinase hinge region.[1]
Position 1 (N-Butyl) Aliphatic ChainHydrophobic Clamp: The butyl group provides moderate lipophilicity (LogP modulation), targeting the solvent-exposed region or hydrophobic back-pockets (Gatekeeper residues).[1]
Position 3 (-CH₃) Methyl GroupSteric Anchor: Restricts conformational rotation, locking the molecule into a bioactive conformation and filling small hydrophobic pockets (e.g., Val/Ala/Leu residues).[1]
Mechanism of Action: Kinase Inhibition

The primary biological potential of this molecule lies in its ability to function as an ATP-mimetic .[1] In the ATP-binding pocket of protein kinases:

  • The 4-amino group forms hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region.[1]

  • The pyrazole ring provides the planar aromatic scaffold necessary for π-stacking interactions.[1]

  • The 1-butyl tail extends towards the ribose-binding pocket or the solvent front, improving membrane permeability compared to shorter alkyl chains.[1]

Visualization: Scaffold Versatility & Logic[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the derivatization pathways for this scaffold.

G Core 1-Butyl-3-methyl- 1H-pyrazol-4-amine Amine 4-NH2 Group: Hinge Binding (Donor/Acceptor) Core->Amine Butyl N-Butyl Chain: Lipophilic Pocket Occupancy Core->Butyl Methyl C-Methyl Group: Steric Selectivity Core->Methyl Kinase Target: CDKs / p38 MAPK (ATP Competitive) Amine->Kinase H-Bonding Microbial Target: Bacterial Gyrase (Schiff Base Derivs) Amine->Microbial Derivatization Butyl->Kinase Hydrophobic Interaction

Figure 1: Pharmacophore dissection of the 1-Butyl-3-methyl-1H-pyrazol-4-amine scaffold showing functional domains and downstream biological targets.[1]

Experimental Workflows

Phase 1: In Silico Target Identification (Docking)

Before wet-lab synthesis, validate the binding hypothesis.[1]

  • Objective: Predict binding affinity to CDK2 (PDB: 1DI8) or p38 MAPK (PDB: 1A9U).[1]

  • Protocol:

    • Ligand Prep: Generate 3D conformers of 1-Butyl-3-methyl-1H-pyrazol-4-amine. Minimize energy using MMFF94 force field.[1]

    • Grid Generation: Define the active site box centered on the co-crystallized ligand (ATP or inhibitor).[1]

    • Docking: Use AutoDock Vina or Glide.[1]

    • Scoring: Look for binding energies < -7.0 kcal/mol.[1]

    • Validation: Check for H-bonds between the 4-amino group and the hinge region residues (e.g., Leu83 in CDK2).[1]

Phase 2: Chemical Derivatization (Schiff Base Synthesis)

The free amine is often a precursor.[1] To enhance biological activity (especially antimicrobial), convert the amine to a Schiff base or Urea.[1]

  • Reaction: Condensation with substituted benzaldehydes.[1]

  • Standard Protocol:

    • Dissolve 1.0 eq of 1-Butyl-3-methyl-1H-pyrazol-4-amine in absolute ethanol.

    • Add 1.0 eq of 4-chlorobenzaldehyde (or target aldehyde).[1]

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 4–6 hours (Monitor via TLC, solvent: Hexane/EtOAc 7:3).

    • Precipitate, filter, and recrystallize from ethanol.[1]

    • Why this works: The resulting imine (-N=CH-) extends conjugation and provides additional binding vectors for bacterial enzymes (e.g., DNA gyrase).[1]

Phase 3: In Vitro Kinase Screening Assay

This is the gold standard for validating the "privileged scaffold" hypothesis.[1]

Assay Type: FRET-based or ADP-Glo™ Kinase Assay. Target: CDK2/CyclinA.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the amine in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT) to generate an 8-point dose-response curve (e.g., 100 µM to 0.04 µM).

  • Reaction Assembly:

    • 5 µL Kinase (CDK2/CycA, 2 ng/well).[1]

    • 5 µL Test Compound (or Staurosporine control).[1]

    • Incubate 10 mins at RT (allows compound to bind hinge).

    • 5 µL Substrate/ATP Mix (Histone H1 peptide + 10 µM ATP).[1]

  • Incubation: 60 minutes at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Analysis: Measure Luminescence (RLU). Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary (Predicted)

Based on SAR data of structurally similar 4-aminopyrazoles [1][2], the following activity profiles are anticipated:

AssayMetricPredicted RangeNotes
CDK2 Inhibition IC₅₀5 – 50 µMModerate activity for free amine; potency increases significantly (<100 nM) upon derivatization (e.g., urea formation).[1]
Antimicrobial (E. coli) MIC25 – 100 µg/mLFree amine is weak; Schiff base derivatives often show MIC < 12.5 µg/mL.[1]
LogP (Lipophilicity) Value~1.8 – 2.2Ideal for oral bioavailability (Rule of 5 compliant).[1]
Solubility WaterModerateThe amine is basic; salt formation (HCl) drastically improves aqueous solubility.[1]

Development Workflow Diagram

This DOT diagram outlines the logical progression from molecule acquisition to lead candidate selection.[1]

Workflow Start Start: 1-Butyl-3-methyl- 1H-pyrazol-4-amine Branch1 Path A: Direct Screening (Fragment-Based Drug Discovery) Start->Branch1 Branch2 Path B: Derivatization (Lead Optimization) Start->Branch2 Assay1 Kinase Panel (CDK/MAPK) High Concentration (50 µM) Branch1->Assay1 Synth Synthesis of Ureas/Amides (Targeting Hinge/Gatekeeper) Branch2->Synth Result1 Hit Validation (IC50 Determination) Assay1->Result1 >50% Inhibition Result2 SAR Expansion (Library Generation) Synth->Result2 Result2->Assay1 Iterative Testing

Figure 2: Strategic workflow for evaluating and optimizing the 1-Butyl-3-methyl-1H-pyrazol-4-amine scaffold.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Bekhit, A. A., et al. (2015).[1] Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review.[1] Mini-Reviews in Medicinal Chemistry. (Contextual grounding on pyrazole SAR).

  • Nitulescu, G. M., et al. (2013).[1] Synthesis and pharmacological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry.[1] (Demonstrates Schiff base utility).

  • MDPI Pharmaceuticals. (2023).[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link] (Review of 4-aminopyrazole kinase activity).[1]

Sources

Exploratory

Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine derivatives and analogs

This guide details the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical scaffold in medicinal chemistry often utilized in the development of Janus kinase (JAK) inhibitors, analgesics, and agrochemicals. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical scaffold in medicinal chemistry often utilized in the development of Janus kinase (JAK) inhibitors, analgesics, and agrochemicals.

The synthesis of this specific isomer (1-butyl-3-methyl vs. 1-butyl-5-methyl) presents a classic regioselectivity challenge. This guide prioritizes a Functionalization Strategy (Route A) that ensures isomeric purity through distinct separation steps, followed by a robust Nitration-Reduction sequence.

Executive Summary

  • Target Molecule: 1-Butyl-3-methyl-1H-pyrazol-4-amine

  • CAS Registry: 3524-35-4 (5-amine isomer analog for ref), 3524-21-8 (isomer analog). Note: The specific 4-amine, 1-butyl-3-methyl derivative is a specialized intermediate often synthesized de novo.

  • Core Challenge: Controlling Regioselectivity (N1 vs. N2 alkylation) and C4-amination.

  • Primary Application: Building block for kinase inhibitors (e.g., pyrazole-pyrimidine hybrids).

Retrosynthetic Analysis

The most reliable disconnection strategy avoids the ambiguity of cyclization kinetics by utilizing the distinct physical properties of N-alkylated isomers for separation.

Retrosynthesis Target 1-Butyl-3-methyl-1H-pyrazol-4-amine Nitro 1-Butyl-3-methyl-4-nitropyrazole Target->Nitro Nitro Reduction (H2, Pd/C) Alkylated 1-Butyl-3-methyl-1H-pyrazole (Plus 1,5-isomer) Nitro->Alkylated C4 Nitration (HNO3/H2SO4) Core 3-Methyl-1H-pyrazole Alkylated->Core N-Alkylation (n-BuBr, Base)

Figure 1: Retrosynthetic logic prioritizing the separation of regioisomers prior to functionalization.

Synthetic Route A: The Functionalization Approach (Recommended)

This route is preferred for laboratory to pilot-scale synthesis because it allows for the definitive separation of the 1,3-dimethyl and 1,5-dimethyl type isomers before the high-value nitration step.

Step 1: Regioselective N-Alkylation of 3-Methylpyrazole

Alkylation of 3-methylpyrazole with


-butyl bromide produces a mixture of 1-butyl-3-methylpyrazole  (Target) and 1-butyl-5-methylpyrazole  (Undesired).
  • Reagents: 3-Methylpyrazole,

    
    -Butyl bromide, Cs
    
    
    
    CO
    
    
    (or K
    
    
    CO
    
    
    ), DMF (or Acetonitrile).
  • Mechanism: S

    
    2 substitution. The tautomeric equilibrium of 3-methylpyrazole allows attack from either nitrogen. Sterics favor attack at the nitrogen distal to the methyl group (forming the 1,3-isomer), but electronic factors and solvent effects can shift this ratio.
    
  • Optimization: Using Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in DMF often enhances the ratio of the less sterically hindered 1,3-isomer.

Protocol:

  • Dissolve 3-methylpyrazole (1.0 eq) in anhydrous DMF (10 volumes).

  • Add Cs

    
    CO
    
    
    
    (1.5 eq) and stir at room temperature for 30 mins.
  • Add

    
    -butyl bromide (1.1 eq) dropwise.
    
  • Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification (Critical): The isomers have distinct boiling points and retention times.

    • Separation: Use flash column chromatography (Hexane:EtOAc gradient). The 1-butyl-5-methyl isomer (more hindered) typically elutes first (less polar) due to "shielding" of the nitrogen lone pair. The 1-butyl-3-methyl isomer elutes second .

    • Validation: Confirm regiochemistry via NOESY NMR. The 1-butyl-3-methyl isomer will show NOE correlation between the N-CH

      
       and the C5-H proton, but not the C3-Methyl group.
      
Step 2: Electrophilic Nitration at C4

Once the pure 1-butyl-3-methylpyrazole is isolated, nitration occurs exclusively at the C4 position, which is the most nucleophilic site of the pyrazole ring.

  • Reagents: Concentrated HNO

    
    , Concentrated H
    
    
    
    SO
    
    
    .
  • Conditions: 0°C to Room Temperature.

Protocol:

  • Cool concentrated H

    
    SO
    
    
    
    (5 volumes) to 0°C in an ice bath.
  • Slowly add 1-butyl-3-methylpyrazole (1.0 eq) dropwise, maintaining temperature <10°C (Exothermic).

  • Add fuming HNO

    
     (1.2 eq) dropwise over 30 minutes.
    
  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice.

  • Isolation: Neutralize with Na

    
    CO
    
    
    
    solution to pH 8. Extract with CH
    
    
    Cl
    
    
    . The product, 1-butyl-3-methyl-4-nitropyrazole , is usually a solid or oil that requires minimal purification.
Step 3: Reduction of Nitro Group to Amine

The final step converts the nitro group to the primary amine. Catalytic hydrogenation is the cleanest method, avoiding iron waste.

  • Reagents: H

    
     (balloon or Parr shaker), 10% Pd/C, Methanol (MeOH).
    

Protocol:

  • Dissolve the nitro-pyrazole intermediate in MeOH (10 volumes).

  • Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Purge system with Nitrogen, then introduce Hydrogen gas (1 atm is usually sufficient; 30-50 psi for faster rates).

  • Stir vigorously for 4–12 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Rinse with MeOH.

  • Concentration: Evaporate solvent under reduced pressure to yield 1-butyl-3-methyl-1H-pyrazol-4-amine .

  • Storage: Store as the HCl salt (precipitate with HCl/Dioxane) to prevent oxidation, as free aminopyrazoles can darken upon air exposure.

Process Visualization

SynthesisWorkflow SM 3-Methylpyrazole Alkylation Step 1: Alkylation (n-BuBr, Cs2CO3, DMF) SM->Alkylation Separation Purification: Isolate 1,3-isomer Alkylation->Separation Mixture of isomers Nitration Step 2: Nitration (HNO3, H2SO4) Separation->Nitration Pure 1-Butyl-3-Me Reduction Step 3: Reduction (H2, Pd/C) Nitration->Reduction 4-Nitro intermediate Product 1-Butyl-3-methyl- 1H-pyrazol-4-amine Reduction->Product

Figure 2: Forward synthesis workflow emphasizing the critical purification step.

Comparison of Synthetic Methods

FeatureRoute A: Functionalization (Recommended)Route B: De Novo Cyclization
Starting Materials 3-Methylpyrazole, Butyl BromideButylhydrazine, 1,1-Dimethoxy-3-butanone
Key Challenge Separation of N-alkyl isomers (1,3 vs 1,5)Controlling cyclization regioselectivity
Regioselectivity Controlled by physical separation (Chromatography)Controlled by electronics (often favors 1,5-isomer)
Scalability High (Standard reagents)Moderate (Hydrazines are toxic/unstable)
Yield (Overall) ~40-50% (due to isomer loss)Variable (depends on cyclization specificity)

Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR signatures are diagnostic:

  • 1H NMR (DMSO-d6 or CDCl3):

    • C3-Methyl: Singlet,

      
       2.1 – 2.3 ppm.
      
    • N-Butyl (N-CH2): Triplet,

      
       3.9 – 4.1 ppm.
      
    • C5-Proton: Singlet,

      
       7.0 – 7.5 ppm. (Crucial: If this is a doublet or shifted, check for 1,5-isomer).
      
    • NH2: Broad singlet,

      
       3.5 – 4.5 ppm (Exchangeable with D2O).
      
  • NOESY Correlation:

    • 1-Butyl-3-methyl (Target): Strong NOE between N-CH

      
       (butyl) and C5-H. No  NOE between N-CH
      
      
      
      and C3-CH
      
      
      .
    • 1-Butyl-5-methyl (Impurity): Strong NOE between N-CH

      
       (butyl) and C5-CH
      
      
      
      .

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry (via CONICET).
    • URL:[Link]

  • Nitration Protocols

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: Molecules (MDPI).[1]

    • URL:[Link]

  • General Pyrazole Synthesis & Properties

    • Title: 3-Methylpyrazole Properties and Safety Data.[2]

    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

  • Reduction of Nitro-Pyrazoles

    • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
    • Source: ResearchG
    • URL:[Link]

Sources

Foundational

Advanced Research Applications of Substituted Pyrazole Amines

Executive Summary: The Pharmacophore of Choice Substituted pyrazole amines (specifically 3-, 4-, and 5-aminopyrazoles) represent a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Choice

Substituted pyrazole amines (specifically 3-, 4-, and 5-aminopyrazoles) represent a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[1][2][3] Their utility stems from their ability to function as robust hydrogen bond donor/acceptor motifs that mimic the purine ring of ATP, making them exceptional candidates for kinase inhibition.

Beyond oncology, this moiety is critical in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and GABA-gated chloride channel antagonists.[2][3] This guide dissects the structural utility, synthetic challenges (specifically regioselectivity), and validated experimental protocols for deploying substituted pyrazole amines in drug discovery.

Structural Activity Relationship (SAR) & Molecular Design[2][3][4]

The Kinase Hinge Binding Motif

The primary application of aminopyrazoles lies in their ability to bind to the ATP-binding pocket of protein kinases. The exocyclic amine (–NH₂) and the endocyclic nitrogen (N2) form a bidentate hydrogen-bonding motif that interacts with the backbone carbonyl and amide NH of the kinase "hinge" region.

  • 3-Aminopyrazoles: Often act as adenine mimetics.[1][2][3]

  • 5-Aminopyrazoles: When N1 is substituted (e.g., with an aryl group), the 5-amino group is positioned to interact with specific residues (e.g., Gatekeeper residues) while the N1-substituent occupies the hydrophobic back-pocket.[1][2][3]

Case Study: Pirtobrutinib (BTK Inhibitor)

Pirtobrutinib (Jaypirca) exemplifies the modern utility of this scaffold. Unlike first-generation covalent BTK inhibitors (e.g., Ibrutinib) that rely on a Michael acceptor, Pirtobrutinib utilizes a 5-aminopyrazole-4-carboxamide core to establish a reversible, non-covalent binding mode.[1][2][3] This allows it to retain potency against C481S resistance mutations.[3]

SAR_Binding Scaffold 5-Aminopyrazole-4-Carboxamide (Pirtobrutinib Core) Hinge Kinase Hinge Region (Glu475 / Met477) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket N1-Substituent Occupancy Mutation C481S Mutation (Resistance) Scaffold->Mutation Retains Potency (Non-covalent)

Figure 1: Mechanistic basis for the 5-aminopyrazole scaffold in overcoming kinase resistance.

Synthetic Methodologies: Mastering Regioselectivity

The synthesis of substituted aminopyrazoles is deceptively simple but plagued by regioselectivity issues. The most common route involves the condensation of hydrazines with


-ketonitriles or enaminonitriles.
The Regioselectivity Challenge

When a monosubstituted hydrazine (


) reacts with a non-symmetrical 1,3-dielectrophile (like an alkoxyacrylonitrile), two isomers are possible:
  • 5-Aminopyrazole: Generally favored thermodynamically and with bulky hydrazine substituents.[1][2][3]

  • 3-Aminopyrazole: Often the kinetic product, but harder to isolate in high purity without specific conditions.[2][3]

Validated Synthetic Pathways

The choice of solvent and temperature is the "control knob" for this reaction.

  • Ethanol/Reflux: Favors thermodynamic equilibration

    
    5-amino isomer .[1][2][3]
    
  • Acidic Media/Controlled Temp: Can trap the kinetic intermediate

    
    3-amino isomer .[1][2][3]
    

Synthesis_Flow Start Hydrazine (R-NH-NH2) Intermediate Michael Adduct (Intermediate) Start->Intermediate Reagent Alkoxyacrylonitrile (Dielectrophile) Reagent->Intermediate Path_A Kinetic Control (Low Temp / Acid) Intermediate->Path_A Path_B Thermodynamic Control (Reflux / Base) Intermediate->Path_B Prod_3 3-Aminopyrazole Path_A->Prod_3 Cyclization on N1 Prod_5 5-Aminopyrazole (Major Product) Path_B->Prod_5 Cyclization on N2

Figure 2: Divergent synthetic pathways controlled by reaction conditions.

Experimental Protocol: Synthesis of 5-Amino-1-Arylpyrazole-4-Carbonitrile

Objective: Synthesize a key intermediate for Fipronil/Pirtobrutinib-like libraries. This protocol ensures the formation of the 5-amino regioisomer with >95% selectivity.

Materials
  • Substrate: 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine (or generic aryl hydrazine).[1][2][3]

  • Reagent: 2-(Ethoxymethylene)malononitrile.[1][2][3]

  • Solvent: Ethanol (Absolute).[2][3]

  • Catalyst: Triethylamine (TEA) - Optional, accelerates reaction.[1][2][3]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aryl hydrazine (10 mmol) in ethanol (50 mL).

  • Addition: Add 2-(ethoxymethylene)malononitrile (10 mmol) dropwise over 5 minutes at room temperature. Note: The solution typically turns yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).[2][3] The disappearance of the hydrazine spot indicates completion.
    
  • Cooling & Crystallization: Allow the reaction to cool slowly to room temperature, then chill in an ice bath (

    
    C) for 1 hour. The 5-aminopyrazole typically precipitates as a solid.[1][2][3]
    
  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
     mL) to remove unreacted nitrile.
    
  • Purification: If necessary, recrystallize from Ethanol/Water (9:1).

Data Analysis & Validation:

Analytical Method Expected Result Causality/Reasoning

| 1H NMR (DMSO-d6) | Singlet at


 ppm (1H, pyrazole CH) | Confirms cyclization and aromatization.[1][2][3] |
| 1H NMR (DMSO-d6)  | Broad singlet at 

ppm (2H,

) | Confirms presence of free primary amine.[1][2][3] | | NOESY | Cross-peak between Pyrazole-H and Aryl-H | Critical: Confirms 5-amino regiochemistry.[1][2][3] In 3-amino isomers, the amine is between the aryl and pyrazole-H, preventing NOE.[1][2][3] |

Therapeutic Applications & Pipeline

Oncology (Kinase Inhibitors)
  • Mechanism: Type I and Type II ATP-competitive inhibition.[1][2][3]

  • Key Drugs:

    • Pirtobrutinib: (FDA Approved 2023) 5-aminopyrazole core.[1][2][3] Used for MCL and CLL.[3]

    • Encorafenib: (FDA Approved) While a pyrazolyl-pyrimidine, the synthesis often proceeds through an aminopyrazole intermediate.[2][3]

    • AT7519: (Clinical Phase) 4-aminopyrazole derivative targeting CDK1/2/4/6.[1][2][3]

Agrochemicals[3]
  • Mechanism: GABA-gated chloride channel blockers.[1][2][3]

  • Key Agent: Fipronil .[2][3] The 5-amino group is essential for high-affinity binding to the insect GABA receptor, distinct from the mammalian binding site, providing selectivity.[1][2]

Emerging: PROTACs

Researchers are increasingly using the aminopyrazole scaffold as the "warhead" in Proteolysis Targeting Chimeras (PROTACs). The solvent-exposed nature of the 4-position (in 5-aminopyrazoles) allows for linker attachment without disrupting the hinge-binding interaction.[1][2][3]

References

  • FDA Label - Pirtobrutinib (Jaypirca). U.S. Food and Drug Administration.[1][2][3] (2023).[2][3] [Link]

  • Organic Syntheses Procedure: 3(5)-Aminopyrazole. Organic Syntheses, Coll. Vol. 5, p.39 (1973).[2][3] [Link]

  • Review: Amino-Pyrazoles in Medicinal Chemistry. International Journal of Molecular Sciences, 24(9), 7869 (2023). [Link]

  • Fipronil: Mechanism of Action. National Center for Biotechnology Information.[3] PubChem Compound Summary.[Link][2][3]

  • Regioselective Synthesis of Aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197 (2011). [Link][2][3]

Sources

Exploratory

Literature Review: Strategic Synthesis of 4-Aminopyrazoles

Executive Summary: The Privileged Scaffold The 4-aminopyrazole core represents a critical pharmacophore in modern medicinal chemistry, serving as the structural anchor for a diverse array of kinase inhibitors (e.g., JAK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-aminopyrazole core represents a critical pharmacophore in modern medicinal chemistry, serving as the structural anchor for a diverse array of kinase inhibitors (e.g., JAK inhibitors), COX-2 inhibitors, and antioxidant agents like Edaravone analogs. Unlike their 3-amino and 5-amino isomers—which are readily accessible via the condensation of hydrazines with


-ketonitriles—the 4-aminopyrazole  requires distinct synthetic logic due to the electronic disposition of the pyrazole ring.

This guide deconstructs the synthesis of 4-aminopyrazoles into three dominant methodologies: Classical Nitration-Reduction , De Novo Cyclization , and Transition-Metal Catalyzed Cross-Coupling . It prioritizes scalable, high-fidelity protocols over academic curiosities, ensuring reproducibility in a drug discovery context.

Strategic Framework & Retrosynthesis

The pyrazole ring is a


-excessive heterocycle. The C4 position is the most nucleophilic site, making it susceptible to electrophilic attack but resistant to nucleophilic substitution without activation. Consequently, introducing an amino group (a nucleophile) at C4 requires either:
  • Electrophilic Nitration/Nitrosation followed by reduction (exploiting C4 nucleophilicity).

  • Metal-Catalyzed Coupling of a C4-halide (overcoming electronic repulsion).

  • Cyclization of pre-functionalized acyclic precursors.

Visual 1: Retrosynthetic Analysis of 4-Aminopyrazoles

Retrosynthesis Target 4-Aminopyrazole Core RouteA Route A: Nitration/Reduction (Electrophilic Subst.) RouteA->Target Reduction (SnCl2/H2) RouteB Route B: Pd-Catalyzed Coupling (Buchwald-Hartwig) RouteB->Target C-N Bond Formation RouteC Route C: De Novo Cyclization (Vinyl Azides/Hydrazines) RouteC->Target [3+2] Cycloaddition PrecursorA Unsubstituted Pyrazole + HNO3/H2SO4 PrecursorA->RouteA PrecursorB 4-Halopyrazole + Amine + Pd(0) PrecursorB->RouteB PrecursorC Vinyl Azides/Nitro-diketones + Hydrazine PrecursorC->RouteC

Figure 1: Strategic disconnections for accessing the 4-aminopyrazole scaffold.

Methodology 1: The Classical Route (Nitration & Reduction)

Best for: Early-stage discovery, unsubstituted N1-pyrazoles, and scale-up of simple cores.

This approach leverages the inherent nucleophilicity of the pyrazole C4 position. The reaction proceeds via Electrophilic Aromatic Substitution (


).
Mechanism & Causality
  • Nitration: Treatment with mixed acid (

    
    ) or milder reagents (e.g., 
    
    
    
    ) installs the nitro group at C4.
    • Critical Insight: In strongly acidic media, the pyrazole is protonated (pyrazolium), which deactivates the ring. Therefore, harsh conditions (fuming acids) are often required unless an electron-donating group (EDG) is present.

  • Reduction: The nitro group is reduced to the amine.[1]

    • Selection Logic:Catalytic Hydrogenation (

      
      )  is cleanest but incompatible with C-Halogens. Tin(II) Chloride (
      
      
      
      )
      or Iron/Acetic Acid are preferred when preserving halogen substituents for later elaboration.
Validated Protocol: Nitration-Reduction Sequence

Source Grounding: Adapted from standard methodologies reviewed in Arkivoc (2009) and Molecules (2020).

Step 1: Nitration

  • Dissolve the pyrazole substrate (1.0 equiv) in concentrated

    
     at 0°C.
    
  • Dropwise add fuming

    
     (1.1 equiv), maintaining temp <10°C (Exothermic!).
    
  • Warm to 60°C for 2 hours.

  • Quench: Pour onto crushed ice. The 4-nitropyrazole typically precipitates as a solid. Filter and wash with cold water.

Step 2: Reduction (SnCl2 Method - Halogen Safe)

  • Suspend 4-nitropyrazole (1.0 equiv) in Ethanol/Ethyl Acetate (1:1).

  • Add

    
     (5.0 equiv).
    
  • Reflux for 3–4 hours.

  • Workup: Cool, neutralize with sat.

    
     (caution: foaming). Filter through Celite to remove tin salts. Extract filtrate with EtOAc.
    

Methodology 2: Transition Metal Catalysis (Buchwald-Hartwig)

Best for: Late-stage functionalization, introducing complex amine chains, and library generation.

Direct C-N coupling at the C4 position was historically difficult due to catalyst poisoning by the pyrazole nitrogens. Modern bulky phosphine ligands have solved this.

Critical Parameters for Success
  • Substrate: 4-Bromo-1-tritylpyrazole or 4-Bromo-1-methylpyrazole. Note: N1-protection is crucial to prevent catalyst sequestration.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: tBuDavePhos or BrettPhos . These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich pyrazole ring and promote reductive elimination.

  • Base:

    
     or 
    
    
    
    .
Visual 2: Decision Matrix for C4-Amination

DecisionMatrix Start Start: 4-Halopyrazole CheckN1 Is N1 Protected? Start->CheckN1 Protect Protect N1 (Trityl/THP) CheckN1->Protect No CheckAmine Amine Type? CheckN1->CheckAmine Yes Protect->CheckN1 CondA Secondary Amine (Cyclic/Acyclic) CheckAmine->CondA CondB Primary Amine (Aniline/Alkyl) CheckAmine->CondB SolA System A: Pd(dba)2 + tBuDavePhos tBuOK, 100°C CondA->SolA SolB System B: Pd2(dba)3 + BrettPhos Cs2CO3, 110°C CondB->SolB

Figure 2: Reaction condition optimization for Buchwald-Hartwig coupling on pyrazoles.

Methodology 3: De Novo Cyclization (Vinyl Azides)

Best for: Highly substituted pyrazoles where regiochemistry is defined by the precursor.

A modern, "green" approach involves the reaction of vinyl azides with hydrazines. This bypasses the need for nitration and avoids transition metals.

Mechanism: The reaction proceeds via a cascade: nucleophilic attack of hydrazine on the vinyl azide


 elimination of hydrazoic acid (or equivalent rearrangement) 

cyclization. (See RSC Advances, 2012).

Protocol Summary:

  • Reagents:

    
    -Azidochalcones (derived from chalcones + 
    
    
    
    ) and Hydrazine hydrate.
  • Conditions: Stir in Ethanol at reflux for 2–4 hours.

  • Outcome: Yields 3,5-diaryl-4-aminopyrazoles directly.

Comparative Data Analysis

The following table contrasts the three methodologies to aid in route selection.

FeatureNitration/ReductionBuchwald-HartwigDe Novo (Vinyl Azide)
Atom Economy Moderate (Reductant waste)Low (Ligand/Base waste)High
Functional Group Tolerance Low (Acid sensitive groups risk hydrolysis)High (with correct base)Moderate
Scalability High (Kg scale proven)Low/Moderate (Cost of Pd)Moderate
Regiocontrol N/A (Substituent dependent)Perfect (Pre-halogenated)Perfect (Precursor dependent)
Safety Profile High Risk (Exotherms, Energetic materials)Low RiskModerate (Azide handling)

References

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[2][3][4] Molecules, 25(20), 4634.[3] [Link][4]

  • El-Taweel, F. M., & Elagamey, A. A. (2009). Recent developments in aminopyrazole chemistry.[5] Arkivoc, 2009(1), 198-250.[5] [Link]

  • Wan, J. P., et al. (2012). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 2(26), 9719-9722. [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review covering transition metal catalysis). [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Foundational text for ligand selection). [Link]

Sources

Foundational

Safety, handling, and MSDS for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary & Compound Identity 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0 ) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., RIPK1, FGFR) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0 ) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., RIPK1, FGFR) and sulfonamide-based bioactive agents.[1] As an electron-rich aminopyrazole, it presents specific handling challenges related to oxidative stability and nucleophilic reactivity.

This guide moves beyond standard MSDS reporting to provide a field-validated technical framework for the safe storage, handling, and experimental application of this compound.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
CAS Number 1006495-54-0
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/temperature)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~4.5 - 5.0 (Conjugate acid of the amine)

Hazard Identification & GHS Classification

While specific toxicological data for this exact analog is limited in public registries, its structural class (N-alkyl-aminopyrazoles) dictates a rigorous safety profile based on Structure-Activity Relationship (SAR) analysis.

GHS Classification (Derived from Analogs)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The N-butyl chain increases lipophilicity, potentially enhancing dermal absorption compared to methyl analogs.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Critical Chemical Hazards
  • Oxidative Instability: The C4-amino group on the electron-rich pyrazole ring is susceptible to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or highly colored degradation products (often turning from pale yellow to dark brown/black).

  • Nucleophilicity: This compound is a potent nucleophile. Uncontrolled reactions with electrophiles (acid chlorides, anhydrides) can be exothermic.

Technical Handling Protocols

The "Self-Validating" Handling System

To ensure scientific integrity and safety, use the Visual Oxidation Check (VOC) method before every experiment.

  • Step 1 (Observation): Inspect the compound.[3] Pure material should be pale yellow or colorless. A dark brown or black crust indicates significant oxidation.

  • Step 2 (Solubility Test): Dissolve a small aliquot in DMSO-d6. Presence of paramagnetic impurities (broadening of NMR signals) confirms radical degradation.

  • Step 3 (Action): If compromised, purify via short-path distillation or silica plug filtration (eluent: 5% MeOH in DCM with 1% Et3N) before use.

Engineering Controls & PPE
  • Primary Barrier: Fume hood with face velocity >100 fpm.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) for incidental splash.

    • High Risk: Laminate film (Silver Shield) if handling concentrated stock solutions, due to the permeation potential of the butyl chain.

  • Atmosphere: Handle under Nitrogen or Argon balloon for reactions lasting >1 hour.

Workflow Visualization: Safety Assessment

The following diagram outlines the decision logic for handling this amine safely.

SafetyWorkflow Figure 1: Operational Logic for Handling 1-Butyl-3-methyl-1H-pyrazol-4-amine Start Start: Handling Request Assess Assess State: Solid vs. Oil Start->Assess Oxidation Check Color: Dark = Oxidized? Assess->Oxidation Purify Purify: Silica Plug / Distillation Oxidation->Purify Yes (Dark) Proceed Proceed: Inert Atmosphere (Ar/N2) Oxidation->Proceed No (Pale) Purify->Proceed Waste Disposal: Basic Organic Waste Proceed->Waste

Storage & Stability

Causality of Degradation: Aminopyrazoles degrade via two primary mechanisms:

  • Auto-oxidation: Reaction of the amine with O₂.

  • Carbamate Formation: Reaction with atmospheric CO₂.

Storage Protocol:

  • Temperature: Store at -20°C . Low temperature kinetically inhibits oxidation.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as the lipophilic butyl group may leach plasticizers or permeate the wall.

Emergency Response Procedures

Spill Response Logic

In the event of a spill, the lipophilic nature of the compound requires specific absorbents. Do not use water immediately, as it may spread the oily residue.

EmergencyResponse Figure 2: Spill Response Protocol Spill Spill Detected Ventilate Evacuate & Ventilate Spill->Ventilate PPE Don PPE: Double Nitrile + Goggles Ventilate->PPE Absorb Absorb: Vermiculite or Sand PPE->Absorb Clean Clean Surface: Ethanol Wipe -> Soap/Water Absorb->Clean

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[4] Critical: Lift eyelids to ensure the lipophilic oil is flushed from the cul-de-sac of the eye. Consult an ophthalmologist.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic amines.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Considerations

Environmental Impact: Aminopyrazoles are generally toxic to aquatic life (Category 3 Chronic). Do not discharge into drains.[5]

Disposal Protocol:

  • Quenching: If the material is in a reactive mixture, quench with dilute HCl to form the stable hydrochloride salt.

  • Waste Stream: Dispose of as Halogen-free Organic Waste .

  • Labeling: Clearly label waste containers as "Contains Toxic Amines."

References

  • BLD Pharmatech. (2025). Safety Data Sheet: 1-Butyl-3-methyl-1H-pyrazol-4-amine. Retrieved from

  • Ambeed. (2025). Product Analysis: 1-Butyl-3-methyl-1H-pyrazol-4-amine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5200289 (3-methyl-1H-pyrazol-4-amine analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Exploratory

Predicted mechanism of action for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Technical Whitepaper: Predictive Pharmacology of 1-Butyl-3-methyl-1H-pyrazol-4-amine Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 3524-35-4) is a functionalized heterocyclic building block belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Predictive Pharmacology of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 3524-35-4) is a functionalized heterocyclic building block belonging to the 4-aminopyrazole class.[1][2] While often utilized as a synthetic intermediate, its structural topology identifies it as a high-probability ATP-competitive pharmacophore .[1][2]

Based on Structure-Activity Relationship (SAR) data from clinically approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogs), this whitepaper predicts the primary mechanism of action to be Type I Kinase Inhibition .[2] The molecule functions as a "hinge-binding fragment," capable of anchoring into the ATP-binding pocket of protein kinases via a bidentate hydrogen-bonding motif.[1][2] This guide outlines the predicted molecular interactions, computational docking strategies, and experimental protocols required to validate its biological activity.[2]

Structural Pharmacophore Analysis

The molecule comprises three distinct functional domains that dictate its biological interaction profile:

DomainChemical FeaturePredicted Biological Function
Core Scaffold 1H-Pyrazole RingPlanar aromatic system for π-stacking with the kinase gatekeeper residues.[1][2]
Polar Head 4-Amino Group (-NH₂)Primary H-Bond Donor: Interacts with the backbone carbonyl of the kinase hinge region.[1][2]
Hydrophobic Tail N1-Butyl ChainLipophilic Anchor: Occupies the hydrophobic specificity pocket (often the solvent-exposed front or the ribose pocket), improving potency via entropic displacement of water.[1][2]
Auxiliary C3-Methyl GroupSteric Governor: Restricts rotational freedom, potentially inducing selectivity by clashing with smaller gatekeeper residues (e.g., Threonine vs. Methionine).[1][2]

Predicted Mechanism of Action: The "Hinge-Binder" Hypothesis[1][2]

The core prediction is that 1-Butyl-3-methyl-1H-pyrazol-4-amine acts as a reversible, ATP-competitive inhibitor.[1][2]

Molecular Interaction Logic

In the ATP-binding cleft of a typical kinase (e.g., JAK2, Aurora A, or CDK2), the adenine ring of ATP forms crucial hydrogen bonds with the protein backbone (the "hinge").[2] The 4-aminopyrazole motif mimics this adenine interaction:

  • H-Bond 1 (Donor): The exocyclic 4-amino group donates a proton to the backbone Carbonyl (C=O) of the hinge residue (generic residue n).[1][2]

  • H-Bond 2 (Acceptor): The pyrazole nitrogen (N2) accepts a proton from the backbone Amide (N-H) of residue n+2 or n.[1][2]

  • Hydrophobic Interaction: The N1-butyl chain extends towards the solvent interface or tucks into the hydrophobic back-pocket, depending on the specific kinase topology.[1][2]

Pathway Visualization (DOT Diagram)

MoA_Prediction cluster_kinase Kinase ATP Pocket Hinge Hinge Region (Backbone CO/NH) Ligand 1-Butyl-3-methyl- 1H-pyrazol-4-amine Hinge->Ligand H-Bond Acceptor (Pyraz-N2) Gatekeeper Gatekeeper Residue (Met/Thr) Hydrophobic Hydrophobic Pocket I Ligand->Hinge H-Bond Donor (4-NH2) Ligand->Gatekeeper Van der Waals (C3-Methyl) Ligand->Hydrophobic Hydrophobic Interaction (N1-Butyl) Block Inhibition Ligand->Block Signal Signal Transduction (Phosphorylation) Block->Signal Prevents

Caption: Predicted binding mode showing the bidentate hydrogen bonding network with the kinase hinge region and hydrophobic anchoring of the butyl chain.

Computational Validation Protocol

Before wet-lab synthesis, the binding affinity must be virtually screened.[1][2]

Workflow:

  • Target Selection: Download PDB structures for representative kinases (e.g., JAK2 [PDB: 3UGC], CDK2 [PDB: 1DI8]).[2]

  • Ligand Preparation: Generate 3D conformers of 1-Butyl-3-methyl-1H-pyrazol-4-amine using energetic minimization (MMFF94 force field).

  • Docking Grid Generation: Center the grid box on the co-crystallized ligand of the chosen PDB.[1]

  • Scoring: Use Glide (Schrödinger) or AutoDock Vina.[1][2] A docking score < -6.0 kcal/mol suggests a viable fragment hit.[1][2]

Experimental Validation Protocols

To confirm the MoA, a self-validating experimental loop is required.[1][2]

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Objective: Determine if the molecule binds to the kinase, stabilizing its thermal denaturation profile.[2]

  • Preparation: Mix 2 µM Recombinant Kinase Domain (e.g., JAK2) + 5x SYPRO Orange dye in assay buffer (20 mM HEPES, 150 mM NaCl).

  • Treatment: Add 1-Butyl-3-methyl-1H-pyrazol-4-amine at varying concentrations (10 µM, 50 µM, 100 µM). Include DMSO control.

  • Execution: Run in a qPCR machine with a ramp rate of 1°C/min from 25°C to 95°C.

  • Analysis: Calculate the Melting Temperature (

    
    ). A 
    
    
    
    indicates significant binding.[1][2]
Protocol B: ADP-Glo™ Kinase Assay (Activity Inhibition)

Objective: Quantify the IC50 of the molecule against specific targets.[2][3][4]

  • Reaction Mix:

    • Kinase (e.g., 5 ng/well)[2]

    • Substrate (e.g., Poly [Glu:Tyr] 4:1)[2]

    • ATP (at

      
       concentration, typically 10 µM)[2]
      
    • Test Compound (Serial dilution 100 µM to 1 nM)

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).[1][2]
  • Readout: Measure Luminescence.

  • Calculation: Plot RLU vs. Log[Concentration] to derive IC50.

Experimental Workflow Diagram

Validation_Workflow cluster_screen Phase 1: Biophysical Screening cluster_functional Phase 2: Functional Validation Start Compound Acquisition (CAS: 3524-35-4) DSF Thermal Shift Assay (DSF) Detect Binding (Tm shift) Start->DSF SPR Surface Plasmon Resonance Measure Kd / Kinetics DSF->SPR Optional: Kd confirmation KinaseAssay ADP-Glo Kinase Assay Determine IC50 DSF->KinaseAssay If ΔTm > 2°C CellAssay Cell Viability (MTT) Off-target Toxicity KinaseAssay->CellAssay If IC50 < 10 µM Decision Hit Validation Proceed to Hit-to-Lead CellAssay->Decision

Caption: Step-by-step validation workflow from biophysical binding confirmation to functional enzymatic inhibition.

References

  • Fabbro, D., et al. (2015).[2] "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods in Molecular Biology.

  • Liu, Q., et al. (2013).[2] "Developing Irreversible Inhibitors of the Protein Kinase Cysteinome." Cell Chemical Biology.

  • Zhang, J., et al. (2009).[2] "Targeting cancer with small molecule kinase inhibitors."[1][2][5] Nature Reviews Cancer.[1][2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 19620093, 1-butyl-5-methyl-1h-pyrazol-4-amine." PubChem.

  • Cui, J.J., et al. (2011).[2] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[2] Journal of Medicinal Chemistry.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 1-Butyl-3-methyl-1H-pyrazol-4-amine

This in-depth technical guide details the spectroscopic characterization of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of Janus kin...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of Janus kinase (JAK) inhibitors and other pyrazolo-fused therapeutics.

Compound Identity & Significance

1-Butyl-3-methyl-1H-pyrazol-4-amine is a 4-aminopyrazole derivative characterized by an electron-rich aromatic core.[1] Unlike its 5-amino isomer (often used in fused ring synthesis via cyclization), the 4-amino isomer typically serves as a nucleophilic scaffold for amidation or sulfonamidation in late-stage drug functionalization.

PropertySpecification
IUPAC Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Exact Mass 153.1266 Da
Core Scaffold 1,3-Disubstituted Pyrazole
Key Functionality Primary aromatic amine (C4), N-alkyl chain (N1)

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the molecular symmetry and electronic environment. The compound is typically synthesized via the nitration of 1-butyl-3-methylpyrazole followed by catalytic hydrogenation. This route ensures the amino group is strictly at the C4 position, distinct from the C5-amino isomers formed via hydrazine-nitrile condensations.

Synthesis & Fragmentation Workflow

The following diagram outlines the logical flow from synthesis to mass spectrometric fragmentation, illustrating the structural integrity checkpoints.

G Start Precursor: 1-Butyl-3-methylpyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter Intermediate: 4-Nitro Derivative Nitration->Inter Red Reduction (H2, Pd/C) Inter->Red Product Target: 1-Butyl-3-methyl- 1H-pyrazol-4-amine Red->Product MS_Frag MS Fragmentation: Loss of Propyl (m/z 110) Loss of Butyl (m/z 96) Product->MS_Frag EI-MS Analysis

Figure 1: Synthetic pathway and subsequent mass spectrometric fragmentation logic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-fidelity experimental data of homologous 1-alkyl-3-methyl-4-aminopyrazoles. The distinction between the C3-methyl and N-butyl groups is critical for confirming regiochemistry.

¹H NMR (400 MHz, CDCl₃)

The spectrum is dominated by the asymmetry of the pyrazole ring. The key diagnostic signal is the C5-H proton, which appears downfield due to its proximity to the N1 nitrogen.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.25 - 7.35 Singlet (s)1HC5-H Aromatic ring proton. Downfield due to adjacent N1.
3.95 - 4.05 Triplet (t)2HN-CH₂ α-Methylene of butyl chain. Diagnostic of N1-alkylation.
2.60 - 3.20 Broad (br s)2H-NH₂ Primary amine. Shift varies significantly with concentration/solvent.
2.15 - 2.25 Singlet (s)3HC3-CH₃ Methyl group on the pyrazole ring.
1.75 - 1.85 Quintet (m)2H-CH₂- β-Methylene of butyl chain.
1.25 - 1.35 Sextet (m)2H-CH₂- γ-Methylene of butyl chain.
0.90 - 0.95 Triplet (t)3H-CH₃ Terminal methyl of butyl chain.

Expert Insight:

  • Differentiation from 5-Methyl Isomer: In the 1-butyl-5-methyl-4-amine isomer, the ring proton would be at C3. C3-H protons typically resonate further upfield (~7.0 ppm) compared to C5-H protons (~7.3 ppm) in 1,3-disubstituted systems.

  • Solvent Effects: In DMSO-d₆, the -NH₂ signal will sharpen and shift downfield to ~4.0-4.5 ppm.

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentType
140.5 - 142.0 C3 Quaternary (Ring)
128.0 - 130.0 C5 Methine (CH, Ring)
124.0 - 126.0 C4 Quaternary (C-NH₂)
50.0 - 52.0 N-CH₂ Aliphatic (α)
32.0 - 33.0 -CH₂- Aliphatic (β)
19.5 - 20.5 -CH₂- Aliphatic (γ)
13.5 - 14.0 -CH₃ Terminal Methyl
11.0 - 12.0 C3-CH₃ Ring Methyl

Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the primary amine and the integrity of the heteroaromatic ring.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3350 - 3450 Primary Amine (-NH₂)N-H Stretching (Doublet often visible)
2950 - 2850 Alkyl Chain (Butyl)C-H Stretching (Aliphatic)
1620 - 1580 Pyrazole RingC=N / C=C Stretching
1500 - 1550 AmineN-H Bending (Scissoring)
1250 - 1300 C-N BondC-N Stretching (Aromatic amine)

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight confirmation. The fragmentation pattern is characteristic of N-alkylated pyrazoles.

Experimental Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)

  • Molecular Ion [M+H]⁺: m/z 154.13[2]

Fragmentation Pattern (EI/ESI)
  • m/z 153 (M⁺): Parent molecular ion.

  • m/z 110 (M - 43): Loss of propyl group (C3H7) from the butyl chain (McLafferty-like rearrangement or simple cleavage).

  • m/z 96/97 (M - 57): Loss of the entire butyl group (C4H9), leaving the methylated aminopyrazole core.

  • m/z 42-56: Low mass fragments typical of alkyl chain disintegration.

Experimental Protocol: Sample Preparation for NMR

To ensure the high-fidelity data described above, follow this strict preparation protocol.

  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS for routine analysis. If the amine protons are exchanging too rapidly (broadening the signal), switch to DMSO-d₆ .

  • Concentration: Dissolve 5–10 mg of the compound in 600 µL of solvent.

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove any insoluble inorganic salts (e.g., Pd/C residues from hydrogenation).

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 1.0 second to ensure accurate integration of the methyl singlets.

    • Acquire at least 16 scans for ¹H and 512 scans for ¹³C.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5200289, 3-Methyl-1H-pyrazol-4-amine. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table - Heterocycles and Alkyl Groups. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 1-Butyl-3-methyl-1H-pyrazol-4-amine

The following technical guide details the solubility, handling, and experimental workflows for 1-Butyl-3-methyl-1H-pyrazol-4-amine , structured for researchers and process chemists. [1] CAS Registry Number: 1006495-54-0...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, handling, and experimental workflows for 1-Butyl-3-methyl-1H-pyrazol-4-amine , structured for researchers and process chemists.

[1]

CAS Registry Number: 1006495-54-0 Molecular Formula: C


H

N

Molecular Weight: 153.22 g/mol [1][2][3]

Executive Summary & Physicochemical Profile[1][4]

1-Butyl-3-methyl-1H-pyrazol-4-amine is a functionalized aminopyrazole intermediate commonly employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its physicochemical behavior is governed by the competition between the lipophilic n-butyl chain and the polar, hydrogen-bond-active aminopyrazole core.[1]

Unlike simple inorganic salts, this compound exhibits "amphiphilic-like" solubility behavior.[1] The n-butyl group disrupts crystal lattice packing, rendering the free base a viscous oil or low-melting solid at room temperature, while the amine functionality dictates pH-dependent aqueous solubility.[1]

Core Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Insight
Physical State Viscous Liquid / Low-Melting SolidThe butyl chain increases rotational degrees of freedom, preventing efficient lattice packing compared to methyl analogs.[1]
Polarity Moderate (Amphiphilic)The pyrazole ring and exocyclic amine provide high polarity, balanced by the lipophilic butyl tail.[1]
Basicity (pKa) ~4.0 – 5.0 (Conjugate Acid)The 4-amino group is the primary basic center, but its electron density is modulated by the electron-deficient pyrazole ring.[1]
Storage Hygroscopic & Air-SensitivePrimary amines on electron-rich heterocycles are prone to oxidation (darkening) and carbamate formation (CO

absorption).[1]

Solubility Profile in Organic Solvents[1]

The following data categorizes solvent compatibility for synthesis, extraction, and purification. These classifications are derived from the structural interaction between the solute's dipoles and the solvent's dielectric properties.[1]

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility GradeOperational Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for reactions and transfers.[1] High solubility due to dipole-dipole interactions.[1]
ChloroformExcellent Good alternative to DCM; often used for NMR analysis.[1]
Alcohols Methanol (MeOH)Excellent Ideal for polar reactions or as a co-solvent in chromatography.[1]
Ethanol (EtOH)Good Suitable for recrystallization attempts (often with water antisolvent).[1]
Esters Ethyl Acetate (EtOAc)Good Primary extraction solvent. Solubilizes the free base efficiently while allowing aqueous partitioning.[1]
Polar Aprotic DMSO / DMFExcellent Used for high-temperature nucleophilic substitutions.[1] Warning: Difficult to remove.[1]
Ethers THFGood Standard reaction solvent.[1]
MTBEModerate Useful for precipitation/crystallization workflows when mixed with non-polar solvents.[1]
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)Antisolvent. The compound will "oil out" or precipitate.[1] Used to wash away non-polar impurities.[1]
Aqueous Water (Neutral pH)Low to Moderate Sparingly soluble due to the butyl chain.[1]
Water (Acidic pH < 2)High Forms the water-soluble hydrochloride salt.[1]

Experimental Protocols & Workflows

Protocol A: Self-Validating Dissolution & Reaction Setup

Objective: Ensure complete homogeneity before reagent addition to prevent localized concentration gradients.

  • Solvent Selection: Choose DCM (anhydrous) for acylation/alkylation reactions.[1]

  • Visual Validation:

    • Weigh the target mass of 1-Butyl-3-methyl-1H-pyrazol-4-amine.[1]

    • Add DCM (5–10 volumes).[1]

    • Checkpoint: The solution must be transparent and colorless to pale yellow .[1] Turbidity implies wet solvent or salt contamination.[1]

  • Inert Atmosphere: Sparge with Nitrogen/Argon.[1] The 4-amino group is susceptible to oxidation, turning the solution dark brown/black upon prolonged air exposure.[1]

Protocol B: pH-Switch Extraction (Purification Strategy)

Objective: Isolate the amine from non-basic impurities without chromatography.[1]

This protocol leverages the compound's basicity.[1]

  • Acid Phase: Dissolve the crude reaction mixture in EtOAc. Extract with 1M HCl (aq) .[1]

    • Mechanism:[1] The amine protonates (R-NH

      
      ), moving into the aqueous layer.[1] Non-basic impurities remain in the EtOAc.[1]
      
  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped organics.[1]

  • Base Switch: Cool the aqueous layer to 0°C. Basify with 2M NaOH or Sat. NaHCO

    
      until pH > 10.[1]
    
    • Checkpoint: The solution will become cloudy/milky as the free base oils out.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over Na

    
    SO
    
    
    
    . Filter and concentrate.
Protocol C: Chromatographic Purification

Objective: Isolate high-purity material when extraction is insufficient.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM : MeOH (Gradient 100:0

    
     95:5).[1]
    
  • Additive: Add 1% Triethylamine (TEA) or NH

    
    OH  to the mobile phase.[1]
    
    • Reasoning: Aminopyrazoles streak on silica due to interaction with acidic silanol groups.[1] The base additive suppresses this interaction, sharpening the peak.[1]

Visualization of Workflows

Diagram 1: Solubility-Based Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended process step.[1]

SolubilityDecision Start Process Goal Reaction Synthesis / Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Purification / Cryst. Start->Purification DCM Dichloromethane (DCM) (High Solubility, Inert) Reaction->DCM Standard DMF DMF / DMSO (High T, Difficult Removal) Reaction->DMF Nucleophilic Sub. EtOAc Ethyl Acetate / Water (Partitioning System) Extraction->EtOAc Column Column Chromatography DCM:MeOH + 1% NH4OH Purification->Column High Purity Antisolvent Antisolvent Crash Hexane / Heptane Purification->Antisolvent Bulk Isolation pH_Switch Acid/Base Switch (Utilize Amine pKa) EtOAc->pH_Switch Remove Neutral Impurities

Caption: Decision matrix for solvent selection based on operational phase (Reaction, Extraction, Purification).

Diagram 2: pH-Switch Extraction Logic

A visual representation of the self-validating purification protocol described in Protocol B.

ExtractionFlow Crude Crude Mixture (in EtOAc) AcidWash Add 1M HCl Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer Organic Layer (Impurities) Separation1->OrgLayer Discard AqLayer Aqueous Layer (Target Salt R-NH3+) Separation1->AqLayer Keep Basify Basify (pH > 10) NaOH / NaHCO3 AqLayer->Basify ExtractDCM Extract w/ DCM Basify->ExtractDCM Oiling Out Final Pure Product (Free Base) ExtractDCM->Final Dry & Conc.

Caption: Step-by-step logic for the Acid-Base extraction protocol to isolate the amine.

References

  • PubChem. (2025).[1] 4-Amino-1-methylpyrazole (Analogous Compound Properties). National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][1]

Sources

Foundational

Commercial suppliers of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Commercial Suppliers of 1-Butyl-3-methyl-1H-pyrazol-4-amine: A Technical Sourcing & Validation Guide Executive Summary & Chemical Identity 1-Butyl-3-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Suppliers of 1-Butyl-3-methyl-1H-pyrazol-4-amine: A Technical Sourcing & Validation Guide

Executive Summary & Chemical Identity

1-Butyl-3-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block primarily used in the synthesis of kinase inhibitors (e.g., JAK, LRRK2) and agrochemical active ingredients. Its structural integrity—specifically the regiochemistry of the


-butyl and 

-methyl groups—is critical for biological activity.

A common pitfall in procuring this compound is the "Regioisomer Trap." Commercial catalogs often list structurally similar isomers (e.g., 5-amino or 5-methyl variants) with similar naming conventions. This guide provides the technical specifications required to source, validate, and utilize the correct isomer (CAS 1006495-54-0).

Chemical Specifications
PropertySpecification
Chemical Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
CAS Number 1006495-54-0
Molecular Formula C

H

N

Molecular Weight 153.23 g/mol
Key Isomeric Impurity 1-Butyl-5-methyl-1H-pyrazol-4-amine (Regioisomer)
Appearance Light yellow to brown oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Commercial Supply Landscape

The supply chain for this compound is bifurcated into Stock Catalog Suppliers (for mg to g scale) and Custom Synthesis CROs (for kg scale).

Tier 1: Verified Catalog Suppliers

These vendors list the specific CAS 1006495-54-0. Always request a batch-specific H-NMR before purchase to confirm regiochemistry.

SupplierCatalog IDStock StatusRegionNotes
BLD Pharm BD01090734Stock (g scale)China/USAHigh reliability for pyrazole building blocks.
Ambeed A1131925StockUSAGood for rapid delivery of small quantities.
ChemPUR InquireLead TimeEuropeSpecializes in fine chemicals; often higher purity.
Enamine InquireMake-on-DemandUkraine/EUWorld’s largest building block collection; expert in pyrazoles.
Tier 2: The "Isomer Risk" Vendors

Be cautious with vendors listing these related CAS numbers, as they are often confused with the target:

  • CAS 3524-35-4: 1-Butyl-3-methyl-1H-pyrazol-5-amine (Different amine position).

  • CAS 3524-51-4: 1-Butyl-4-methyl -1H-pyrazol-5-amine (Different methyl position).

Technical Deep Dive: Synthesis & Impurities

Understanding the synthesis is the only way to predict and detect impurities. The commercial route typically involves the nitration of 3-methylpyrazole followed by alkylation and reduction.

The Regioselectivity Challenge

The critical step is the alkylation of 3-methyl-4-nitropyrazole .

  • Reaction: 3-Methyl-4-nitropyrazole + Butyl Bromide

    
     Mixture of Isomers.
    
  • Mechanism: The pyrazole anion has two nucleophilic nitrogen atoms.

    • N1 Attack (Major): Leads to 1-butyl-3-methyl-4-nitropyrazole (Target Precursor).

    • N2 Attack (Minor/Major depending on conditions): Leads to 1-butyl-5-methyl-4-nitropyrazole (Impurity Precursor).

  • Outcome: If the supplier does not separate these nitro isomers via column chromatography before reduction, the final amine product will contain the 5-methyl isomer. This isomer is difficult to separate at the amine stage due to similar polarity.

Synthesispathway cluster_separation CRITICAL PURIFICATION POINT Start 3-Methyl-4-nitropyrazole Alkylation Alkylation (n-BuBr, K2CO3) Start->Alkylation Isomer1 1-Butyl-3-methyl-4-nitro (Target Precursor) Alkylation->Isomer1 Steric Control (Major) Isomer2 1-Butyl-5-methyl-4-nitro (Regio-Impurity) Alkylation->Isomer2 Minor Reduction Reduction (H2/Pd-C or Fe/HCl) Isomer1->Reduction Isomer2->Reduction FinalProduct 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0) Reduction->FinalProduct ImpurityProduct 1-Butyl-5-methyl-1H-pyrazol-4-amine (Impurity) Reduction->ImpurityProduct

Caption: Synthesis pathway highlighting the critical point of regioisomer divergence. Purification must occur at the nitro stage.

Validation Protocol (QC)

Do not rely solely on the Certificate of Analysis (CoA). Perform the following validation upon receipt.

Step 1: 1H-NMR Regiochemistry Check

The chemical shifts of the pyrazole ring proton (H-5) and the N-methylene group are diagnostic.

  • Target (1-Butyl-3-methyl): The butyl group is on N1.[1] The methyl is on C3. The protons are spatially distant.

  • Impurity (1-Butyl-5-methyl): The butyl group is on N1. The methyl is on C5. The N-methylene protons of the butyl chain will show a Nuclear Overhauser Effect (NOE) with the C5-Methyl protons.

NOESY Experiment:

  • Irradiate the N-CH

    
     signal (~4.0 ppm).
    
  • Target: No enhancement of the methyl singlet (~2.1 ppm).

  • Impurity: Strong enhancement of the methyl singlet (spatial proximity).

Step 2: HPLC Purity Profiling

Standard C18 gradients may merge the two isomers. Use a Phenyl-Hexyl column for better selectivity of aromatic regioisomers.

  • Column: XBridge Phenyl-Hexyl or equivalent (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amine).

Procurement Decision Framework

Use this logic flow to determine the correct sourcing strategy based on your project phase.

SourcingStrategy Start Need 1-Butyl-3-methyl-1H-pyrazol-4-amine Qty Quantity Required? Start->Qty SmallScale < 5 grams (Discovery) Qty->SmallScale LargeScale > 100 grams (Process Dev) Qty->LargeScale CheckCatalog Search CAS 1006495-54-0 (BLD, Ambeed) SmallScale->CheckCatalog Custom Contract Custom Synthesis (Enamine/WuXi) LargeScale->Custom StockAvailable In Stock? CheckCatalog->StockAvailable Yes Yes StockAvailable->Yes No No StockAvailable->No Buy Purchase & Validate (Run NOESY) DefineSpecs Define Specs: - Max 0.5% 5-Me Isomer - Nitro-stage purification Custom->DefineSpecs Yes->Buy No->Custom

Caption: Decision tree for sourcing based on scale and risk tolerance.

References

  • BLD Pharm Product Data . 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0).[2][1][3] Retrieved from

  • Ambeed Product Catalog . 1-Butyl-3-methyl-1H-pyrazol-4-amine. Retrieved from

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols". Journal of Organic Chemistry, 73(9), 3523–3529. (Context on pyrazole regiochemistry).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 3524-51-4 (Isomer Reference). Retrieved from

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry of pyrazole synthesis).

Sources

Protocols & Analytical Methods

Method

Detailed Synthesis Protocol for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary & Strategic Importance 1-Butyl-3-methyl-1H-pyrazol-4-amine is a high-value heterocyclic building block, frequently utilized in the synthesis of JAK inhibitors, GPCR ligands, and agrochemicals. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Butyl-3-methyl-1H-pyrazol-4-amine is a high-value heterocyclic building block, frequently utilized in the synthesis of JAK inhibitors, GPCR ligands, and agrochemicals. Its structural utility lies in the 4-amino "handle," which allows for facile elaboration into amides, ureas, and sulfonamides.

The Challenge: The synthesis of N-alkylated pyrazoles is historically plagued by regioselectivity issues . Alkylating a 3-substituted pyrazole typically yields a mixture of the 1,3-isomer (desired) and the 1,5-isomer (undesired). This protocol details a high-fidelity route utilizing the alkylation of 3-methyl-4-nitropyrazole, followed by chromatographic purification and catalytic hydrogenation. This approach is superior to direct cyclization methods for pharmaceutical applications where isomer purity (>99.5%) is non-negotiable.

Retrosynthetic Analysis & Workflow

The strategy relies on introducing the alkyl chain before reducing the nitro group. This allows for easier separation of regioisomers at the nitro stage, where polarity differences are often more pronounced than in the amine stage.

Retrosynthesis Target 1-Butyl-3-methyl- 1H-pyrazol-4-amine Intermediate 1-Butyl-3-methyl- 4-nitropyrazole (Purified Isomer) Target->Intermediate Reduction (Pd/C, H2) Precursor 3-Methyl-4-nitropyrazole Intermediate->Precursor Alkylation (Cs2CO3, DMF) Reagent 1-Bromobutane Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the critical separation step at the nitro-intermediate stage.

Experimental Protocol

Phase 1: Regioselective Alkylation

Objective: Synthesize 1-butyl-3-methyl-4-nitropyrazole while maximizing the ratio of the desired 1,3-isomer over the 1,5-isomer.

Mechanism: The pyrazolate anion is an ambident nucleophile. Steric hindrance from the C3-methyl group disfavors attack by the adjacent nitrogen (N2), thereby favoring alkylation at the distal nitrogen (N1) to form the 1,3-isomer.

Reagents:

  • 3-Methyl-4-nitropyrazole (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) — Preferred over 
    
    
    
    for solubility and "cesium effect" enhancement of nucleophilicity.
  • Dimethylformamide (DMF), anhydrous (0.5 M concentration)

Step-by-Step:

  • Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-methyl-4-nitropyrazole (e.g., 10.0 g, 78.7 mmol) in anhydrous DMF (160 mL).

  • Deprotonation: Add

    
     (38.5 g, 118 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the pyrazolate anion.
    
  • Addition: Add 1-bromobutane (10.1 mL, 94.4 mmol) dropwise via syringe or addition funnel over 10 minutes.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (3:7 EtOAc:Hexanes).

    • TLC Note: You will likely see two spots. The major spot (higher

      
      ) is usually the desired 1,3-isomer. The minor spot (lower 
      
      
      
      ) is the 1,5-isomer.
  • Workup: Pour the reaction mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
Phase 2: Purification & Isomer Isolation (CRITICAL)

Objective: Separate the 1,3-isomer (Target) from the 1,5-isomer (Impurity).

Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution 0%

    
     20% EtOAc in Hexanes.
    

Isomer Identification Logic:

Feature 1-Butyl-3-methyl-4-nitro (Desired) 1-Butyl-5-methyl-4-nitro (Undesired)
Sterics Butyl is FAR from Methyl Butyl is ADJACENT to Methyl

| NOESY NMR | NO Cross-peak between N-


 and C-

| STRONG Cross-peak between N-

and C-

| | Elution Order | Typically elutes first (Less polar) | Typically elutes second (More polar) |

Yield Expectation: ~65-75% isolated yield of the desired isomer.[2]

Phase 3: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the primary amine.

Reagents:

  • 1-Butyl-3-methyl-4-nitropyrazole (Purified from Phase 2)

  • Palladium on Carbon (10 wt% loading, dry or wet support)

  • Methanol (MeOH)

  • Hydrogen Gas (

    
    ) - Balloon pressure (1 atm)
    

Step-by-Step:

  • Safety: Purge the reaction vessel with Nitrogen (

    
    ) before adding catalyst. Pd/C can ignite methanol vapors if dry.
    
  • Loading: Dissolve the nitro compound (e.g., 5.0 g) in MeOH (50 mL). Carefully add 10% Pd/C (0.5 g, 10 wt% equivalent).

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously at RT for 4–6 hours.
    
  • Monitoring: Monitor by LC-MS or TLC (Amine will be very polar/streaking; stain with Ninhydrin).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate to obtain the free base oil.

Phase 4: Stabilization (HCl Salt Formation)

Objective: Convert the air-sensitive oil into a stable solid.

  • Dissolve the crude amine oil in a minimal amount of Diethyl Ether or Dichloromethane.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Data & Validation

Expected NMR Data (Free Base)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.15 (s, 1H, H-5 Pyrazole ) — Diagnostic peak.
      
    • 
       3.88 (t, J=7.2 Hz, 2H, N-CH2 )
      
    • 
       3.60 (br s, 2H, NH2 )
      
    • 
       2.05 (s, 3H, CH3 )
      
    • 
       1.68 (m, 2H, alkyl chain)
      
    • 
       1.25 (m, 2H, alkyl chain)
      
    • 
       0.89 (t, 3H, terminal CH3 )
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Regioselectivity (approx 1:1) Solvent polarity too high or wrong base.Switch from K2CO3 to Cs2CO3 . Ensure solvent is anhydrous.
Incomplete Reduction Catalyst poisoning.Ensure sulfur-free reagents. Refresh H2 balloon.
Product is dark/tarry Oxidation of free amine.Store under Argon/Nitrogen. Convert to HCl salt immediately.

Process Logic & Decision Tree

Workflow Start Start: 3-Methyl-4-nitropyrazole Alkylation Alkylation (Cs2CO3, BuBr) Start->Alkylation Check TLC/LCMS Check Alkylation->Check Sep Column Chromatography Check->Sep Mixture confirmed Isomer1 Isomer A (1,3) Desired Sep->Isomer1 Less Polar Isomer2 Isomer B (1,5) Discard Sep->Isomer2 More Polar Red Hydrogenation (Pd/C) Isomer1->Red Salt HCl Salt Formation Red->Salt

Figure 2: Decision tree for the synthesis and purification workflow.

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Conditions:[3][4][5][6] The alkylation of 3-substituted pyrazoles generally favors the 1,3-isomer due to steric hindrance at the N2 position. See: Journal of Heterocyclic Chemistry, Vol 36, 1983, pp 135-147.

  • Reduction Protocols

    • Nitro to Amine: Standard catalytic hydrogenation protocols for nitro-pyrazoles. See: Wikipedia: Reduction of nitro compounds.

  • Specific Analogous Synthesis

    • Synthesis of 1-alkyl-4-aminopyrazoles: Detailed in ResearchGate: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

  • Isomer Separation Techniques

    • Chromatography: Guidelines for separating regioisomers of pyrazoles.

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, pyrophoric catalysts). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Use of 1-Butyl-3-methyl-1H-pyrazol-4-amine in medicinal chemistry

Topic: Use of 1-Butyl-3-methyl-1H-pyrazol-4-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Executive Summary: The Scaffold Advantage 1-Butyl-3-methyl-1H-pyrazol-4-amine is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-Butyl-3-methyl-1H-pyrazol-4-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary: The Scaffold Advantage

1-Butyl-3-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block primarily utilized in the synthesis of ATP-competitive kinase inhibitors .[1] Unlike its more common isomer (the 5-amine), the 4-amine variant offers a unique vector for constructing fused bicyclic systems—specifically pyrazolo[1,5-a]pyrimidines —which serve as bioisosteres for the adenine ring of ATP.[1][2][3][4]

The N1-butyl chain provides critical lipophilicity, often targeting the hydrophobic regions of the ATP-binding pocket (e.g., the ribose pocket or solvent-exposed front regions), improving cellular permeability compared to methyl or unsubstituted analogs.[2][3][4]

Chemical Identity & Handling

PropertySpecificationCritical Note
CAS Number 1706-03-2 (Generic 4-amine class) / Check specific vendor batchWARNING: Do not confuse with 1-butyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-35-4).[1] The 5-amine yields pyrazolo[3,4-d]pyrimidines; the 4-amine yields pyrazolo[1,5-a]pyrimidines.[1][2][3]
Molecular Weight 153.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][5]
Appearance Pale yellow to brown oil/solidOxidizes slowly in air; store under inert gas (Ar/N2).[1][2][3][4][5]
Solubility DMSO, MeOH, DCMModerate water solubility; use HCl salt for aqueous stability.[2][3][4][5]
Storage -20°C, HygroscopicKeep desiccated. Amine oxidation leads to "tar" formation.[5]

Synthetic Utility: The "Adenine Mimic" Workflow

The primary utility of this amine is the construction of the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3][4][5] This reaction is a cyclocondensation with 1,3-dielectrophiles (enaminones or


-keto esters).[1][2]
Mechanism of Action (Chemical)

The exocyclic amine at C4 acts as the initial nucleophile, attacking the


-carbon of the enaminone.[1][2][3][4][5] The endocyclic nitrogen (N2 of the pyrazole) then attacks the carbonyl carbon, closing the pyrimidine ring.[2][3][4] This regioselectivity is driven by the higher nucleophilicity of the exocyclic amine compared to the ring nitrogens.
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesize a kinase inhibitor scaffold from 1-butyl-3-methyl-1H-pyrazol-4-amine and a substituted enaminone.

Reagents:

  • Substrate: 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Reactant: 3-(Dimethylamino)-1-aryl-prop-2-en-1-one (Enaminone) (1.1 equiv)[1][2]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/HCl[1][2][3][4][5]

  • Temperature: Reflux (100–110°C)[1][2][3][4][5]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-butyl-3-methyl-1H-pyrazol-4-amine (153 mg, 1.0 mmol) in 5 mL of glacial acetic acid.

  • Addition: Add the substituted enaminone (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to reflux for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low R_f, ninhydrin active) should disappear, replaced by a fluorescent spot (high R_f).[2][3][4][5]

  • Work-up:

    • Cool the reaction to room temperature.[5][6]

    • Pour the mixture into 20 mL of ice-water.

    • Neutralize with saturated NaHCO

      
       solution (pH ~8).[1][2][3]
      
    • Precipitation: The product usually precipitates as a solid. Filter and wash with cold water.

    • Extraction (if oil): Extract with EtOAc (3 x 15 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Validation Data:

  • 1H NMR: Look for the disappearance of the broad -NH2 singlet (approx.[1] 4.0 ppm).[1][2] New aromatic protons for the pyrimidine ring will appear (typically doublets at ~8.5 ppm and 6.9 ppm, J4-5 Hz).[1][2][3]

Synthetic Utility: Linear Amide Linkers

For Type II kinase inhibitors (which bind the inactive DFG-out conformation), the amine is often coupled to a carboxylic acid to form a hinge-binding amide.[1][2][3]

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the amine to a carboxylic acid "tail" moiety.

Reagents:

  • Amine (1.0 equiv)[1][2][3][4][5]

  • Carboxylic Acid (1.1 equiv)[1][2][3][4][5]

  • HATU (1.2 equiv)[1][2][3][5]

  • DIPEA (3.0 equiv)[1][2][3][4][5]

  • DMF (anhydrous)[1][2][3][5]

Procedure:

  • Dissolve the carboxylic acid in DMF (0.2 M).[1][2][3][4][5]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid (formation of O-At ester).

  • Add 1-butyl-3-methyl-1H-pyrazol-4-amine .

  • Stir at RT for 12 hours.

  • Critical Step: The pyrazole amine is less nucleophilic than aliphatic amines.[5] If conversion is low, heat to 50°C.[2][3]

Visualizing the Workflow

The following diagram illustrates the transformation of the precursor into active pharmaceutical ingredients (APIs).

G Start 1-Butyl-3-methyl- 1H-pyrazol-4-amine (Scaffold) PathA Cyclocondensation (AcOH, Reflux) Start->PathA PathB Amide Coupling (HATU, DIPEA) Start->PathB Enaminone Aryl Enaminone (R-CO-CH=CH-NMe2) Enaminone->PathA Acid Carboxylic Acid (R-COOH) Acid->PathB ProdA Pyrazolo[1,5-a]pyrimidine (ATP Mimic) PathA->ProdA Ring Closure ProdB N-(Pyrazol-4-yl)amide (Hinge Binder) PathB->ProdB Linear Linker

Caption: Divergent synthesis pathways: Path A yields fused bicyclic kinase inhibitors; Path B yields linear amide-linked bioactive ligands.[1][2][3][5]

Strategic Application: Kinase Inhibitor Design

When using this scaffold in drug design, the substituents play specific roles defined by the ATP-binding pocket:

PositionChemical GroupBiological Role (SAR)
N1 (Butyl) Hydrophobic TailOccupies the Solvent Interface or Ribose Pocket .[1] The butyl chain provides van der Waals contacts, improving potency over methyl analogs.[2][3]
C3 (Methyl) Small AlkylSteric gatekeeper.[1][2][3][4][5] Prevents clashes with the "Gatekeeper" residue (e.g., T790M in EGFR) while maintaining correct orientation.[3][4]
C7 (Pyrimidine) Aryl/Heteroaryl(Derived from Enaminone) Extends into the Hydrophobic Back Pocket , determining selectivity (e.g., B-Raf vs. EGFR).[1][2][3][4][5]

Case Study Insight: In the development of CDK2 inhibitors , replacing the N1-methyl of standard pyrazolo[1,5-a]pyrimidines with an N1-butyl or N1-isopropyl group often results in a 5–10x increase in potency due to better filling of the hydrophobic region adjacent to the ribose binding site [1].[1][2][5]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances, 2025.[3][7] URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Source: Current Organic Synthesis, 2020.[3][4][5] URL:[Link][1][2][3][4]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2. Source: MDPI Molecules, 2024.[3][4] URL:[Link][1][2][3][4][5]

  • PubChem Compound Summary: 3-methyl-1H-pyrazol-4-amine. Source: National Library of Medicine. URL:[Link][1][2][3][4][5]

Sources

Method

Technical Guide: 1-Butyl-3-methyl-1H-pyrazol-4-amine as a Scaffold in Drug Discovery

Introduction: The Pyrazole-4-amine Privilege In modern medicinal chemistry, the 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0) serves as a critical building block for "lead-oriented synthesis." Pyrazoles are cla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-4-amine Privilege

In modern medicinal chemistry, the 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0) serves as a critical building block for "lead-oriented synthesis." Pyrazoles are classified as privileged scaffolds —molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target.

The specific substitution pattern of this scaffold—an N1-butyl chain and a C3-methyl group—offers distinct pharmacological advantages:

  • Lipophilicity Modulation: The N-butyl chain increases logP (approx. 1.5–2.0), improving membrane permeability compared to its methyl/ethyl analogs, while filling hydrophobic pockets in enzyme active sites (e.g., the ribose-binding pocket of kinases).

  • Steric Control: The C3-methyl group restricts rotation when coupled to aromatic systems, enforcing bioactive conformations.

  • Electronic Profile: The C4-amino group is a versatile nucleophile (pKa ~4–5), ideal for constructing urea, amide, or secondary amine linkers found in kinase inhibitors (e.g., JAK, Aurora) and GPCR ligands.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
CAS Number 1006495-54-0
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical State Pale yellow oil or low-melting solid
Boiling Point ~260 °C (Predicted)
pKa (Conjugate Acid) ~4.2 (Pyrazoles are weak bases)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Storage 2–8 °C, Hygroscopic, Store under Argon/Nitrogen

Synthesis Protocol: Preparation from 3-Methyl-4-nitropyrazole

Rationale: While commercially available, in-house synthesis ensures purity and allows for N1-substituent variation. This protocol utilizes a robust alkylation-reduction sequence.

Phase A: Regieroselective N-Alkylation

Reaction: 3-methyl-4-nitro-1H-pyrazole + 1-Bromobutane


 1-Butyl-3-methyl-4-nitropyrazole

Reagents:

  • 3-Methyl-4-nitro-1H-pyrazole (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 3-methyl-4-nitro-1H-pyrazole and anhydrous DMF. Stir under

    
    .
    
  • Base Addition: Add

    
     in a single portion. Stir for 15 min at RT.
    
  • Alkylation: Add 1-bromobutane dropwise via syringe.

  • Heating: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). Note: The N1-isomer is generally favored sterically over the N2-isomer, but isomer separation may be required.

  • Workup: Dilute with water and extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (

    
    , 0-30% EtOAc in Hexanes). Isolate the major isomer (1-butyl-3-methyl-4-nitropyrazole).
    
Phase B: Nitro Reduction

Reaction: 1-Butyl-3-methyl-4-nitropyrazole


 1-Butyl-3-methyl-1H-pyrazol-4-amine

Reagents:

  • Nitro intermediate (from Phase A)

  • Palladium on Carbon (10% Pd/C) (10 wt%)

  • Methanol (anhydrous)

  • Hydrogen gas (

    
    ) (balloon pressure)
    

Step-by-Step:

  • Preparation: Dissolve the nitro compound in methanol in a flask.

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (

    
    ) to avoid ignition.
    
  • Hydrogenation: Purge the flask with

    
     (balloon) and stir vigorously at RT for 2–4 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting amine is often an oil that darkens on air exposure. Use immediately or store as an HCl salt.

Synthesis Workflow Diagram

SynthesisFlow cluster_0 Phase A: N-Alkylation cluster_1 Phase B: Reduction SM1 3-Methyl-4-nitro-1H-pyrazole Inter 1-Butyl-3-methyl- 4-nitropyrazole SM1->Inter SN2 Reaction Reag1 1-Bromobutane / Cs2CO3 DMF, 60°C Prod 1-Butyl-3-methyl- 1H-pyrazol-4-amine Inter->Prod Catalytic Hydrogenation Reag2 H2 (1 atm) / Pd/C MeOH, RT

Figure 1: Two-step synthesis route for generating the scaffold from commercial precursors.

Application Note: Kinase Inhibitor Design

The 4-aminopyrazole motif is a bioisostere of the aniline moiety found in many kinase inhibitors.

Mechanism of Action

In ATP-competitive inhibitors, the exocyclic amine (at C4) often functions as a Hydrogen Bond Donor to the hinge region of the kinase (e.g., interacting with the backbone carbonyl of the "gatekeeper" residue).

  • The N1-Butyl Role: This substituent extends into the solvent-accessible region or a hydrophobic sub-pocket (e.g., the ribose pocket), improving potency against specific kinases like JAK1/2 or CDK families.

  • The C3-Methyl Role: This group often clashes with the "gatekeeper" residue in certain kinases, imparting selectivity (e.g., selecting for kinases with smaller gatekeeper residues like Threonine over Methionine).

Protocol: Amide Coupling for Library Generation

This protocol describes coupling the scaffold to a carboxylic acid (e.g., a benzoic acid derivative) to create a potential Type I kinase inhibitor.

Reagents:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq)[1][2]

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 minutes at RT (solution usually turns yellow).

  • Coupling: Add the Pyrazole-amine (0.2 mmol) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the

    
     peak.
    
  • Quench: Add water (3 mL) and extract with EtOAc (3 mL).

  • Purification: The crude amide can often be purified by reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

SAR Logic Diagram

SAR_Logic Core Scaffold: 1-Butyl-3-methyl-1H-pyrazol-4-amine Mod1 Modification: Amide Coupling Core->Mod1 Mod2 Modification: Urea Formation Core->Mod2 Result2 Result: Hydrophobic Fit (N-Butyl in Ribose Pocket) Core->Result2 Intrinsic Property Target Target: Kinase Hinge Region Result1 Result: H-Bond Donor (Hinge Binder) Mod1->Result1 Creates -NH-CO- Result1->Target Binding Affinity Result2->Target Selectivity

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the scaffold in kinase drug discovery.

Safety and Handling

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.[3]

  • Eye Irritation: Category 2A.

Handling Precautions:

  • Oxidation Sensitivity: Aminopyrazoles can oxidize to azo-compounds or degrade upon prolonged air exposure. Store under inert gas (Argon) in a freezer (-20 °C).

  • Hygroscopic: Keep containers tightly sealed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • Review of Aminopyrazoles: Finiuk, N., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review."[4][5] International Journal of Molecular Sciences, 2023.[4] Link

  • Scaffold Synthesis (General Method): "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2013, 90, 301-315. (Adapted for regiochemistry).[6] Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Chemical Data Source: PubChem Compound Summary for CID 5200289 (3-methyl-1H-pyrazol-4-amine analogs). Link

  • Vendor Specification: BLD Pharmatech, "1-Butyl-3-methyl-1H-pyrazol-4-amine CAS 1006495-54-0".[7][1] Link

Sources

Application

Experimental procedure for functionalization of the amine group

Application Note: Precision Functionalization of the Amine Group Subtitle: A Senior Scientist’s Guide to Acylation, Alkylation, and Sulfonylation Strategies in Drug Discovery. Strategic Overview In medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the Amine Group

Subtitle: A Senior Scientist’s Guide to Acylation, Alkylation, and Sulfonylation Strategies in Drug Discovery.

Strategic Overview

In medicinal chemistry, the amine group is a pivotal handle for modulating solubility, lipophilicity, and target affinity. Functionalization is rarely just "mixing reagents"; it is a strategic decision governed by the electronic and steric environment of the nitrogen atom.

This guide moves beyond textbook definitions to provide field-proven protocols for the three most critical amine transformations: Amide Coupling , Reductive Amination , and Sulfonylation .

Decision Matrix: Selecting the Right Methodology
ParameterAmide Coupling (Acylation)Reductive Amination (Alkylation)Sulfonylation
Target Bond C(O)–N (Amide)C–N (Amine)S(O)₂–N (Sulfonamide)
Primary Utility Peptidomimetics, Linkers, StabilitySolubility, Basic Centers, SAR ExplorationBioisosteres, Metabolic Stability
Key Constraint Epimerization of chiral centersOver-alkylation (Poly-alkylation)Bis-sulfonylation
Preferred Reagent HATU (High efficiency), T3P (Low epimerization)NaBH(OAc)₃ (STAB)Sulfonyl Chlorides
pKa Sensitivity Tolerates weak nucleophiles (Anilines)Requires basicity for imine formationSensitive to steric hindrance

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context & Causality: While carbodiimides (EDC/DCC) are cost-effective, they often suffer from slow kinetics and urea byproduct precipitation.[1] For high-value intermediates in drug development, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard."

  • Why HATU? It generates a highly reactive 7-azabenzotriazole active ester, accelerating coupling rates for sterically hindered amines and minimizing racemization via the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety.

  • Why DIPEA? A non-nucleophilic base is essential to deprotonate the carboxylic acid without competing for the active ester.

Experimental Workflow

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine (1.1 – 1.2 equiv)[3]

  • HATU (1.1 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Preferred for solubility) or DCM.

Step-by-Step Procedure:

  • Activation (Critical Step):

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

    • Add HATU (1.1 equiv) to the solution.

    • Immediately add DIPEA (1.0 equiv only at this stage).

    • Checkpoint: Stir for 5–10 minutes. A color change (often yellow to orange) indicates active ester formation. Do not add the amine yet; allow the activation to reach equilibrium.

  • Coupling:

    • Add the Amine (1.2 equiv).[2]

    • Add the remaining DIPEA (1.0 – 2.0 equiv) to ensure the amine remains deprotonated (free base form).

    • Stir at Room Temperature (RT) under nitrogen atmosphere.

  • Monitoring:

    • Check LCMS at 1 hour. HATU reactions are typically fast (< 2 hours).

    • Self-Validating Check: If starting acid persists, add 0.2 equiv more HATU. If active ester persists but amine is gone, add more amine.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequence: 1x Saturated NaHCO₃ (removes acid), 1x Water, 1x Brine, 1x 10% LiCl (optional, specifically removes DMF).

    • Dry over Na₂SO₄ and concentrate.[4]

Mechanism & Logic Visualization

AmideCoupling Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) Base DIPEA (Base) Base->ActiveEster Deprotonation HATU HATU (Reagent) HATU->ActiveEster Amide Amide Product (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Byproducts HOAt + Urea ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->Amide

Figure 1: HATU-mediated activation pathway.[2] Note the distinct pre-activation step to maximize active ester concentration before amine addition.

Protocol B: Selective Reductive Amination (STAB Method)

Context & Causality: Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the superior, self-limiting alternative.

  • Why Sodium Triacetoxyborohydride (STAB)? Unlike NaCNBH₃ (toxic) or NaBH₄ (too reactive, reduces ketones), STAB is mild and selective. It reduces the iminium ion faster than the carbonyl group, allowing for a "one-pot" procedure without isolating the imine.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is preferred over Methanol. STAB reacts with methanol, decomposing the reagent.

Experimental Workflow

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.5 equiv)

  • NaBH(OAc)₃ (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) - Crucial for ketone reactivity

  • Solvent: Anhydrous DCE or DCM.

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • Dissolve Amine and Carbonyl component in DCE (0.1 – 0.2 M).

    • Add Acetic Acid (1–2 equiv).[5]

    • Mechanistic Insight: Acid catalysis promotes the formation of the iminium ion, which is the actual substrate for reduction.

    • Stir for 15–30 minutes at RT.

  • Reduction:

    • Add NaBH(OAc)₃ as a solid in one portion.

    • Stir at RT for 2–16 hours.

    • Troubleshooting: If the reaction is sluggish (common with sterically hindered ketones), heat to 40–50°C or add molecular sieves to remove water (driving imine equilibrium).

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (gas evolution occurs).

    • Extract with DCM.[4]

    • Purification Note: Amine products often streak on silica. Add 1% Triethylamine (TEA) to your chromatography eluent to sharpen peaks.

Reaction Pathway Visualization

ReductiveAmination Start Amine + Carbonyl Imine Iminium Ion (Intermediate) Start->Imine Condensation (-H2O) SideReaction Direct Reduction (Avoided by STAB) Start->SideReaction If NaBH4 used AcidCat Acetic Acid (Catalyst) AcidCat->Imine Product Alkylated Amine Imine->Product Selective Reduction STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Figure 2: The selectivity of STAB targets the Iminium Ion, avoiding direct reduction of the carbonyl starting material.

Protocol C: Controlled Sulfonylation

Context & Causality: Sulfonamides are stable, non-basic bioisosteres. The primary challenge is bis-sulfonylation (formation of R-N(SO₂R')₂), especially with primary amines.

  • Control Strategy: Use strictly 1.0 equivalent of sulfonyl chloride and control temperature (0°C). Bis-sulfonylation is often driven by excess reagent and heat.

Step-by-Step Procedure:

  • Setup:

    • Dissolve Amine (1.0 equiv) and TEA or Pyridine (2.0 equiv) in anhydrous DCM.

    • Cool to 0°C using an ice bath.[6]

  • Addition:

    • Dissolve Sulfonyl Chloride (1.0 equiv) in a small volume of DCM.

    • Add the Sulfonyl Chloride solution dropwise over 10–15 minutes.

    • Why? Keeping the local concentration of sulfonyl chloride low prevents the product sulfonamide (which is still nucleophilic, though less so) from reacting again.

  • Completion:

    • Allow to warm to RT slowly.

    • Monitor by TLC/LCMS.

    • Recovery: If bis-sulfonylation occurs, treating the crude mixture with aqueous NaOH/MeOH can sometimes hydrolyze the second sulfonyl group back to the desired mono-sulfonamide.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][9][10][11][12] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048-5051. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[13] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Method

Application of 1-Butyl-3-methyl-1H-pyrazol-4-amine in Kinase Inhibitor Design

Content Type: Application Note & Protocol Guide Subject: Medicinal Chemistry / Drug Discovery Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Abstract & Core Rationale 1-Butyl-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Medicinal Chemistry / Drug Discovery Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract & Core Rationale

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0) is a specialized heterocyclic building block used in the synthesis of ATP-competitive kinase inhibitors. While simple aminopyrazoles are ubiquitous in drug discovery, this specific N1-butyl derivative serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting hydrophobic regions adjacent to the ATP-binding hinge.

Its primary application lies in the construction of two privileged scaffolds:

  • Pyrazolo[1,5-a]pyrimidines: Fused bicyclic systems (isosteres of purines) targeting Trk, CDK, and BMPR2 kinases.

  • Aminopyrimidine-Pyrazole Conjugates: Linear systems targeting Aurora kinases and CDKs, where the pyrazole acts as the primary hinge binder.

This guide details the synthetic integration of this scaffold and provides protocols for evaluating the resulting inhibitors.

Chemical Basis & Pharmacophore Design

The Role of the N1-Butyl Group

In kinase inhibitor design, the "hinge region" is the primary anchor point. The aminopyrazole moiety binds here via hydrogen bonds.[1][2] The N1-substituent (the butyl group in this case) plays a distinct role:

  • Hydrophobic Probing: It projects into the solvent-exposed region or a specific hydrophobic back-pocket (e.g., the ribose binding pocket), depending on the inhibitor's binding mode.

  • Steric Tolerance: Comparing the n-butyl analog against methyl or isopropyl analogs allows chemists to define the steric limits of the kinase pocket.

  • Selectivity Filter: Many kinases (e.g., FGFR, p38 MAPK) have gatekeeper residues that restrict the size of groups allowed at this position. The butyl group is used to "dial out" activity against kinases with sterically restricted pockets.

Structural Vectors
  • N2 (Pyrazole Nitrogen): H-bond acceptor (Hinge interaction).

  • C4-Amine: Nucleophilic handle for coupling to the core scaffold.

  • N1-Butyl: Hydrophobic vector (Solvent/Pocket interaction).

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

This protocol describes the condensation of 1-butyl-3-methyl-1H-pyrazol-4-amine with a 1,3-electrophile to form a fused bicyclic core. This scaffold is highly relevant for Trk and BMPR2 inhibitors.[3]

Materials:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv)[4]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone for dimethyl analog) OR Enaminone (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (Alternative solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-butyl-3-methyl-1H-pyrazol-4-amine in 5 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.1 mmol of the 1,3-dicarbonyl partner (e.g., acetylacetone).

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the starting amine spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7–8.

  • Isolation: A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0–50% EtOAc/Hexanes).

Expected Outcome: Formation of a 3-butyl-substituted pyrazolo[1,5-a]pyrimidine core.

Protocol B: Synthesis of Aminopyrimidine-Pyrazole Conjugates (SNAr)

This protocol couples the amine to a chloropyrimidine, a standard method for generating CDK or Aurora kinase inhibitors (similar to Tozasertib).

Materials:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv)[4]

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • n-Butanol or Isopropanol (Solvent)

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve 2,4-dichloropyrimidine (1.0 mmol) in 3 mL of n-butanol.

  • Addition: Add 1-butyl-3-methyl-1H-pyrazol-4-amine (1.0 mmol) and DIPEA (2.5 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

    • Note: The C4-position of the pyrimidine is more reactive; however, regioisomers may form. The 4-amino product is typically favored sterically.

  • Workup: Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in DCM, wash with water and brine.

  • Purification: Purify via silica gel chromatography. The resulting product (2-chloro-N-(1-butyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine) retains a chlorine atom at the 2-position, allowing for a second substitution (e.g., with an aniline or solubilizing group) to complete the inhibitor.

Visualizations

Synthetic Pathways Diagram

The following diagram illustrates the two primary chemical pathways for utilizing this building block.

SynthesisPathways Start 1-Butyl-3-methyl- 1H-pyrazol-4-amine (CAS: 1006495-54-0) ReagentA + 1,3-Dicarbonyl (Reflux/AcOH) Start->ReagentA ReagentB + 2,4-Dichloropyrimidine (SNAr / Base) Start->ReagentB ProductA Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) Target: Trk, BMPR2 ReagentA->ProductA Cyclocondensation IntermediateB Chloropyrimidine Conjugate (Intermediate) ReagentB->IntermediateB Nucleophilic Subst. FinalB Aminopyrimidine Inhibitor (Linear Scaffold) Target: CDK, Aurora IntermediateB->FinalB 2nd Amine Coupling

Caption: Divergent synthetic pathways utilizing 1-butyl-3-methyl-1H-pyrazol-4-amine to access fused (top) and linear (bottom) kinase inhibitor scaffolds.

Kinase Binding Mode Hypothesis

This diagram visualizes how the N1-butyl group interacts within the kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (H-Bonding) Pocket Hydrophobic Pocket (Selectivity Filter) Solvent Solvent Front (Solubility) Pyrazole Pyrazole Core (Scaffold) Pyrazole->Hinge H-Bond (N2) Amine 4-NH Group (Donor) Amine->Hinge H-Bond Butyl N1-Butyl Group (Hydrophobic Probe) Butyl->Pocket Steric Fit / vdW Butyl->Solvent Alternative Orientation

Caption: Conceptual binding mode showing the N1-butyl group probing the hydrophobic pocket or solvent interface while the pyrazole anchors to the hinge.

Biological Characterization (Kinase Assay)

Once synthesized, the inhibitors must be validated.

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay. Objective: Determine IC50 values against target kinases (e.g., CDK2, TrkA).

  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (at Km), Test Compound (DMSO stock).

  • Plate Setup: Use 384-well low-volume white plates.

  • Incubation:

    • Add 5 µL of Test Compound (serial dilution).

    • Add 5 µL of Kinase/Peptide mix.

    • Add 5 µL of ATP to initiate.

    • Incubate at RT for 60 mins.

  • Detection: Add detection antibody (e.g., Eu-labeled anti-phospho antibody). Read fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

References

  • Vertex Pharmaceuticals. (2011). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals.[1][5][6][7][8]

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.

  • Taylor & Francis. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications.

  • NIH. (2020). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry.

Sources

Application

Application Note: Purification Protocols for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Abstract & Compound Profile This technical note details the isolation and purification of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block often employed in the synthesis of Janus Kinase (JAK)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical note details the isolation and purification of 1-Butyl-3-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block often employed in the synthesis of Janus Kinase (JAK) inhibitors and agrochemical actives.

The primary purification challenge lies in the amphoteric nature of the aminopyrazole core. The basic primary amine (


) and the pyrazole nitrogens interact strongly with acidic silanols on standard silica gel, leading to peak tailing, irreversible adsorption, and yield loss. This guide provides two optimized workflows: a robust Normal Phase (NP)  flash chromatography protocol using amine modifiers and a high-purity Reverse Phase (RP)  method for polishing.
Chemical Profile
PropertyDescriptionImplications for Purification
Structure Pyrazole ring with N1-butyl, C3-methyl, C4-amineModerate polarity; Butyl group adds lipophilicity.[1][2]
pKa (Est.) ~4.0 (Pyrazole N), ~9-10 (Primary Amine)Basic: Will protonate on acidic silica. Requires basic modifiers.
Solubility Soluble in DCM, MeOH, EtOAc, DMSO.Compatible with standard NP and RP solvents.
Stability Air-sensitive (oxidation to azo/nitroso species).Action: Minimize exposure to light/air; store under inert gas.

Method Development: The "Why" Behind the Protocol

Successful purification requires neutralizing the specific interactions between the stationary phase and the analyte.

The Silanol Effect

Standard silica gel (


) acts as a weak acid. The basic amine of the target molecule (

) accepts a proton from the silanol surface, forming an ionic bond (

).
  • Result: Broad peaks ("streaking"), co-elution with impurities, and low recovery.

  • Solution: We must "cap" or deactivate these silanol sites using a volatile base (Triethylamine or Ammonia) in the mobile phase.

Diagram: Interaction Mechanism

Figure 1: Mechanism of amine tailing on silica and the corrective action of basic modifiers.

Protocol A: Normal Phase Flash Chromatography (Primary Method)

Best for: Crude reaction mixtures (grams to kilograms).

Reagents & Materials[1][2][3][4][5][6][7]
  • Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å).

  • Solvent A: Dichloromethane (DCM).[3]

  • Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

    
    )  OR 1% Triethylamine (TEA) .
    
    • Note: Ammonia is preferred for MS compatibility; TEA is preferred for UV detection stability.

Step-by-Step Procedure
  • Column Pre-treatment (Critical):

    • Flush the packed silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 98% DCM / 2% Solvent B) before loading the sample. This neutralizes the most active acidic sites on the silica.

  • Sample Loading:

    • Technique: Dry Loading is mandatory for resolution.

    • Dissolve crude material in minimal MeOH/DCM.[3]

    • Add silica gel (ratio 1:2 sample:silica).

    • Evaporate to dryness on a rotovap until a free-flowing powder is obtained.

  • Gradient Elution:

    • Flow Rate: 40 mL/min (for a 40g column).

    • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

Time (CV)% Solvent B (MeOH + Modifier)Description
0–20%Isocratic hold (elutes non-polar impurities)
2–100%

5%
Shallow gradient to move the product
10–155%

10%
Product Elution Window (typically elutes ~6-8% MeOH)
15–1810%

20%
Flush polar impurities
  • Post-Run:

    • Pool fractions. Do not use heat >40°C during evaporation to prevent oxidation of the amine.

Protocol B: Reverse Phase (RP) Polishing

Best for: High-purity requirements (>99%) or separating close regioisomers (e.g., N1-butyl vs. N2-butyl isomers).

Reagents & Materials[1][2][3][4][5][6][7]
  • Column: C18 (Octadecyl) functionalized silica.

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.0).

    • Why Basic pH? At pH 8, the amine is neutral (unprotonated), increasing retention on the lipophilic C18 and improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[3]

Step-by-Step Procedure
  • Sample Prep: Dissolve semi-pure material in DMSO or 1:1 Water:ACN.

  • Gradient:

    • 0–1 min: 5% B

    • 1–10 min: 5%

      
       60% B
      
    • 10–12 min: 60%

      
       95% B
      
  • Analysis: The target 1-butyl-3-methyl-1H-pyrazol-4-amine will elute significantly later than unreacted polar starting materials (like hydrazine) but before highly lipophilic dimers.

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Decision tree for selecting the appropriate purification strategy.

Common Issues Table
IssueCauseCorrective Action
Brown/Black Fractions Oxidation of the amine.Add 0.1% Ascorbic Acid to collection vessels or evaporate under Nitrogen immediately.
Broad Peaks Acidic silanols interacting with amine.[3]Increase modifier (TEA/NH3) concentration to 2%. Switch to "Amine-functionalized" silica cartridges.
Low Recovery Irreversible adsorption.[3]Use Protocol B (Reverse Phase) or switch to Neutral Alumina stationary phase.

References

  • Synthesis of Pyrazole Amines: Pollock, P. M., Cole, K. P. (2021).[4] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 98, 46-67.

  • Chromatography of Amines: BenchChem Technical Support. "Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid (General Amine Protocols)". BenchChem Application Notes.

  • Isomer Separation: "Column chromatography conditions for separating pyrazole isomers". BenchChem Technical Guides.

  • Reverse Phase Strategy: Sielc Technologies. "Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column".

Sources

Method

Technical Application Note: 1-Butyl-3-methyl-1H-pyrazol-4-amine in Agrochemical Synthesis

Executive Summary & Strategic Value In the competitive landscape of agrochemical discovery, 1-Butyl-3-methyl-1H-pyrazol-4-amine represents a high-value "scaffold hopping" intermediate. While traditional Succinate Dehydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, 1-Butyl-3-methyl-1H-pyrazol-4-amine represents a high-value "scaffold hopping" intermediate. While traditional Succinate Dehydrogenase Inhibitor (SDHI) fungicides often utilize pyrazole-4-carboxylic acids (e.g., Fluxapyroxad), this amine derivative enables the synthesis of "Reverse Amide" SDHIs and fused heterocyclic herbicides.

The specific substitution pattern—a 1-butyl group —provides a critical lipophilic handle (


 modulation), enhancing cuticular penetration in waxy leaves and insect exoskeletons compared to its methyl-substituted analogs. This guide details the physicochemical profile, synthetic utility, and validated protocols for leveraging this building block in crop protection libraries.[1]

Chemical Profile & Reactivity[2][3][4][5][6][7][8][9][10]

PropertySpecificationAgrochemical Significance
Structure Pyrazole ring with 4-amino, 3-methyl, 1-butyl substitutionsCore pharmacophore for SDHI and kinase-inhibitor-like agrochemicals.
Nucleophilicity Moderate (Lower than alkyl amines, higher than nitro-anilines)Requires activated electrophiles (acid chlorides, sulfonyl chlorides) for coupling.
Lipophilicity Enhanced by

-butyl chain
Improved rainfastness and systemic mobility in xylem.
Basicity (

)
~4.0 - 5.0 (Conjugate acid)Compatible with pyridine/TEA mediated couplings; avoids protonation in physiological plant pH (5.5-6.0).

Core Application: Synthesis of "Reverse" SDHI Fungicides

The primary application of 1-Butyl-3-methyl-1H-pyrazol-4-amine is the synthesis of N-pyrazolyl carboxamides. These compounds mimic the ubiquinone binding site of fungal Complex II (Succinate Dehydrogenase), interrupting cellular respiration.

Mechanism of Action

Unlike classical SDHIs where the pyrazole ring is the acid component, here the pyrazole acts as the amine component. This "reverse" linkage alters the steric presentation within the binding pocket, often overcoming resistance in strains insensitive to commercial carboxamides.

Experimental Protocol: Amide Coupling via Acid Chlorides

Objective: Synthesize N-(1-butyl-3-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

Reagents:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq)

  • 2-(Trifluoromethyl)benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-Butyl-3-methyl-1H-pyrazol-4-amine (10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath. Note: Temperature control is critical to prevent bis-acylation.

  • Acylation: Dropwise add 2-(trifluoromethyl)benzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ (50 mL). Extract the organic layer, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).

Validation Data:

Acid Chloride Substrate Yield (%) Purity (HPLC) Notes
2-(Trifluoromethyl)benzoyl chloride 88% >98% Standard SDHI motif.
Thiophene-2-carbonyl chloride 92% >99% Bioisostere of Thifluzamide.

| 3-Difluoromethyl-1-methyl-pyrazole-4-carbonyl chloride | 81% | 97% | "Bis-pyrazole" scaffold (High potency). |

Advanced Application: Pyrazolo[1,5-a]pyrimidine Herbicides

The 4-amino group serves as a dinucleophile precursor when paired with the adjacent ring nitrogen (N1), allowing for the formation of fused ring systems used in ALS-inhibitor herbicides.

Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from this central node.

G Start 1-Butyl-3-methyl- 1H-pyrazol-4-amine Path1 Reaction with Acid Chlorides Start->Path1 Base / DCM Path2 Condensation with 1,3-Dicarbonyls Start->Path2 AcOH / Reflux Path3 Sandmeyer Reaction (NaNO2 / KI) Start->Path3 Diazotization Prod1 N-Pyrazolyl Carboxamides (Fungicides) Path1->Prod1 Acylation Prod2 Pyrazolo[1,5-a]pyrimidines (Herbicides) Path2->Prod2 Cyclization Prod3 4-Iodo-pyrazole (Suzuki Coupling Precursor) Path3->Prod3 Substitution

Caption: Divergent synthetic utility of the 4-aminopyrazole scaffold in agrochemical discovery.

Experimental Protocol: Cyclization to Pyrazolo[1,5-a]pyrimidine

Objective: Synthesize 3-butyl-2,7-dimethyl-pyrazolo[1,5-a]pyrimidine.

Methodology:

  • Mix: Combine 1-Butyl-3-methyl-1H-pyrazol-4-amine (5 mmol) and Acetylacetone (5.5 mmol) in Ethanol (20 mL).

  • Catalyst: Add catalytic Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to reflux (80°C) for 6 hours. The reaction is driven by the condensation of the amine with the carbonyl, followed by intramolecular attack of the ring nitrogen.

  • Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from cold ethanol.

Safety & Handling Guidelines

  • Hazard Identification: Pyrazole amines are potential skin irritants and may cause eye damage. Treat as a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize, turning dark brown upon prolonged exposure to air.

  • Compatibility: Incompatible with strong oxidizing agents and acid anhydrides (unless intended for reaction).

References

  • Vertex AI Search. (2023). Synthesis of N-pyrazolyl carboxamides fungicides. 2[3][4][5][6][7][2]

  • American Chemical Society (ACS). (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. 4

  • MDPI. (2025). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. 8

  • ResearchGate. (2023). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. 3

  • Chem-Impex. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine: Applications in Agricultural Chemistry. 9[4][5][7][2][8]

Sources

Application

Analytical techniques for the characterization of 1-Butyl-3-methyl-1H-pyrazol-4-amine

A Multi-Modal Analytical Framework for Drug Development Introduction: The "Regioisomer Trap" in Pyrazole Chemistry 1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) is a critical heterocyclic building block, often employed in t...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework for Drug Development

Introduction: The "Regioisomer Trap" in Pyrazole Chemistry

1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) is a critical heterocyclic building block, often employed in the synthesis of JAK inhibitors and modern agrochemicals. While the molecule appears structurally simple, its characterization presents a specific, high-risk challenge known to experienced medicinal chemists as the "Pyrazole Regioisomer Trap."

The synthesis of BMPA typically involves the alkylation of 3-methyl-4-nitro-1H-pyrazole followed by reduction. This alkylation is rarely 100% regioselective, producing a mixture of the desired 1,3-isomer (Target) and the 1,5-isomer (Impurity). Standard LC-MS often fails to distinguish these isobaric species effectively.

This Application Note provides a definitive protocol to:

  • Unambiguously confirm the regiochemistry (1,3 vs. 1,5) using NOESY NMR.

  • Quantify purity using a stress-tested HPLC-UV/MS method designed for polar amines.

  • Detect trace impurities arising from incomplete reduction or regio-misassignment.

Physicochemical Profile & CQA Definition

Before method development, we define the Critical Quality Attributes (CQAs) based on the molecule's theoretical properties.

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₈H₁₅N₃MW = 153.23 g/mol .[1] Monoisotopic Mass = 153.1266.
pKa (Conj. Acid) ~4.5 - 5.5The 4-amino group makes the molecule basic. Tailing risk on C18 columns.
LogP ~1.2Moderately lipophilic; suitable for Reverse Phase (RP) LC.
UV Max ~245-255 nmPyrazole core absorption. Detectable by standard UV/PDA.
Solubility High in MeOH, DMSO, ACNDissolve samples in 50:50 ACN:Water to match mobile phase.
Structural Elucidation: The NMR Protocol

Objective: To prove the methyl group is at the C3 position and the butyl group is at N1, distinguishing it from the 1-butyl-5-methyl isomer.

3.1 The Mechanistic Logic (NOE)
  • Target (1-Butyl-3-methyl): The N1-Butyl group is spatially distant from the C3-Methyl group. The N1-Butyl

    
    -protons will show a Nuclear Overhauser Effect (NOE) correlation with the C5-Proton .
    
  • Isomer (1-Butyl-5-methyl): The N1-Butyl group is spatially adjacent to the C5-Methyl group. The N1-Butyl

    
    -protons will show a strong NOE correlation with the C5-Methyl protons .
    
3.2 NMR Experimental Parameters
  • Solvent: DMSO-d6 (Preferred for solubility and preventing amine proton exchange).

  • Concentration: 10-15 mg in 0.6 mL.

  • Experiments: 1H, 13C, COSY, HSQC, NOESY (Mixing time: 500ms) .

3.3 Diagnostic Signals (1H NMR in DMSO-d6)
  • 
     0.88 (t):  Butyl terminal CH3.
    
  • 
     2.10 (s):  Pyrazole C3-Methyl.
    
  • 
     3.95 (t):  N1-Butyl 
    
    
    
    -CH2.
  • 
     7.10 (s):  Pyrazole C5-H (Critical singlet).
    
  • 
     4.0-5.0 (br s):  NH2 protons (Chemical shift varies with concentration/water content).
    

Pass Criteria: Observation of NOE cross-peak between


 3.95 (N-CH2) and 

7.10 (C5-H). Absence of cross-peak between

3.95 and

2.10.

NMR_Logic Sample Unknown Isomer Sample NOESY Run NOESY NMR (DMSO-d6) Sample->NOESY Correlation1 NOE: N-CH2 <-> C5-H (Aromatic Singlet) NOESY->Correlation1 Observed Correlation2 NOE: N-CH2 <-> C5-Methyl (Aliphatic Singlet) NOESY->Correlation2 Observed Result1 CONFIRMED: 1-Butyl-3-methyl-4-amine Correlation1->Result1 Result2 REJECTED: 1-Butyl-5-methyl-4-amine Correlation2->Result2

Caption: Decision tree for distinguishing pyrazole regioisomers via NOESY NMR correlations.

Chromatographic Purity & Assay (HPLC-UV/MS)

Challenge: Small, basic aminopyrazoles interact with residual silanols on silica columns, causing peak tailing. Solution: Use of a "Base-Deactivated" column (C18 with end-capping) and an acidic mobile phase modifier (TFA or Formic Acid) to protonate the amine and silanols, improving peak shape.

4.1 HPLC Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary), 220 nm (impurities)
Injection Vol 5 µL
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5% -> 90% B (Linear Gradient)15-18 min: 90% B (Wash)18.1 min: 5% B (Re-equilibration)
4.2 Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of BMPA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).

  • Test Solution: Dilute Stock 1:10 with Mobile Phase A (initial conditions) to prevent solvent effects. Final Conc: 0.1 mg/mL.

  • Blank: 10% ACN in 0.1% TFA water.

4.3 Impurity Profiling

Common impurities to watch for:

  • Precursor: 1-Butyl-3-methyl-4-nitropyrazole (Late eluter, non-polar).

  • Regioisomer: 1-Butyl-5-methyl-1H-pyrazol-4-amine (Close eluter, usually elutes slightly after the 1,3-isomer due to steric shielding of the polar N1).

  • Oxidation Products: Azo-dimers (High MW, very late eluting).

Mass Spectrometry (HRMS) Verification

For regulatory submissions, exact mass confirmation is required to validate the elemental composition.

  • Mode: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Ion: [M+H]+

  • Formula: C8H16N3+

  • Calculated Mass: 154.1339 m/z

  • Acceptance Criteria: Mass error < 5 ppm.

Note: In ESI+, the amine will readily protonate. If fragmentation (MS/MS) is performed, expect loss of the butyl chain (neutral loss of butene, -56 Da) or cleavage of the pyrazole ring.

Summary of Validation Workflow

Workflow cluster_ID Identity & Structure cluster_Purity Purity & Assay Start Crude 1-Butyl-3-methyl-1H-pyrazol-4-amine NMR 1H NMR + NOESY (Confirm Regiochemistry) Start->NMR HRMS HRMS (ESI+) (Confirm Formula C8H15N3) Start->HRMS HPLC HPLC-UV (C18, 0.1% TFA) (Purity > 98%) NMR->HPLC If Structure Confirmed HRMS->HPLC LOD Limit of Detection (Impurities < 0.1%) HPLC->LOD Report Generate CoA LOD->Report

Caption: Integrated analytical workflow from crude intermediate to Certificate of Analysis (CoA).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine. Retrieved October 26, 2023 from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • SIELC Technologies. HPLC Method for Analysis of Aminopyrazoles on Primesep Columns. Retrieved October 26, 2023 from [Link]

(Note: While specific literature on the exact 1-butyl-3-methyl-4-amine isomer is sparse, the protocols above are derived from standard operating procedures for the homologous series of N-alkyl-aminopyrazoles widely used in kinase inhibitor discovery.)

Sources

Method

Application Note: Optimized Coupling Strategies for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary This application note details the optimized reaction protocols for 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1706-09-8 or analogs), a critical building block in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction protocols for 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1706-09-8 or analogs), a critical building block in the synthesis of kinase inhibitors (e.g., JAK, Src family) and GPCR ligands.[1] While the pyrazole core is electron-rich, the C4-amine exhibits distinct nucleophilic behavior compared to aliphatic amines due to heteroaromatic conjugation.[1]

This guide focuses on two primary "coupling" modalities:

  • Amide Bond Formation: Reaction with carboxylic acids using modern coupling agents (T3P, HATU).[1]

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling with aryl halides.[1][2]

Substrate Profile & Mechanistic Insight

Chemical Structure & Properties[1][3][4][5]
  • Molecule: 1-Butyl-3-methyl-1H-pyrazol-4-amine[1]

  • Role: Nucleophile (Amine source)[3][4]

  • Electronic Environment: The amino group at position 4 is attached to a

    
    -excessive heteroaromatic ring.[1] However, unlike benzylamines, the lone pair on the nitrogen is partially delocalized into the ring system, lowering its 
    
    
    
    (conjugate acid
    
    
    ).[4]
  • Steric Environment:

    • C3-Methyl: Provides proximal steric bulk that can retard reaction rates with hindered electrophiles.[1]

    • N1-Butyl: Increases lipophilicity (LogP), ensuring good solubility in non-polar solvents (DCM, EtOAc) compared to N-methyl or N-H analogs.[1][4]

Reactivity Challenges
  • Reduced Nucleophilicity: The amine is less reactive than standard alkyl amines.[1] Weak coupling reagents (e.g., EDC without additives) often result in slow conversion or incomplete reactions.[4]

  • Regioselectivity: The N1 position is alkylated (butyl), preventing tautomerization issues common in N-unsubstituted pyrazoles. Reaction occurs exclusively at the exocyclic amine.[1]

Decision Matrix: Selecting the Right Coupling Reagent

Not all coupling reagents are equal for heteroaromatic amines.[1] Use the following logic flow to select the optimal protocol.

CouplingLogic Start Start: Choose Reaction Type Amide Amide Bond Formation (Reaction with R-COOH) Start->Amide Arylation N-Arylation (Reaction with Ar-X) Start->Arylation Scale Scale & Purification Needs? Amide->Scale Buchwald Protocol C: Pd-Catalysis (Buchwald-Hartwig) Arylation->Buchwald SmallScale Discovery Scale (<100 mg) Priority: Speed/Yield Scale->SmallScale Discovery LargeScale Process Scale (>1 g) Priority: Cost/Workup Scale->LargeScale Process HATU Protocol A: HATU/DIEA (High reactivity, expensive) SmallScale->HATU T3P Protocol B: T3P (PPA) (Green, easy workup) LargeScale->T3P

Figure 1: Decision tree for selecting the appropriate coupling strategy based on reaction type and scale.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU)

Best for: Discovery chemistry, difficult substrates, small scale (<100 mg).[4] Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, promoting rapid acylation of the less nucleophilic pyrazole amine.[1]

Materials:

  • Amine: 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv)[1]

  • Acid: Carboxylic Acid partner (1.1 equiv)[4]

  • Reagent: HATU (1.2 equiv)[4]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[4]

  • Solvent: DMF (anhydrous)[4][5]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

  • Addition: Add 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] Look for disappearance of amine (M+H) and appearance of Product (M+H).

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).[4]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: Scalable/Green Amide Coupling (T3P)

Best for: Process chemistry (>1 g), ease of purification, "green" solvent use.[4] Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent, generating water-soluble byproducts.[1]

Materials:

  • Amine: 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv)[1]

  • Acid: Carboxylic Acid partner (1.1 equiv)[4]

  • Reagent: T3P (50% w/w solution in EtOAc) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[4]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF[6]

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc (concentration 0.5 M).

  • Addition: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise.

    • Exotherm Control: T3P addition can be exothermic; maintain T < 10°C during addition.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: If conversion is <50% after 4h, heat to 50°C. T3P is thermally stable.[1][4]

  • Workup (Self-Validating): Add water. The T3P byproducts are water-soluble.[1]

    • Separate phases.[1] Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then sat.[4] NaHCO₃ (to remove excess acid).

  • Isolation: Concentrate organic layer.[1] Often yields pure product without chromatography.[1]

Protocol C: Buchwald-Hartwig C-N Cross-Coupling

Best for: Reacting the amine with Aryl Halides (Ar-Br, Ar-Cl) to form biaryl amines.[1]

Materials:

  • Nucleophile: 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.2 equiv)[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[4]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[4]

  • Ligand: XPhos or BrettPhos (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-sensitive substrates)[4]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[4]

Step-by-Step Procedure:

  • Inertion: Flame-dry a microwave vial or Schlenk flask. Purge with Argon/Nitrogen.[1]

  • Loading: Add Aryl Halide, Pyrazole Amine, Base, and Pd/Ligand system.[1][4]

  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–12 hours.

    • Critical: 4-Aminopyrazoles can be inhibitory to Pd if not protected by a bulky ligand like XPhos.[1]

  • Filtration: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.[1]

  • Purification: Flash chromatography is required.[1]

Comparative Data & Troubleshooting

Reagent Performance Comparison
ReagentConversion (4h)Byproduct RemovalCostRec. Use Case
HATU High (>95%)Chromatography Req.[1]HighDiscovery / HTS
T3P Med-High (85-95%)Aqueous WashLowScale-up / Process
EDC/HOBt Low-Med (60-80%)Aqueous WashLowSimple Acids Only
Troubleshooting Guide
  • Problem: Low conversion with HATU.

    • Root Cause:[1][7][8][9][10][11][12] Steric hindrance from C3-methyl or deactivated carboxylic acid.[1]

    • Solution: Switch to Acid Chloride generation (using Oxalyl Chloride/DMF cat.) followed by addition of the amine.

  • Problem: Product stuck in aqueous layer during T3P workup.

    • Root Cause:[1][7][8][5][9][10][11][12] Product is highly polar or basic.[1]

    • Solution: Use n-Butanol/DCM for extraction or salt out the aqueous layer.[1]

  • Problem: Pd-Catalyst poisoning (Buchwald).

    • Root Cause:[1][7][8][9][10][11][12] The pyrazole nitrogens (N2) can coordinate Pd.

    • Solution: Use BrettPhos precatalyst (highly active) and increase temperature.[1]

Workflow Visualization

Workflow Input Reagents: Amine + Acid/Halide Reaction Reaction (HATU / T3P / Pd) Input->Reaction Monitor LCMS Check (Target Mass?) Reaction->Monitor Monitor->Reaction Incomplete (Add heat/time) Quench Quench/Workup (Aq. Wash / Celite) Monitor->Quench Complete Purify Purification (Flash / Cryst) Quench->Purify Final Final Product (Amide/Arylamine) Purify->Final

Figure 2: Generalized experimental workflow for coupling reactions.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][4][12] Organic Letters, 2011, 13(19), 5048–5051.[4] Link[4]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1][4] Chemical Society Reviews, 2009, 38, 606-631.[1][4] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[4] Link

  • Bagley, M. C., et al. "Recent developments in aminopyrazole chemistry."[1][4] Arkivoc, 2009.[1][4][11] Link

  • Sigma-Aldrich. "Product Specification: 4-Aminopyrazoles."[1] Link

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-Butyl-3-methyl-1H-pyrazol-4-amine

Introduction: The Versatility of 4-Aminopyrazoles in Medicinal Chemistry The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4-Aminopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and solubility, which in turn influences its pharmacological profile.[1] Among the various substituted pyrazoles, 4-aminopyrazoles have emerged as exceptionally versatile building blocks for the construction of fused heterocyclic systems. These fused heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-b]pyridines, are of significant interest to drug development professionals due to their structural analogy to endogenous purines, enabling them to act as potent enzyme inhibitors.[3][4]

This application note provides a comprehensive guide for researchers and scientists on the utilization of a specific, highly adaptable precursor: 1-Butyl-3-methyl-1H-pyrazol-4-amine . We will first detail a reliable, two-step synthesis of this key intermediate, followed by in-depth protocols for its application in the synthesis of novel pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-b]pyridines. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Key Intermediate: 1-Butyl-3-methyl-1H-pyrazol-4-amine

The synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine is most effectively achieved through a two-step sequence involving the N-alkylation of 3-methyl-1H-pyrazole, followed by nitration and subsequent reduction of the nitro group. This approach ensures a good yield and high purity of the final amine.

Logical Workflow for the Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

A 3-Methyl-1H-pyrazole B 1-Butyl-3-methyl-1H-pyrazole A->B N-Alkylation (n-Butyl bromide, Base) C 1-Butyl-3-methyl-4-nitro-1H-pyrazole B->C Nitration (HNO3/H2SO4) D 1-Butyl-3-methyl-1H-pyrazol-4-amine C->D Reduction (e.g., Pd/C, H2 or SnCl2/HCl)

Caption: Synthetic pathway to 1-Butyl-3-methyl-1H-pyrazol-4-amine.

Protocol 1.1: Synthesis of 1-Butyl-3-methyl-1H-pyrazole

Principle: This step involves the direct N-alkylation of the 3-methyl-1H-pyrazole ring with an appropriate alkylating agent, n-butyl bromide, in the presence of a base. The choice of a suitable base and solvent system is crucial to ensure efficient and regioselective alkylation. While enzymatic methods for selective N-alkylation are emerging, traditional methods with a strong base remain widely accessible and effective.[5]

Materials and Reagents:

  • 3-Methyl-1H-pyrazole

  • n-Butyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add n-butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-butyl-3-methyl-1H-pyrazole.

Protocol 1.2: Synthesis of 1-Butyl-3-methyl-4-nitro-1H-pyrazole

Principle: The nitration of the pyrazole ring is an electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring.[3][4]

Materials and Reagents:

  • 1-Butyl-3-methyl-1H-pyrazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 1-butyl-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms or the solution is slightly basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude 1-butyl-3-methyl-4-nitro-1H-pyrazole, which can be purified by recrystallization.

Protocol 1.3: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Principle: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and chemical reduction being the most common. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium is a robust and reliable method that is tolerant of many other functional groups.[6][7]

Method A: Catalytic Hydrogenation

Materials and Reagents:

  • 1-Butyl-3-methyl-4-nitro-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 1-butyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

  • Add 10% Pd/C (5-10 mol% of the substrate) to the solution.

  • Purge the flask with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-butyl-3-methyl-1H-pyrazol-4-amine.

  • Purify the product by recrystallization or column chromatography if necessary.

Method B: Chemical Reduction with Tin(II) Chloride

Materials and Reagents:

  • 1-Butyl-3-methyl-4-nitro-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1-butyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (5 eq) to the solution.

  • Carefully add concentrated HCl and heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize the mixture with 5% aqueous NaHCO₃ or NaOH until the pH is slightly basic (pH 7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 1-butyl-3-methyl-1H-pyrazol-4-amine.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted ¹H NMR (CDCl₃, δ ppm)
1-Butyl-3-methyl-1H-pyrazoleC₈H₁₄N₂138.21~7.3 (s, 1H, pyrazole-H), ~3.9 (t, 2H, N-CH₂), ~2.2 (s, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
1-Butyl-3-methyl-4-nitro-1H-pyrazoleC₈H₁₃N₃O₂183.21~8.0 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~2.4 (s, 3H, CH₃), ~1.8 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
1-Butyl-3-methyl-1H-pyrazol-4-amineC₈H₁₅N₃153.23~7.1 (s, 1H, pyrazole-H), ~3.8 (t, 2H, N-CH₂), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)

Part 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with significant therapeutic potential, acting as inhibitors for various kinases.[3] The synthesis of these compounds from 4-aminopyrazoles is a well-established and versatile strategy.

Protocol 2.1: Synthesis of 1-Butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine via Cyclocondensation with Formamide

Principle: This is a straightforward and atom-economical method for constructing the pyrimidine ring. The 4-aminopyrazole reacts with formamide, which serves as a one-carbon source, at high temperatures to undergo cyclization and dehydration, yielding the pyrazolo[3,4-d]pyrimidine core.

Materials and Reagents:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine

  • Formamide

  • Ethanol

Procedure:

  • A mixture of 1-butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) and formamide (10-20 eq) is heated at 180-190 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, and the resulting precipitate is collected by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to afford pure 1-butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

A 1-Butyl-3-methyl-1H-pyrazol-4-amine C Cyclocondensation (180-190 °C) A->C B Formamide B->C D 1-Butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine C->D

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Part 3: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities. Multicomponent reactions (MCRs) offer an efficient and convergent approach to synthesize these complex molecules in a single step from simple starting materials.

Protocol 3.1: Multicomponent Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Principle: This protocol utilizes a one-pot, four-component reaction involving the 4-aminopyrazole, an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate). The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to afford the highly substituted pyrazolo[3,4-b]pyridine scaffold.[1][6]

Materials and Reagents:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol or Acetic Acid

Procedure:

  • To a solution of 1-butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq), an aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure substituted pyrazolo[3,4-b]pyridine.

Logical Relationship in Multicomponent Synthesis

cluster_reactants Reactants A 1-Butyl-3-methyl-1H-pyrazol-4-amine E One-Pot Reaction (Cascade of Condensations & Cyclizations) A->E B Aldehyde B->E C β-Ketoester C->E D Ammonium Acetate D->E F Substituted Pyrazolo[3,4-b]pyridine E->F

Caption: Logical flow of the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Characterization Data for Representative Heterocycles

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted ¹H NMR (CDCl₃, δ ppm)
1-Butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidineC₁₀H₁₄N₄190.25~8.8 (s, 1H), ~8.2 (s, 1H), ~4.2 (t, 2H, N-CH₂), ~2.6 (s, 3H, CH₃), ~1.8 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
Ethyl 6-amino-1-butyl-4-(phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateC₂₂H₂₆N₄O₂394.47~7.2-7.5 (m, 5H, Ar-H), ~5.0 (s, 1H, CH), ~4.2 (q, 2H, OCH₂), ~4.0 (t, 2H, N-CH₂), ~2.3 (s, 3H, CH₃), ~1.8 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~1.3 (t, 3H, OCH₂CH₃), ~0.9 (t, 3H, CH₃)

Note: Predicted NMR data are for illustrative purposes and actual shifts may vary.

Conclusion

1-Butyl-3-methyl-1H-pyrazol-4-amine is a highly valuable and versatile intermediate for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed in this application note provide robust and reproducible methods for the preparation of this key amine and its subsequent elaboration into pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The strategic application of both classical cyclocondensation and modern multicomponent reactions allows for the efficient construction of diverse molecular scaffolds, providing a powerful toolkit for researchers in drug discovery and development.

References

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved February 14, 2024, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2018). Longdom Publishing. Retrieved February 14, 2024, from [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. Retrieved February 14, 2024, from [Link]

  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses. Retrieved February 14, 2024, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. Retrieved February 14, 2024, from [Link]

Sources

Method

Application Note: Preparation of Stock Solutions of 1-Butyl-3-methyl-1H-pyrazol-4-amine for High-Throughput Screening

This Application Note is designed to serve as a definitive technical guide for the preparation, handling, and storage of 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1197193-49-7) stock solutions. It synthesizes best practic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the preparation, handling, and storage of 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1197193-49-7) stock solutions. It synthesizes best practices in compound management with specific considerations for the aminopyrazole chemical class.

Abstract & Scope

Reproducibility in biological screening is inextricably linked to the quality of the initial chemical stock. This protocol details the standardized procedure for solubilizing 1-Butyl-3-methyl-1H-pyrazol-4-amine, a lipophilic heterocyclic amine often used as a scaffold in kinase inhibitor discovery and fragment-based screening. This guide addresses solvent selection, dissolution mechanics, storage stability, and serial dilution strategies to mitigate compound precipitation and oxidative degradation.

Physicochemical Profile & Solubility Assessment

Before handling, it is critical to understand the molecule's properties to predict its behavior in solution.

PropertyData / PredictionImplications for Handling
Chemical Name 1-Butyl-3-methyl-1H-pyrazol-4-amineTarget Compound
CAS Number 1197193-49-7Verification ID
Formula C₈H₁₅N₃--
Molecular Weight 153.23 g/mol Use for Molarity Calculations
Physical State Solid (Low-melting solid or oil possible depending on purity)Weighing difficulty; may require melting if waxy.
Predicted LogP ~1.2 - 1.8Moderately lipophilic; requires organic co-solvent.
pKa (Conjugate Acid) ~4.0 - 5.0 (Pyrazoles)Weak base. Ionized at acidic pH; neutral at physiological pH (7.4).
Solubility (DMSO) High (>100 mM)Recommended Solvent
Solubility (Water) Low (<1 mM)Risk of precipitation upon dilution into aqueous buffer.
Solvent Selection Strategy
  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. The butyl chain and aromatic core render this compound highly soluble in DMSO. DMSO is also miscible with water, facilitating downstream dilution.

  • Alternative: Ethanol may be used if DMSO is incompatible with the specific assay (e.g., certain enzyme kinetics sensitive to DMSO), but volatility makes it poor for long-term storage.

  • Avoid: Direct dissolution in aqueous buffers (PBS, HEPES). The neutral amine form will likely crash out of solution, leading to erratic screening data.

Protocol: Preparation of Master Stock Solution (100 mM)

Objective: Prepare 1 mL of a 100 mM stock solution in DMSO.

Materials Required[1]
  • Compound: 1-Butyl-3-methyl-1H-pyrazol-4-amine (>95% purity).

  • Solvent: DMSO, anhydrous, ≥99.9% (stored in a desiccator to prevent water absorption).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene which can leach plasticizers in DMSO.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology

Step 1: Weighing & Calculation

  • Target Concentration: 100 mM (0.1 mol/L).

  • Target Volume: 1 mL (0.001 L).

  • Mass Calculation:

    
    
    
    
    
  • Note: It is often more accurate to weigh the solid first (e.g., approx 15-20 mg) and then calculate the exact volume of DMSO to add, rather than trying to hit an exact mass.

Step 2: Dissolution (The "Sandwich" Method)

  • Place the weighed compound into the amber vial.

  • Add half the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes at room temperature. Caution: Monitor temperature; heat can degrade amines.

  • Add the remaining DMSO to reach the final target volume.

  • Vortex again for 10 seconds.

Step 3: Quality Control (Visual Inspection)

  • Hold the vial up to a light source. The solution must be optically clear .

  • Fail: Turbidity, floating particles, or oil droplets at the bottom.

  • Pass: Crystal clear liquid.

Step 4: Storage & Aliquoting

  • Oxidation Risk: Primary amines on electron-rich rings (pyrazoles) are susceptible to oxidation (browning) over time.

  • Action: Flush the headspace of the vial with Argon or Nitrogen gas before capping.

  • Aliquots: Do not store as one large volume. Aliquot into 50-100 µL volumes in small amber tubes to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).

Screening Workflow: Serial Dilution Strategy

Directly adding high-concentration DMSO stock to an aqueous assay buffer often causes "shock precipitation." A Step-Wise Dilution is required.[1]

The Intermediate Dilution Plate (IDP)

Create an intermediate plate where the compound is diluted in DMSO first, or a DMSO/Buffer mix, before the final transfer.

Example Protocol for 10 µM Final Assay Concentration:

  • Source: 100 mM Stock (100% DMSO).

  • Intermediate 1: Dilute 1:100 in DMSO

    
     1 mM (100% DMSO).
    
  • Intermediate 2 (Optional): Dilute 1:10 into Assay Buffer

    
     100 µM (10% DMSO). Check for precipitation here.
    
  • Final Assay: Dilute 1:10 into Assay Buffer

    
    10 µM  (1% DMSO).
    

Result: The final DMSO concentration is 1%, which is generally tolerated by most biochemical assays.

Visualized Workflow (Graphviz)

StockPrep Start Solid Compound (1-Butyl-3-methyl-1H-pyrazol-4-amine) Weigh Weigh Mass (m) Record Exact Weight Start->Weigh Calc Calculate DMSO Volume V = m / (MW * Concentration) Weigh->Calc AddSolvent Add Anhydrous DMSO (Amber Glass Vial) Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix QC QC: Visual Inspection Mix->QC Fail Turbid/Precipitate? Sonicate or Warm (37°C) QC->Fail Not Clear Pass Optically Clear QC->Pass Clear Fail->Mix Retry Inert Flush Headspace (Argon/N2) Pass->Inert Aliquot Aliquot (50-100 µL) Single-use Vials Inert->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for the preparation and QC of aminopyrazole stock solutions to ensure solubility and stability.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Stock Moisture absorption by DMSO.Use fresh, anhydrous DMSO. Warm gently to 37°C to redissolve.
Solution turns Yellow/Brown Oxidation of the amine.Compound is degrading. Discard if significant. Use inert gas for future storage.
Assay readout is erratic "Crash out" in aqueous buffer.Reduce final concentration or increase DMSO % (if tolerated). Use an intermediate dilution step.
Freezing Point Issues DMSO freezes at 19°C.Thaw completely at RT and vortex before use. DMSO expands when frozen; ensure vials are not overfilled.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • PubChem. Compound Summary for 1-Butyl-3-methyl-1H-pyrazol-4-amine (Analog/Class Data). National Library of Medicine (US). Available from: [Link]

Sources

Application

1-Butyl-3-methyl-1H-pyrazol-4-amine in the development of bioactive compounds

Application Note: 1-Butyl-3-methyl-1H-pyrazol-4-amine in Bioactive Compound Development Introduction: The Privileged Pyrazole Scaffold In the landscape of modern drug discovery, the pyrazole ring is recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Butyl-3-methyl-1H-pyrazol-4-amine in Bioactive Compound Development

Introduction: The Privileged Pyrazole Scaffold

In the landscape of modern drug discovery, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Among these, 1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) represents a strategically valuable building block.

Unlike its 5-amino isomers, the 4-amino pyrazole motif allows for linear extension of the molecule, mimicking the geometric constraints of ATP-competitive kinase inhibitors and GPCR ligands. The specific inclusion of the N-butyl chain provides a critical lipophilic handle (increasing LogP), which often improves membrane permeability and facilitates binding in hydrophobic pockets (e.g., the ribose-binding pocket of kinases or allosteric sites of ion channels).

This guide details the synthesis, purification, and functionalization of BMPA, focusing on its application in generating urea-based kinase inhibitor libraries.

Chemical Synthesis & Purification Module

Commercial availability of specific N-alkyl-4-aminopyrazoles can be sporadic. Consequently, in-house synthesis remains the most reliable method for ensuring high purity and supply continuity. The following protocol utilizes a robust nitration-reduction sequence.

Protocol 1: Regioselective Synthesis of BMPA

Objective: Synthesize 1-butyl-3-methyl-1H-pyrazol-4-amine starting from 3-methylpyrazole.

Reaction Scheme Logic:

  • Alkylation: N-alkylation of 3-methylpyrazole (favors the 1,3-isomer over the 1,5-isomer under specific conditions).

  • Nitration: Electrophilic aromatic substitution occurs exclusively at the 4-position.

  • Reduction: Catalytic hydrogenation yields the target amine.

Materials:

  • 3-Methylpyrazole (CAS 1453-58-3)

  • 1-Bromobutane

  • Cesium Carbonate (

    
    )
    
  • Nitric Acid (fuming) / Sulfuric Acid

  • Palladium on Carbon (10% Pd/C)

  • Solvents: DMF, DCM, Methanol, Ethanol.

Step-by-Step Methodology:

  • Step A: N-Alkylation (1-Butyl-3-methylpyrazole)

    • Dissolve 3-methylpyrazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (1.5 eq) and stir for 30 min at RT to deprotonate.
      
    • Add 1-bromobutane (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

      
      .
      
    • Purification: Flash chromatography. Note: The 1,3-isomer (major) typically elutes after the 1,5-isomer (minor) or can be distinguished by NOE NMR. Target the 1,3-isomer .

  • Step B: Nitration (1-Butyl-3-methyl-4-nitropyrazole)

    • Cool concentrated

      
       (5 vol) to 0°C.
      
    • Dissolve the alkylated pyrazole in minimal

      
       and add to the cooled acid.
      
    • Add fuming

      
       (1.2 eq) dropwise, maintaining temp < 10°C (Exothermic!).
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Pour onto crushed ice. The nitro compound often precipitates as a solid. Filter or extract with DCM.

  • Step C: Reduction to Amine (BMPA)

    • Dissolve the nitro-pyrazole in MeOH (0.2 M).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure is sufficient) for 12 hours.
      
    • Validation: Disappearance of yellow color; TLC shows a polar, ninhydrin-active spot.

    • Purification: Filter through Celite. Concentrate. If necessary, convert to HCl salt for storage (highly stable).

Data Specifications:

ParameterSpecification
Appearance Pale yellow oil (free base) or off-white solid (HCl salt)
MS (ESI+) [M+H]+ = 154.2
1H NMR (DMSO-d6)

0.9 (t, 3H), 1.3 (m, 2H), 1.7 (m, 2H), 2.1 (s, 3H), 3.9 (t, 2H), 4.2 (br s, 2H, NH2), 7.1 (s, 1H).
Storage -20°C, Hygroscopic (store under Argon)

Application Module: Urea-Based Inhibitor Library

The primary utility of BMPA in medicinal chemistry is as a nucleophile to generate di-substituted ureas . The urea linker is a classic bioisostere for amide bonds, providing hydrogen bond donors/acceptors critical for binding aspartic acid residues in kinase active sites (e.g., the DFG motif).

Protocol 2: High-Throughput Urea Synthesis

Objective: Create a library of 1-butyl-3-methyl-pyrazol-4-yl ureas to screen for anti-proliferative activity.

Mechanism: Nucleophilic addition of the pyrazole amine to diverse aryl isocyanates.

Workflow Diagram (DOT):

G Start BMPA (Amine Core) Reaction Coupling (DCM, 0°C -> RT) Start->Reaction Reagent Aryl Isocyanates (R-N=C=O) Reagent->Reaction Purify Scavenger Resin (Trisamine) Reaction->Purify Crude mix Product Target Urea Library (>95% Purity) Purify->Product Filtration Assay Kinase Screening (IC50) Product->Assay

Caption: Workflow for the parallel synthesis of pyrazole-urea libraries using scavenger resin purification.

Experimental Procedure:

  • Preparation: Prepare a 0.2 M stock solution of BMPA in anhydrous DCM.

  • Coupling:

    • In a 96-well reaction block, dispense 500

      
      L of BMPA stock (0.1 mmol) per well.
      
    • Add 1.1 eq of distinct Aryl Isocyanates to each well.

    • Seal and shake at room temperature for 12 hours.

  • Purification (Scavenger Resin):

    • To remove excess isocyanate, add PS-Trisamine resin (3 eq) to each well.

    • Shake for 4 hours. The resin reacts with unreacted isocyanates.

    • Filter the reaction mixture into a pre-weighed collection plate.

    • Evaporate solvent (Genevac or N2 blow-down).

  • Quality Control:

    • Analyze random selection (10%) via LC-MS.

    • Expected Purity: >90% (sufficient for primary screening).

Biological Context & SAR Logic

Understanding why BMPA is effective requires analyzing the Structure-Activity Relationship (SAR) of pyrazole-based drugs.

Signaling Pathway & Binding Mode: Many pyrazole-4-amines target the ATP-binding pocket of protein kinases.

  • The Pyrazole Nitrogens: Act as H-bond acceptors/donors to the "Hinge Region" of the kinase.

  • The 4-Amino/Urea Linker: Directs the "Tail" (R-group) into the specificity pocket (back pocket).

  • The N-Butyl Group: Occupies the solvent-exposed region or hydrophobic gatekeeper pocket, improving the entropic contribution to binding.

Pathway Diagram (DOT):

KinaseBinding Ligand BMPA-Derivative ATP_Site ATP Binding Pocket Ligand->ATP_Site Competes with ATP Hinge Hinge Region (H-Bonds) Ligand->Hinge Pyrazole N interaction Gatekeeper Gatekeeper Residue (Hydrophobic) Ligand->Gatekeeper N-Butyl interaction Effect Inhibition of Phosphorylation ATP_Site->Effect Blockade

Caption: Mechanistic interaction of BMPA-derived ligands within the kinase ATP-binding pocket.

References

  • Fustero, S., et al. (2010). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 41(4), 253-290.

  • Cheung, M., et al. (2010). "Discovery of pyrazol-4-yl-ureas as novel, potent and selective inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 20(22), 6699-6704.

  • Ansari, A., et al. (2017).[1] "Biologically active pyrazole derivatives."[1][2][3][4][5] New Journal of Chemistry, 41, 16-41.[1]

  • PubChem Compound Summary. (2023). "1-Butyl-3-methyl-1H-pyrazol-5-amine" (Analogous Structure Reference).[6][7]

  • Sigma-Aldrich. (2023). "1-Butyl-4-methyl-1H-pyrazol-5-amine Product Specification."

(Note: While specific literature on the 4-amino-1-butyl isomer is less abundant than the 5-amino, the chemistry described in Ref 1 and 2 validates the synthetic routes and biological application of the 4-amino scaffold.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol and improve yields. My approach is rooted in mechanistic understanding to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Synthetic Pathway Overview

The most reliable and commonly employed route for synthesizing 1-Butyl-3-methyl-1H-pyrazol-4-amine involves a three-step process. This pathway offers good control over substitution patterns and utilizes readily available starting materials. The core strategy is the initial formation of the pyrazole ring, followed by regioselective nitration at the C4 position, and subsequent reduction to the target amine.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: C4-Nitration cluster_2 Step 3: Nitro Group Reduction A Butylhydrazine + Acetylacetone B 1-Butyl-3-methyl-1H-pyrazole A->B Condensation (Knorr Synthesis) C 1-Butyl-3-methyl-4-nitro-1H-pyrazole B->C HNO₃ / H₂SO₄ (Nitration) D 1-Butyl-3-methyl-1H-pyrazol-4-amine C->D e.g., H₂/Pd-C or Sn/HCl (Reduction)

Caption: General three-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question: My yield for the initial pyrazole ring formation (Step 1) is low, and I see multiple products on my TLC plate. What is happening?

Answer: This is a classic challenge in pyrazole synthesis involving unsymmetrical β-dicarbonyls like acetylacetone. The primary cause is a lack of regioselectivity. Butylhydrazine has two non-equivalent nitrogen atoms, and acetylacetone has two distinct carbonyl carbons. This can lead to the formation of two regioisomers: the desired 1-butyl-3-methyl-1H-pyrazole and the undesired 1-butyl-5-methyl-1H-pyrazole.

Causality & Solution:

  • Mechanism: The reaction proceeds via condensation, and the initial nucleophilic attack by either nitrogen of the hydrazine on either carbonyl group, followed by cyclization and dehydration, determines the final product.[1] The reaction's regioselectivity is sensitive to conditions.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) during the initial addition of butylhydrazine can enhance regioselectivity.[2]

    • Solvent Choice: Protic solvents like ethanol or methanol are standard. However, altering the solvent polarity can sometimes influence the isomeric ratio.

    • pH Adjustment: The reaction is often catalyzed by a small amount of acid. Fine-tuning the pH can favor one pathway over the other.

    • Purification: If isomer formation is unavoidable, careful purification by flash column chromatography on silica gel is necessary to isolate the desired product before proceeding.[2][3]

Question: The nitration (Step 2) of my pyrazole is either failing or giving me a low yield of the desired 4-nitro product. Why?

Answer: The nitration of a pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is generally electron-rich, making it reactive.[4] However, the reaction's success is highly dependent on precise control of conditions. Failure or low yield can stem from several factors:

  • Insufficiently Activating Conditions: The nitronium ion (NO₂⁺) is the active electrophile, typically generated from a mixture of nitric and sulfuric acids. If the acid mixture is not potent enough (e.g., due to water contamination or improper ratio), the reaction will be slow or incomplete.

  • Degradation: Pyrazoles can be susceptible to degradation under overly harsh acidic or oxidative conditions.

  • Steric Hindrance: The butyl and methyl groups may offer some steric hindrance, but the C4 position is generally the most electronically favorable for electrophilic attack.[4]

Causality & Solution:

  • Mechanism: Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion. This powerful electrophile then attacks the electron-rich C4 position of the pyrazole ring.

  • Troubleshooting Steps:

    • Use a Potent Nitrating Mixture: A standard mixture is concentrated nitric acid (1.1 eq) slowly added to cold (0-5 °C) concentrated sulfuric acid.[2] Ensure acids are fresh and have low water content.

    • Strict Temperature Control: This reaction is highly exothermic. The pyrazole substrate should be added dropwise to the cold nitrating mixture, ensuring the internal temperature does not exceed 10 °C.[2] Runaway temperatures will lead to side products and degradation.

    • Reaction Time: Monitor the reaction by TLC. Over-extending the reaction time can lead to the formation of dinitrated or oxidized byproducts. A typical duration is 1-3 hours at low temperature.[2]

    • Work-up: Quench the reaction by pouring it carefully over crushed ice. This precipitates the nitro-pyrazole product, which can be collected by filtration.[2]

Question: My final reduction step (Step 3) is incomplete or results in a complex mixture. How can I achieve a clean conversion to the amine?

Answer: The reduction of an aromatic nitro group is a standard transformation, but its efficiency depends on the chosen reducing agent and the substrate's stability.

  • Incomplete Reaction: This can be due to an inactive catalyst (for catalytic hydrogenation), insufficient equivalents of the reducing agent, or poor substrate solubility.

  • Side Reactions: Some reducing agents can cause undesired side reactions. For example, overly aggressive conditions can potentially reduce the pyrazole ring itself, although this is less common.

Causality & Solution:

  • Mechanism: Common methods involve catalytic hydrogenation (e.g., H₂ over Pd/C), where the nitro group is reduced on the catalyst surface, or dissolving metal reductions (e.g., Sn or Fe in acidic media), which proceed via a series of single-electron transfers.

  • Troubleshooting Steps:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method. Ensure the catalyst is active (use fresh catalyst if necessary). The reaction is typically run in a solvent like ethanol or ethyl acetate under a positive pressure of hydrogen. Ensure all nitro-pyrazole is dissolved for the reaction to proceed to completion.

    • Dissolving Metal Reduction (Sn/HCl): This is a robust and effective method. Use a sufficient excess of tin metal and concentrated HCl. The reaction may require heating to proceed at a reasonable rate. The product will be in the form of an ammonium salt, which is liberated by basifying the solution during work-up.

    • Sodium Dithionite (Na₂S₂O₄): This is a milder alternative that can be effective and avoids the use of heavy metals.

    • Purification: The final amine product can often be purified by recrystallization or by acid-base extraction to remove non-basic impurities.[5]

Troubleshooting_Tree Start Low Yield or Impure Product Step Which Step is Problematic? Start->Step S1 Step 1: Ring Formation Step->S1 Ring Formation S2 Step 2: Nitration Step->S2 Nitration S3 Step 3: Reduction Step->S3 Reduction S1_Prob Issue: Regioisomers or Incomplete Reaction S1->S1_Prob S1_Sol1 Lower Reaction Temp (0-5 °C) S1_Prob->S1_Sol1 S1_Sol2 Purify via Column Chromatography S1_Prob->S1_Sol2 S2_Prob Issue: No Reaction or Degradation S2->S2_Prob S2_Sol1 Ensure Anhydrous, Potent Nitrating Mixture S2_Prob->S2_Sol1 S2_Sol2 Maintain Temp < 10 °C S2_Prob->S2_Sol2 S3_Prob Issue: Incomplete Reduction S3->S3_Prob S3_Sol1 Use Fresh H₂/Pd-C Catalyst or Excess Sn/HCl S3_Prob->S3_Sol1 S3_Sol2 Ensure Substrate is Fully Dissolved S3_Prob->S3_Sol2

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields and reaction conditions I should expect for each step?

A1: Yields can vary based on scale and purification efficiency. The following table provides a general guideline based on analogous syntheses reported in the literature.

ParameterStep 1: Pyrazole Synthesis[2]Step 2: Nitration[2]Step 3: Reduction
Key Reagents Butylhydrazine, Acetylacetone1-Butyl-3-methyl-pyrazole, HNO₃, H₂SO₄1-Butyl-3-methyl-4-nitro-pyrazole, H₂/Pd-C or Sn/HCl
Solvent Ethanol or MethanolConcentrated H₂SO₄Ethanol or Ethyl Acetate
Temperature 0 °C to Room Temp0 °C to 10 °CRoom Temp to Reflux
Reaction Time 2-6 hours1-3 hours4-12 hours
Typical Yield 70-90% (of mixed isomers)60-85%75-95%

Q2: How do I confirm the identity and purity of my intermediates and final product?

A2: A combination of standard analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. For the final product, you would expect to see signals corresponding to the butyl group, the pyrazole C-methyl group, the pyrazole ring proton, and the amine protons. The disappearance of the nitro-pyrazole's aromatic proton signal and the appearance of broad amine signals are key indicators of a successful reduction.

  • Infrared (IR) Spectroscopy: This can confirm the presence of functional groups. Look for the disappearance of the strong N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the amine (~3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of your compounds, confirming their identity.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

Q3: What are the most critical safety precautions for this synthesis?

A3: Safety is paramount. Please consider the following:

  • Hydrazine Derivatives: Butylhydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and reactions are highly exothermic. Work in a fume hood, use an ice bath for cooling, and add reagents slowly to maintain temperature control.[2]

  • Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat or mechanical shock.[6]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly set up and purged to avoid creating an explosive atmosphere.

Q4: Can this procedure be adapted for other N-alkyl pyrazole amines?

A4: Yes, this synthetic route is quite general. You can substitute butylhydrazine with other alkylhydrazines (e.g., ethylhydrazine, isopropylhydrazine) to synthesize the corresponding 1-alkyl-3-methyl-1H-pyrazol-4-amines.[2][7] However, you may need to re-optimize reaction times and purification conditions for each new analogue. The regioselectivity in Step 1 may also vary depending on the steric bulk of the alkyl group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methyl-1H-pyrazole
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add butylhydrazine (1.05 eq) dropwise to the cooled solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction's completion by TLC.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary to separate isomers.[2]

Protocol 2: Synthesis of 1-Butyl-3-methyl-4-nitro-1H-pyrazole
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 1-butyl-3-methyl-1H-pyrazole (1.0 eq) in a small amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.[2]

Protocol 3: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine (Reduction with Sn/HCl)
  • To a round-bottom flask, add the 1-butyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq), tin (II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq), and ethanol.

  • Stir the mixture to form a suspension.

  • Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux (approx. 70-80 °C) for 3-5 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Carefully basify the remaining aqueous slurry to a pH > 10 by adding a cold concentrated solution of sodium hydroxide (NaOH). This will precipitate tin salts and liberate the free amine.

  • Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-butyl-3-methyl-1H-pyrazol-4-amine.

  • The product can be further purified by column chromatography or recrystallization.

References

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][3][8]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. Retrieved from [Link]

  • UNT Digital Library. (2026, January 25). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 31). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-. Retrieved from https://jschem.org/index.php/jschem/article/view/206
  • ResearchGate. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, December 14). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Nitropyrazoles (review). Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

This guide serves as a specialized technical support resource for researchers synthesizing 1-Butyl-3-methyl-1H-pyrazol-4-amine . It addresses the specific chemical challenges associated with the pyrazole scaffold, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 1-Butyl-3-methyl-1H-pyrazol-4-amine . It addresses the specific chemical challenges associated with the pyrazole scaffold, particularly regioselectivity during alkylation and stability during nitro-reduction.

System Overview
  • Target Molecule: 1-Butyl-3-methyl-1H-pyrazol-4-amine

  • Core Scaffold: 4-Aminopyrazole

  • Primary Synthetic Route: Nitration

    
    
    
    
    
    -Alkylation
    
    
    Nitro Reduction
  • Critical Quality Attributes (CQAs): Regioisomeric purity (N1 vs N2 alkylation), Oxidation state (prevention of azo/hydrazo dimers).

Part 1: The Synthetic Pathway & Branching Byproducts

The following logic flow illustrates the standard synthesis and the specific points where critical byproducts are generated.

SynthesisPath Start Starting Material: 3-Methyl-1H-pyrazole Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration NitroInt Intermediate 1: 3-Methyl-4-nitropyrazole Nitration->NitroInt Alkylation Step 2: Alkylation (n-BuBr, Base) NitroInt->Alkylation MajorIso MAJOR Isomer (Target Precursor): 1-Butyl-3-methyl-4-nitropyrazole (Sterically Favored) Alkylation->MajorIso Major Pathway (~80-90%) MinorIso MINOR Isomer (Byproduct A): 1-Butyl-5-methyl-4-nitropyrazole (Sterically Hindered) Alkylation->MinorIso Competitive Side Reaction (~10-20%) Reduction Step 3: Reduction (H2/Pd-C or Fe/HCl) MajorIso->Reduction Target TARGET: 1-Butyl-3-methyl-1H-pyrazol-4-amine Reduction->Target Full Conversion ByprodB Byproduct B: Azo/Hydrazo Dimers (Incomplete/Improper Reduction) Reduction->ByprodB Low H2 Pressure / Catalyst Poisoning ByprodC Byproduct C: Oxidation Impurities (Air Sensitive Amine) Target->ByprodC Exposure to Air

Figure 1: Synthetic logic flow identifying the genesis of regioisomeric and redox-related impurities.

Part 2: Troubleshooting Guides (Q&A)
Module 1: Regioselectivity (The "Two Spots" Problem)

User Report: "After alkylating 3-methyl-4-nitropyrazole with butyl bromide, I see two distinct spots on TLC. The NMR shows a mixture of isomers. Which is which, and how do I fix this?"

Technical Analysis: The alkylation of unsymmetrical pyrazoles (like 3-methyl-4-nitropyrazole) is governed by tautomeric equilibrium and steric hindrance. The pyrazole ring has two nitrogen atoms:[1]

  • N1 (adjacent to the methyl group): Alkylation here creates the 1,5-isomer (1-butyl-5-methyl-4-nitropyrazole). This is sterically crowded.

  • N2 (adjacent to the proton): Alkylation here creates the 1,3-isomer (1-butyl-3-methyl-4-nitropyrazole). This is the Target and is sterically favored.

Diagnostic Table: Distinguishing Isomers

FeatureTarget (1,3-Isomer)Byproduct (1,5-Isomer)
Steric Environment Butyl group is far from Methyl.Butyl group is adjacent to Methyl.
NOESY NMR Signal No cross-peak between N-Butyl

-CH

and C-Methyl.
Strong cross-peak between N-Butyl

-CH

and C-Methyl.
C-13 NMR (Methyl) Typically shielded (

~10-14 ppm).
Typically deshielded (

~11-15 ppm) due to proximity.
TLC (Polarity) Usually less polar (higher

) due to better symmetry/packing.
Usually more polar (lower

) due to dipole moment changes.

Corrective Protocol:

  • Switch Base/Solvent: Use a bulky base (e.g.,

    
    -BuOK) or a solvent that minimizes ion-pairing (e.g., THF instead of DMF) to enhance steric control, though the 1,3-isomer is naturally favored.
    
  • Purification: Do not carry the mixture to the reduction step. The amines are much harder to separate than the nitro compounds.

    • Recommendation: Perform flash column chromatography on the nitro stage. The isomers typically have a

      
       in Hexane/Ethyl Acetate systems.
      
Module 2: Reduction Artifacts (The "Orange Oil" Problem)

User Report: "My hydrogenation seemed to work, but the product is an orange oil that darkens rapidly. The Mass Spec shows a peak at [2M-2] or [2M]."

Technical Analysis: Reduction of nitro-pyrazoles is prone to stalling at intermediate stages or coupling to form dimers.

  • Azo-dimers (Ar-N=N-Ar): Orange/Red colored. Formed under basic conditions or insufficient hydrogen pressure.

  • Hydrazo-dimers (Ar-NH-NH-Ar): Colorless to pale yellow, easily re-oxidized to azo.

  • Hydroxylamines (Ar-NHOH): Incomplete reduction.

Troubleshooting Steps:

  • Check H

    
     Pressure:  Ensure >3 bar (45 psi) if using a shaker. Atmospheric balloons often fail to drive the reaction past the azo stage for hindered substrates.
    
  • Catalyst Loading: 4-Nitropyrazoles can poison Pd/C. Increase loading to 10 mol% or switch to Raney Nickel (more robust for difficult nitro reductions).

  • Acidic Additive: Conduct the hydrogenation in MeOH with 1 equivalent of HCl. This protonates the resulting amine immediately, preventing it from condensing with nitroso intermediates (the mechanism for azo formation) and protecting the final amine from oxidation.

Module 3: Stability & Storage (The "Black Tar" Problem)

User Report: "I isolated the free amine as a white solid, but overnight it turned into a black tar."

Technical Analysis: 4-Aminopyrazoles are extremely electron-rich. The amino group donates electron density into the ring, making the system highly susceptible to oxidative polymerization by atmospheric oxygen (similar to phenylenediamines).

Protocol for Stabilization: Never store the free base. Convert it immediately to a salt.

Step-by-Step Salt Formation:

  • Dissolve the crude amine in minimal dry Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Add 2.0 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Add Et

    
    O or MTBE dropwise until turbidity persists.
    
  • Filter the white precipitate.

  • Result: 1-Butyl-3-methyl-1H-pyrazol-4-amine dihydrochloride. This salt is stable at room temperature for months.

References
  • Regioselectivity in Pyrazole Alkylation

    • Study: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Relevance: Explains the steric and electronic factors favoring N1 vs N2 alkyl
    • Source:

  • Nitropyrazole Reduction Methodologies

    • Study: "Reduction of nitro compounds."[2][3]

    • Relevance: General protocols for avoiding azo-dimer formation during catalytic hydrogen
    • Source:

  • Synthesis of Aminopyrazoles

    • Study: "Approaches towards the synthesis of 5-aminopyrazoles" (Note: Discusses the isomeric 5-amino, but chemistry is homologous for 4-amino precursors).
    • Relevance: Highlights the instability of free aminopyrazoles and the necessity of salt form
    • Source: [Beilstein J. Org.[4] Chem. 2011, 7, 179–197]([Link])

  • Isomer Characterization

    • Study: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."
    • Relevance: Provides NMR data trends to distinguish 1,3-dialkyl
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of 1-Butyl-3-methyl-1H-pyrazol-4-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Butyl-3-methyl-1H-pyrazol-4-amine. This document provides a struct...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Butyl-3-methyl-1H-pyrazol-4-amine. This document provides a structured approach to troubleshooting common issues, offering both quick-reference FAQs and in-depth procedural guidance. The methodologies described are grounded in established chemical principles for the purification of substituted pyrazoles and aromatic amines.

Introduction to Purification Challenges

1-Butyl-3-methyl-1H-pyrazol-4-amine, as a substituted pyrazole with a primary amine functionality, presents a unique set of purification challenges. Its basic nature, potential for hydrogen bonding, and susceptibility to oxidation require carefully considered purification strategies. Common impurities often stem from the synthetic route, including unreacted starting materials, regioisomers, and byproducts from side reactions.

Due to the limited availability of specific physicochemical data for this exact molecule, this guide leverages established principles for structurally similar compounds. Researchers are encouraged to determine key parameters such as solubility in various solvents and pKa experimentally to optimize these protocols for their specific sample.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: Oily products are common for N-alkylated pyrazoles. If direct crystallization fails, consider the following:

  • Column Chromatography: This is often the most effective method for purifying oils. Due to the basic nature of the amine, special considerations are necessary (see the detailed guide below).

  • Acid-Base Extraction: This technique can be highly effective for separating your basic product from non-basic impurities.

  • Salt Formation: Convert the amine to a solid salt (e.g., hydrochloride or phosphate) which is often more crystalline. The pure amine can be regenerated by basification and extraction.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?

A2: The impurities will largely depend on the synthetic route used. Common synthesis of 4-aminopyrazoles can result in:

  • Unreacted Starting Materials: Such as the corresponding hydrazine and β-dicarbonyl compounds or their derivatives.

  • Regioisomers: Synthesis of N-substituted pyrazoles can sometimes yield a mixture of isomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles).

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Byproducts from Side Reactions: Depending on the specific reagents used, various side products can form.

A thorough understanding of your synthetic pathway is crucial for identifying potential impurities.

Q3: My compound is streaking badly on silica gel TLC and column chromatography. What can I do?

A3: Streaking is a common issue when purifying basic compounds like amines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Q4: What are the best solvents for recrystallizing pyrazole derivatives?

A4: The choice of solvent is highly dependent on the specific substituents on the pyrazole ring. For many pyrazole derivatives, common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate.[1] Often, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) is effective. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed can induce crystallization upon cooling.[2]

In-Depth Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a powerful technique for separating 1-Butyl-3-methyl-1H-pyrazol-4-amine from impurities. However, its basicity requires a tailored approach.

Problem Potential Cause Troubleshooting Steps
Poor Separation/Co-elution Inappropriate mobile phase polarity.Perform a thorough TLC solvent screen to find a solvent system that provides good separation (Rf values between 0.2 and 0.5). A gradient elution may be necessary.
Streaking/Tailing Peaks Strong interaction with acidic silica gel.Add 0.1-1% triethylamine to your eluent.[3] Alternatively, use a neutral or basic stationary phase like alumina.
Irreversible Adsorption Very strong binding to the stationary phase.If adding a basic modifier is insufficient, consider switching to reversed-phase chromatography.
Product Degradation on Column The compound may be unstable on silica.Minimize the time the compound spends on the column by using a faster flow rate and a shorter column. Consider a less reactive stationary phase.
  • Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If streaking is severe and not resolved with a basic modifier, consider using neutral alumina.

  • Mobile Phase Selection:

    • Begin with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Perform TLC analysis with various ratios of these solvents.

    • To each TLC developing solvent, add 0.5% triethylamine to assess its effect on spot shape and mobility.

    • Aim for an eluent system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Properly pack your column to avoid channels and ensure good separation. A slurry packing method is generally preferred.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase.

    • If solubility is low, dissolve the compound in a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column.

  • Elution:

    • Start with the solvent system determined by your TLC analysis.

    • If a gradient is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Acid-Base Extraction

The basic amine group of 1-Butyl-3-methyl-1H-pyrazol-4-amine allows for a highly effective purification using acid-base extraction. This method separates the basic product from acidic and neutral impurities.[4][5][6][7]

Caption: Acid-Base Extraction Workflow

Problem Potential Cause Troubleshooting Steps
Emulsion Formation Vigorous shaking, especially with chlorinated solvents.Add brine (saturated NaCl solution) to break the emulsion. Gentle inversions of the separatory funnel are preferred over vigorous shaking.
Low Recovery of Product Incomplete extraction into the aqueous acid. Incomplete re-extraction after basification.Ensure thorough mixing during extractions. Perform multiple extractions with smaller volumes of the aqueous phase. Ensure the pH is sufficiently high (>10) after basification to deprotonate the amine fully.
Product Precipitates During Basification The free amine may have low solubility in water.Ensure you have an organic solvent present to extract the amine as it is being deprotonated.
Purification by Recrystallization (via Salt Formation)

For compounds that are difficult to crystallize as the free base, forming a salt can be an excellent purification strategy. The resulting salt is often a stable, crystalline solid that can be easily recrystallized.

G start Crude Product is_solid Is the crude product a solid? start->is_solid try_direct Attempt direct recrystallization is_solid->try_direct Yes form_salt Form an acid addition salt is_solid->form_salt No (Oil) is_successful Is it successful? try_direct->is_successful is_successful->form_salt No pure_product Pure Product is_successful->pure_product Yes dissolve_salt Dissolve salt in a suitable solvent form_salt->dissolve_salt recrystallize_salt Recrystallize the salt dissolve_salt->recrystallize_salt regenerate_amine Regenerate free amine recrystallize_salt->regenerate_amine regenerate_amine->pure_product

Caption: Recrystallization Strategy Decision Tree

  • Salt Selection:

    • Dissolve the crude amine in a suitable organic solvent such as ethanol, isopropanol, or acetone.

    • Slowly add a solution of an acid (e.g., HCl in ether, or a solution of phosphoric or oxalic acid) dropwise with stirring.

    • The corresponding salt should precipitate. If not, cooling may be required.

  • Recrystallization of the Salt:

    • Collect the salt by filtration.

    • Perform solvent screening to find a suitable solvent or solvent system for recrystallization (e.g., ethanol/water, isopropanol).

    • Recrystallize the salt to high purity.

  • Regeneration of the Free Amine:

    • Dissolve the purified salt in water.

    • Add a base (e.g., 1M NaOH) until the solution is strongly basic (pH > 10).

    • Extract the pure amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer (e.g., with anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 30(8), 3485. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for synthesizing 1-Butyl-3-methyl-1H-pyrazol-4-amine derivatives

[1] Ticket System ID: PYR-SYN-404 Subject: Optimization & Troubleshooting Guide for 4-Aminopyrazole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System ID: PYR-SYN-404 Subject: Optimization & Troubleshooting Guide for 4-Aminopyrazole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis of 1-butyl-3-methyl-1H-pyrazol-4-amine , a critical scaffold for kinase inhibitors (e.g., Janus kinase pathways).[1] The synthesis presents three primary technical bottlenecks:

  • Regioselectivity: Controlling N1-alkylation to favor the 3-methyl isomer over the 5-methyl isomer.

  • Nitration Safety: Managing the exotherm during electrophilic aromatic substitution at C4.

  • Amine Instability: Preventing rapid oxidation (rubefaction) of the electron-rich 4-aminopyrazole upon isolation.

Workflow Visualization

The following diagram outlines the optimized synthetic pathway and critical decision points.

SynthesisWorkflow Start Starting Material: 3-Methylpyrazole Step1 Step 1: N-Alkylation (1-Bromobutane) Start->Step1 Base/Solvent Tuning Check1 QC Check: Regioisomer Ratio (1,3- vs 1,5-) Step1->Check1 Check1->Step1 Ratio < 5:1 (Re-optimize Base) Step2 Step 2: Nitration (HNO3/H2SO4) Check1->Step2 Ratio > 10:1 Step3 Step 3: Reduction (H2/Pd-C or Fe/NH4Cl) Step2->Step3 Issue_Ox CRITICAL ISSUE: Air Oxidation (Red Color) Step3->Issue_Ox Exposure to Air Final Target Product: HCl Salt Form Step3->Final Inert Atmosphere Workup Issue_Ox->Final Immediate Acidification

Caption: Figure 1. Optimized synthetic workflow highlighting the critical quality control check at Step 1 and the stability risk at Step 3.

Module 1: Regioselective N-Alkylation

The Challenge: 3-methylpyrazole exists as a tautomer. Alkylation can occur at either nitrogen.

  • Target: 1-butyl-3-methylpyrazole (Sterically less hindered, thermodynamically favored).[1]

  • Impurity: 1-butyl-5-methylpyrazole (Sterically hindered, kinetically favored under certain conditions).[1]

Troubleshooting Protocol

User Issue: "I am getting a 60:40 mixture of isomers that is impossible to separate by flash chromatography."

Root Cause Analysis: The use of small counter-cations (Li+, Na+) or non-polar solvents often leads to poor selectivity due to tight ion-pairing, which fails to discriminate between the two nitrogen lone pairs effectively.

Optimized Conditions: To maximize the formation of the 1,3-isomer, we utilize the "cesium effect" in polar aprotic solvents. The larger cesium cation forms a looser ion pair, allowing the thermodynamics of the system (steric hindrance of the adjacent methyl group) to dictate the product distribution.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Expected Ratio (1,3 : 1,5)
Base NaH (Sodium Hydride)Cs2CO3 (Cesium Carbonate) Increases from ~2:1 to >10:1
Solvent THF or DCMDMF or Acetonitrile High dielectric constant aids selectivity
Temp 0°C to RT60°C - 80°C Thermodynamic control favors 1,3-isomer

Step-by-Step Protocol:

  • Dissolve 3-methylpyrazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Cs2CO3 (1.5 equiv). Stir for 30 min at RT.

  • Add 1-bromobutane (1.1 equiv) dropwise.

  • Heat to 60°C for 4-6 hours.

  • QC Check: Run crude NMR. The 3-methyl isomer typically shows a pyrazole proton signal at a lower field (deshielded) compared to the 5-methyl isomer.

    • Citation: Fustero et al. demonstrated that fluorinated alcohols can further improve selectivity, but Cs2CO3/DMF is the industrial standard for cost-efficiency [1].

Module 2: C4-Nitration

The Challenge: Electrophilic aromatic substitution on pyrazoles requires forcing conditions, but the reaction is highly exothermic.

User Issue: "The reaction turned black and exothermed rapidly upon adding nitric acid."

Technical Guidance: The pyrazole ring is electron-rich but deactivated by the protonation of the nitrogen in strong acid. Nitration occurs at C4.

Safety & Yield Protocol:

  • Solvent: Use concentrated H2SO4 as both solvent and catalyst.

  • Cooling: Pre-cool the H2SO4 solution of the alkylated pyrazole to 0-5°C before adding HNO3.

  • Addition: Add fuming HNO3 (1.5 equiv) dropwise. Maintain internal temperature <10°C.

  • Ramp: After addition, allow to warm to RT, then heat to 60°C to drive the reaction to completion.

  • Quench: Pour onto ice slowly. Neutralize with Na2CO3 to precipitate the solid nitro-pyrazole.

Module 3: Reduction & Stabilization (Critical)

The Challenge: 4-Aminopyrazoles are notoriously unstable.[1] They undergo rapid oxidative degradation (rubefaction) in air, turning from white/yellow to red/black.

User Issue: "My product was a white solid, but after rotovap, it turned into a red sticky oil."

Diagnosis: You are isolating the free base . The free amine at C4 is highly electron-rich and susceptible to radical oxidation by atmospheric oxygen.

Resolution: The "Salt Trap" Method Do not isolate the free amine. Trap it immediately as a hydrochloride or oxalate salt.

Recommended Reduction Protocol (Catalytic Hydrogenation):

  • Setup: Dissolve 4-nitropyrazole in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Atmosphere: Hydrogen balloon (1 atm) or Parr shaker (30 psi). Stir for 2-4 hours.

  • Filtration (The Danger Zone):

    • Filter through Celite under an Argon blanket if possible.

    • Do not let the pad run dry while air is being pulled through it (fire hazard + oxidation).

  • Isolation (Salt Formation):

    • Immediately add 4M HCl in Dioxane (2.0 equiv) to the filtrate.

    • Evaporate solvent.[2] The resulting 1-butyl-3-methyl-1H-pyrazol-4-amine dihydrochloride is a stable, off-white solid.

Alternative: Iron-Mediated Reduction (Cheaper/Robust) For labs without hydrogenation equipment, Fe powder with NH4Cl in EtOH/H2O (reflux 2h) is effective.[1] The workup requires careful filtration of iron oxides, but it avoids the pyrophoric risks of Pd/C [2].

Frequently Asked Questions (FAQ)

Q: Can I use 1-iodobutane instead of 1-bromobutane? A: Yes, 1-iodobutane is more reactive and allows for lower reaction temperatures, which may kinetically favor the wrong isomer (1,5-dimethyl).[1] If using iodide, strictly adhere to the Cs2CO3 protocol to ensure thermodynamic equilibration.

Q: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR? A: NOE (Nuclear Overhauser Effect) is the gold standard.

  • 1,3-isomer (Target): NOE correlation observed between the N-Butyl methylene protons and the C5-H proton.[1] No correlation between N-Butyl and C3-Methyl.[1]

  • 1,5-isomer (Impurity): Strong NOE correlation between N-Butyl methylene protons and the C5-Methyl group.[1]

Q: My amine salt is hygroscopic. How do I store it? A: Store under argon at -20°C. If the HCl salt is too hygroscopic, consider forming the oxalate salt (add 1 equiv oxalic acid in ethanol), which often crystallizes better and is less hygroscopic.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Reduction Methodologies: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds to Amines."[3][4] Organic Letters, 2015.[3] (Provides context for alternative reduction strategies).

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on tautomerism and reactivity).

Sources

Troubleshooting

Troubleshooting experimental protocols involving 1-Butyl-3-methyl-1H-pyrazol-4-amine

The following guide serves as a specialized Technical Support Center for 1-Butyl-3-methyl-1H-pyrazol-4-amine . It is designed for researchers encountering specific hurdles in synthesis, handling, or assay development.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 1-Butyl-3-methyl-1H-pyrazol-4-amine . It is designed for researchers encountering specific hurdles in synthesis, handling, or assay development.

Status: Operational | Tier: Advanced Chemical Support Scope: Synthesis, Stability, Solubility, and Assay Integration

Compound Profile & Critical Properties

Before troubleshooting, verify your material against these physicochemical baselines. This compound is a specific regioisomer of the aminopyrazole class, widely used as a scaffold in kinase inhibitor discovery (e.g., JAK, RET inhibitors).

PropertySpecification / Behavior
Chemical Structure A pyrazole ring substituted at N1 with a butyl chain, C3 with a methyl group, and C4 with a primary amine.[1]
Reactivity Class Electron-Rich Aromatic Amine . The C4-amino group is nucleophilic but prone to oxidation.
Appearance Pure: Off-white to pale yellow solid/oil. Warning: Dark brown/black indicates significant oxidation.
pKa (Conjugate Acid) ~3.5 – 4.5 (Estimate based on 4-aminopyrazole analogs). Less basic than alkyl amines due to aromatic conjugation.
LogP ~1.5 – 1.8 (Moderate lipophilicity).
Storage -20°C, under Argon/Nitrogen. Hygroscopic and air-sensitive.

Troubleshooting Guide: Synthesis & Reactivity

Select the issue that matches your observation.

Issue A: "My compound turns black/brown upon storage or during reaction workup."

Diagnosis: Oxidative Instability. 4-Aminopyrazoles are electron-rich systems. Exposure to atmospheric oxygen, especially in solution or on silica gel, leads to the formation of radical cations and subsequent polymerization (aniline-like oxidation).

Corrective Protocol:

  • Salt Formation: Do not store the free base. Convert the amine immediately to a salt (HCl or Oxalate) for long-term stability.

    • Protocol: Dissolve crude oil in Et₂O or Dioxane, add 4M HCl in Dioxane (1.1 eq), and filter the precipitate.

  • Purification: Avoid neutral silica gel chromatography if possible.

    • Alternative: Use basified silica (pre-treat column with 1% Et₃N in Hexanes) to prevent acid-catalyzed degradation, or switch to reverse-phase (C18) MPLC using 0.1% Formic Acid.

  • Workup: Perform all evaporations under high vacuum at

    
    . Flush rotavap with nitrogen before releasing vacuum.
    
Issue B: "Amide coupling yields are low (<30%) or the reaction stalls."

Diagnosis: Reduced Nucleophilicity & Steric Hinderance. While the C4-amine is nucleophilic, the adjacent C3-methyl group and the electron-withdrawing nature of the pyrazole ring (relative to a simple alkyl chain) can reduce reactivity toward mild electrophiles.

Optimization Matrix:

Coupling ReagentSuitabilityNotes
EDC / HOBt LowOften insufficient for electron-deficient aromatic amines.
HATU / DIPEA High The Gold Standard. Use DMF as solvent. React for 12-24h.
Acid Chloride Very High Generate R-COCl in situ (Oxalyl chloride/DMF cat.) then add pyrazole + Pyridine.
T3P (Propylphosphonic anhydride) MediumGood for scale-up, but requires higher temperatures (EtOAc, reflux).

Self-Validating Check:

  • Take an aliquot after 1 hour.

  • Run LC-MS.

  • If Starting Material (SM) > 50%: Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • If SM persists: Switch to the Acid Chloride method .

Issue C: "I cannot distinguish between the N1-butyl and N2-butyl regioisomers."

Diagnosis: Regioselectivity in Synthesis. If you synthesized this building block via alkylation of 3-methyl-4-nitro-1H-pyrazole, you likely produced a mixture of N1-butyl (target) and N2-butyl (isomer).

Differentiation Protocol:

  • NOESY NMR (Crucial Step):

    • Target (1-Butyl-3-methyl): You should see a NOE correlation between the N-Butyl CH₂ protons and the C5-H proton of the pyrazole. You will not see a strong correlation with the C3-Methyl.

    • Isomer (1-Butyl-5-methyl): You will see a NOE correlation between the N-Butyl CH₂ and the C5-Methyl group.

  • C13 NMR Shift:

    • The methyl group carbon usually shifts slightly upfield when adjacent to the N-alkyl group due to steric compression (gamma-effect).

Visual Troubleshooting Workflows

Workflow 1: Amide Coupling Decision Tree

Use this logic flow when the amine fails to couple with a carboxylic acid.

CouplingTroubleshooting Start Start: Amide Coupling Fails (Low Yield/No Product) CheckLCMS Check LC-MS: Is the Amine intact? Start->CheckLCMS Degradation Amine Oxidized/Degraded CheckLCMS->Degradation No SM peak Intact Amine Intact (Low Reactivity) CheckLCMS->Intact SM peak present Protect Action: Perform reaction under Argon (Strict) Degradation->Protect ReagentCheck Current Reagent? Intact->ReagentCheck Carbodiimide EDC/DCC ReagentCheck->Carbodiimide Uronium HATU/HBTU ReagentCheck->Uronium SwitchHATU Action: Switch to HATU/DMF Add 0.1 eq DMAP Carbodiimide->SwitchHATU MakeAcidCl Action: Convert Acid to Acid Chloride (SOCl2/Oxalyl Cl) Uronium->MakeAcidCl

Caption: Logic flow for optimizing amide bond formation with sterically hindered or electron-rich aminopyrazoles.

Workflow 2: Synthesis & Regiochemistry

Understanding the synthesis path helps confirm the identity of your material.

SynthesisFlow SM1 Hydrazine (Butyl-NHNH2) Cyclization Cyclocondensation (Knorr Synthesis) SM1->Cyclization SM2 Enaminonitrile (Dielectrophile) SM2->Cyclization IsomerA Target: 1-Butyl-3-methyl (Steric control often favors 5-Me) Cyclization->IsomerA IsomerB Isomer: 1-Butyl-5-methyl Cyclization->IsomerB NOESY NOESY NMR Check (Mandatory) IsomerA->NOESY IsomerB->NOESY

Caption: The Knorr synthesis often yields regioisomeric mixtures. NOESY NMR is required to distinguish the 3-methyl (target) from the 5-methyl isomer.

Analytical & Assay Support

Solubility in Biological Assays

Problem: Compound precipitates in cell culture media (DMEM/RPMI). Root Cause: The free base has limited aqueous solubility at pH 7.4. Solution:

  • Stock Preparation: Dissolve in 100% DMSO to 10mM.

  • Dilution: Do not dilute directly into media. Perform an intermediate dilution in PBS to check for "crashing out" before adding to cells.

  • Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound concentration does not exceed its solubility limit (likely ~50-100 µM in aqueous buffer).

LC-MS Artifacts

Observation: Multiple peaks with M+16 or M+32 masses. Explanation: 4-aminopyrazoles readily form N-oxides or hydroxylamines in the ion source or upon standing in protic solvents. Fix:

  • Use fresh buffers (Ammonium Formate/Formic Acid).

  • Analyze immediately after preparation.

  • Store LC samples in amber vials at 4°C.

References & Grounding

  • General Pyrazole Synthesis & Properties:

    • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Review of regioselectivity in Knorr synthesis).

    • Source:

  • Stability of 4-Aminopyrazoles:

    • Valiullin, V.A., et al.[2] "Thermal instability of 4-aminopyrazole derivatives."[2] Doklady Chemistry. (Discusses oxidative sensitivity).

    • Source:

  • Amide Coupling Methodologies:

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. (Grounding for HATU/Acid Chloride recommendations).

    • Source:

  • PubChem Compound Summary (Analog):

    • Data for 1-ethyl-3-methyl-1H-pyrazol-4-amine (Close structural analog for physical property estimation).

    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 1-Butyl-3-methyl-1H-pyrazol-4-amine has exhibited signs of degradation—typically manifesting as a color shi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 1-Butyl-3-methyl-1H-pyrazol-4-amine has exhibited signs of degradation—typically manifesting as a color shift from off-white/pale yellow to pink, brown, or black.

This compound belongs to a class of electron-rich heteroaromatic amines . While the pyrazole ring provides some stability, the C4-amino group is highly susceptible to oxidative degradation and photolysis. This guide provides the mechanistic understanding and protocols required to preserve the integrity of this critical building block.

Module 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, one must understand the enemy. The instability of 4-aminopyrazoles is driven by the high energy of the lone pair electrons on the exocyclic amine nitrogen.

Mechanistic Pathway
  • Auto-oxidation: Atmospheric oxygen attacks the amine, leading to the formation of radical cations.

  • Dimerization: These radicals couple to form azo-linkages or hydrazine-like bridges, which are highly colored (chromophores).

  • Polymerization: Continued oxidation leads to insoluble black tars (melanin-like polymers).

Visualizing the Threat

The following diagram illustrates the cascade from a pristine molecule to a degraded impurity.

DegradationPath cluster_factors Accelerating Factors Amine Pristine Amine (Colorless/Pale Yellow) Radical Amine Radical Cation (Reactive Intermediate) Amine->Radical O2 / Light (hv) Imine Imine/Quinoid Species (Pink/Red) Radical->Imine H+ Loss Polymer Oligomers/Tars (Brown/Black) Imine->Polymer Polymerization Heat Heat (>25°C) UV UV Light Moisture Moisture

Figure 1: Oxidative degradation pathway of aromatic amines. The transition from colorless to black is a visual indicator of polymerization extent.

Module 2: Storage Protocols (SOP)

The following protocols are mandatory for maintaining purity >98% over extended periods.

The "Inert-Cold-Dark" Triad
ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen Overlay Displaces

, preventing the initial radical formation step. Argon is preferred as it is heavier than air and forms a better "blanket."
Temperature -20°C (Long-term) Arrhenius equation dictates that lower temperatures exponentially slow the rate of oxidation and hydrolysis.
Container Amber Glass Vials Blocks UV/Visible light (200–450 nm) which catalyzes the photo-oxidation of the amine group.
Closure Teflon (PTFE) Lined Cap Prevents gas exchange and moisture ingress. Parafilm alone is insufficient for long-term storage.
Handling "Oily" Free Bases

1-Butyl-3-methyl-1H-pyrazol-4-amine often exists as a viscous oil or low-melting solid. Oils have a high surface-area-to-volume ratio, making them more susceptible to oxidation than crystalline solids.

  • Recommendation: If storing as a free base oil, minimize headspace in the vial. Use the smallest vial possible to reduce the volume of trapped air.

Module 3: Advanced Stabilization (Salt Formation)

Expert Insight: The most effective way to stop amine oxidation is to "lock up" the lone pair electrons. If your synthesis allows, convert the free base into a salt.

  • Hydrochloride Salt (HCl): Treating the ether/DCM solution of the amine with 4M HCl in dioxane precipitates the hydrochloride salt.

    • Benefit: HCl salts are crystalline, non-hygroscopic, and resistant to oxidation.

  • Oxalate Salt: Often forms highly crystalline solids that are easy to handle.

Protocol for Salt Formation:

  • Dissolve 1g of amine in 10 mL anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Cool to 0°C on ice.

  • Dropwise add 1.1 equivalents of HCl (4M in Dioxane).

  • Filter the white precipitate and dry under vacuum.

  • Result: A shelf-stable solid that can be stored at 4°C for years.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned pink/red. Is it ruined?

Status: Usable with caution.

  • Diagnosis: This indicates the formation of trace N-oxide or quinoid impurities (often <1% by mass). The color is intense because these impurities have high extinction coefficients.

  • Action:

    • Run an LC-MS. If purity is >95%, use as is for robust reactions.

    • If purity is compromised, proceed to Module 5 (Purification) .

Q2: The compound has turned into a black tar.

Status: Critical Failure.

  • Diagnosis: Extensive polymerization.

  • Action: Discard. Recovery is usually not worth the solvent/time cost.

Q3: Can I store this in a solution (e.g., DMSO/Methanol)?

Status: Not Recommended.

  • Reasoning: Dissolving the compound increases the collision frequency with dissolved oxygen. DMSO is hygroscopic and can introduce water.

  • Exception: If absolutely necessary, store in anhydrous DMSO, frozen at -20°C, single-use aliquots.

Module 5: Recovery & Purification Protocol

If your compound has degraded (brown oil/solid), use this Acid-Base Extraction workflow to restore purity.

Purification Workflow

Purification Start Degraded Sample (Brown/Impure) Dissolve Dissolve in dilute HCl (1M) (Amine forms water-soluble salt) Start->Dissolve Wash Wash with Ethyl Acetate (Removes non-basic tars/impurities) Dissolve->Wash Organic layer discarded Basify Basify Aqueous Layer (pH > 10 using NaOH/NaHCO3) Wash->Basify Aqueous layer kept Extract Extract with DCM or EtOAc Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Pure Free Base

Figure 2: Acid-Base extraction strategy to separate the amine from neutral oxidation byproducts.

Step-by-Step Recovery:

  • Dissolution: Dissolve the impure material in 1M HCl. The amine will protonate and enter the aqueous phase. The neutral "black tars" will likely remain undissolved or suspended.

  • Wash: Extract the acidic aqueous solution with Ethyl Acetate. Discard the organic (top) layer. This removes non-basic impurities.

  • Neutralization: Slowly add 2M NaOH or saturated

    
     to the aqueous layer until pH > 10. The solution will become cloudy as the free base regenerates.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry the combined DCM layers over Sodium Sulfate (

    
    ), filter, and evaporate.
    
  • Result: You should recover a pale yellow oil/solid.

References

  • PubChem. (2025).[1] Compound Summary: 3-methyl-1H-pyrazol-4-amine (Analog). National Library of Medicine. [Link]

Sources

Troubleshooting

Support Ticket #8492: Purification of Crude 1-Butyl-3-methyl-1H-pyrazol-4-amine

Status: Open Priority: High (Process Chemistry/QC) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High (Process Chemistry/QC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue Summary

"We synthesized 1-Butyl-3-methyl-1H-pyrazol-4-amine via catalytic hydrogenation of the nitro-precursor. The crude oil is dark red/brown (expected yellow), contains ~5% residual nitro starting material, and is failing QC for palladium content. Standard silica chromatography is causing significant streaking and yield loss.[1] We need a scalable cleanup method."

Technical Response & Troubleshooting Guide

Hello,

This is a classic challenge with electron-rich aminopyrazoles. The "streaking" on silica you are observing is due to the basic amine interacting with acidic silanols, while the dark color indicates rapid oxidation—a known instability of the free base form [1].

Below is a modular purification strategy designed to address your three specific impurities: Nitro-precursors , Oxidation products (Color) , and Metal residues .

Module 1: The "Nitro-Drop" (Acid-Base Extraction)

Target Impurity: Residual 1-butyl-3-methyl-4-nitropyrazole (Starting Material).[1] Principle: The 4-amino product is basic (pKa ~4.0–5.0), whereas the nitro-precursor is neutral/weakly acidic.[1] We can exploit this by pulling the amine into an aqueous acid phase, leaving the nitro impurity in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).[1]

  • Acid Extraction:

    • Add 1M HCl (aq) (1.2 equivalents based on theoretical yield).

    • Critical Check: Measure pH of the aqueous layer. It must be pH < 2 to ensure the pyrazole amine is fully protonated (

      
      ).
      
    • Shake and separate layers.[1]

    • Organic Layer: Contains the Nitro impurity and non-polar tars.[1] Discard (or save for recovery).

    • Aqueous Layer: Contains your Product (Amine salt) .[1]

  • Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.[1]

  • Recovery (Basification):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).[1]

    • Slowly adjust pH to >10 using 4M NaOH or Sat.[1] Na2CO3 .[1]

    • Extract the turbid aqueous mixture 3x with DCM or MTBE .[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Result: You now have the "Semi-Pure" amine.[1] The nitro impurity is gone, but the color likely remains.

Module 2: Metal Scavenging (Pd Removal)

Target Impurity: Palladium (from hydrogenation) or Iron (from chemical reduction).[1] Context: Distillation is often insufficient for trace metals.[1] Adsorption is required.[1]

Protocol:

  • Redissolve the semi-pure amine in THF or Methanol (10 volumes).

  • Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) (5–10 wt% relative to substrate).[1]

  • Stir at 50°C for 1–2 hours .

  • Filter through a Celite pad to remove the scavenger.[1]

  • Concentrate to dryness.[1]

Module 3: The "Salt Lock" (Final Polish & Stabilization)

Target Impurity: Oxidation products (Color) and long-term instability.[1] Recommendation: Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.[1] The crystal lattice excludes the amorphous oxidized impurities [2].

HCl Salt Formation Protocol
  • Solvent Selection: Dissolve the amine in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Acidification:

    • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.

    • Target: 1.1 equivalents of HCl.

  • Crystallization:

    • If precipitate forms immediately: Stir for 30 mins at 0°C.

    • If no precipitate: Slowly add an anti-solvent (Diethyl Ether or Heptane ) until persistent turbidity is observed.[1]

  • Harvest: Filter the solids. Wash the cake with cold Ether/Heptane (removes colored mother liquor).[1]

  • Drying: Vacuum oven at 40°C.

Data: Solvent Compatibility Table

Solvent SystemUse CaseOutcome
DCM / 1M HCl Acid-Base ExtractionExcellent separation of Nitro (org) vs Amine (aq).[1]
EtOH / Et2O Salt CrystallizationHigh purity HCl salt; colored impurities stay in solution.[1]
Hexane / EtOAc Silica ChromatographyNOT RECOMMENDED. Causes streaking due to amine basicity.[1]
DCM / MeOH + 1% Et3N Silica ChromatographyAcceptable if chromatography is mandatory (Et3N blocks silanols).[1]
Visual Workflow: The "Rescue" Pathway

The following diagram illustrates the logic flow for purifying your specific crude mixture.

PurificationWorkflow Crude Crude Mixture (Amine + Nitro + Pd + Color) AcidExt Acid Extraction (DCM + 1M HCl) Crude->AcidExt OrgLayer Organic Layer (Contains Nitro Impurity) AcidExt->OrgLayer Partition AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Partition Waste Discard OrgLayer->Waste Basify Basify (pH > 10) & Extract with DCM AqLayer->Basify Recover Free Base Scavenge Pd Scavenging (SiliaMetS / Carbon) Basify->Scavenge Remove Metals SaltForm Salt Formation (HCl in EtOH/Ether) Scavenge->SaltForm Stabilize Final Final Product (White HCl Salt) SaltForm->Final Recrystallize SaltForm->Waste Mother Liquor (Color/Tars)

Caption: Logical workflow separating nitro impurities via pH manipulation, followed by metal scavenging and salt formation for final polishing.

Frequently Asked Questions (FAQs)

Q1: Why does my sample turn purple/brown within hours of isolation? A: Aminopyrazoles are electron-rich aromatic amines.[1] They undergo rapid oxidative coupling in air to form azo-like colored species or "aniline blacks" [3].[1]

  • Fix: Store the compound under Nitrogen/Argon at -20°C. For long-term storage, the HCl salt is mandatory; the free base is inherently unstable.

Q2: Can I just distill the crude oil? A: You can use Kugelrohr distillation (high vacuum, <0.1 mmHg), but be careful.

  • Risk: High heat (150°C+) can degrade the pyrazole ring or cause explosive decomposition if significant nitro-precursor remains (nitro compounds are energetic).[1]

  • Verdict: Only distill after removing the nitro impurity via the extraction method above.

Q3: I must use chromatography. How do I stop the streaking? A: Standard silica is acidic.[1] The basic aminopyrazole sticks to it.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in the mobile phase.[1] This neutralizes the acidic sites on the silica gel, allowing the amine to elute as a tight band [4].

References
  • MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Discusses the reactivity and stability profiles of 4-aminopyrazoles.

  • Organic Syntheses (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Illustrates standard handling and salt formation techniques for alkyl-aminopyrazoles.

  • BenchChem (2025). Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Provides context on purification logic for pyrazole intermediates.

  • ResearchGate (2017). Purification of organic hydrochloride salt. Discusses solvent selection (EtOH/Et2O) for recrystallizing amine salts to remove impurities.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: Analogous to 1-ethyl variants, specific CAS varies by salt form) Application: Key intermediate for JAK in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: Analogous to 1-ethyl variants, specific CAS varies by salt form) Application: Key intermediate for JAK inhibitors (e.g., Ruxolitinib analogs, Oclacitinib).

Executive Summary & Route Strategy

User Query: "What is the most robust route for multi-gram to kilogram synthesis of 1-butyl-3-methyl-1H-pyrazol-4-amine without using column chromatography?"

Technical Response: For scale-up (Preclinical/GLP phases), the Alkylation-Nitration-Reduction or Nitration-Alkylation-Reduction routes are dominant. While cyclization using butylhydrazine is theoretically possible, butylhydrazine is unstable and expensive.

We recommend the Nitration


 Alkylation 

Reduction
pathway starting from commercially available 3-methylpyrazole. This route allows for the early introduction of the nitro group (cheap), followed by the critical alkylation step where isomer control is managed, and finally a clean hydrogenation.
The Validated Workflow

SynthesisWorkflow SM 3-Methylpyrazole Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Inter1 3-Methyl-4- nitropyrazole Step1->Inter1 Exothermic Step2 Step 2: N-Alkylation (n-BuBr, Base) Inter1->Step2 Inter2_Major MAJOR ISOMER 1-Butyl-3-methyl- 4-nitropyrazole Step2->Inter2_Major N1 Alkylation (Desired) Inter2_Minor MINOR ISOMER 1-Butyl-5-methyl- 4-nitropyrazole Step2->Inter2_Minor N2 Alkylation (Impurity) Step3 Step 3: Reduction (H2, Pd/C or Fe/HCl) Inter2_Major->Step3 Inter2_Minor->Inter2_Major Separation via Crystallization Product TARGET 1-Butyl-3-methyl- 1H-pyrazol-4-amine Step3->Product >98% Purity

Caption: Validated 3-step scale-up route. The critical quality attribute (CQA) is the N1/N2 isomer ratio in Step 2.

Troubleshooting Guides (Ticket-Based)

Ticket #101: Poor Regioselectivity in Alkylation

User Report: "I am alkylating 3-methyl-4-nitropyrazole with n-butyl bromide in DMF using K2CO3. I'm getting a 60:40 mixture of the desired product (N1-butyl) vs. the impurity (N2-butyl/5-methyl). I need >90:10 to avoid chromatography."

Root Cause Analysis: The pyrazole anion is an ambident nucleophile. The position of alkylation is governed by sterics and tautomerism .

  • 3-methyl-4-nitropyrazole exists in equilibrium.

  • Alkylation at N1 yields the 1-butyl-3-methyl isomer (Less sterically hindered adjacent to the methyl group).

  • Alkylation at N2 yields the 1-butyl-5-methyl isomer (More sterically hindered, but electronically feasible).

  • High temperatures and polar aprotic solvents (like DMF) often erode selectivity by making the reaction faster and less discriminating.

Corrective Protocol (The "Low-Temp" Fix):

ParameterStandard Condition (Poor Selectivity)Optimized Condition (High Selectivity)Mechanism of Improvement
Solvent DMF or DMSOAcetone or Acetonitrile Lower boiling point solvents allow kinetic control; less solvation of the anion tightens the ion pair.
Base K2CO3Cs2CO3 (or K2CO3 with 18-crown-6)Cesium "Ceiling Effect": Larger cation stabilizes the transition state for the less hindered N1 attack.
Temperature 80°C - 100°C0°C to Room Temp Lower temperature favors the kinetic product (N1-alkylation) over the thermodynamic mixture.
Reagent n-Butyl Bromiden-Butyl Iodide Higher reactivity of iodide allows the reaction to proceed at lower temperatures.

Step-by-Step Optimization:

  • Switch solvent to Acetonitrile (MeCN) .

  • Cool reaction mass to 0°C .

  • Add Cs2CO3 (1.1 eq) or finely milled K2CO3 (1.5 eq).

  • Add n-Butyl Iodide dropwise.

  • Stir at 0–10°C for 4 hours before warming to RT.

  • Checkpoint: Check HPLC. Target ratio should improve to >85:15.

Ticket #102: Safety Concerns in Nitration Scale-Up

User Report: "We are scaling the nitration of 3-methylpyrazole to 500g. The exotherm is aggressive. How do we manage the thermal runaway risk?"

Root Cause Analysis: Nitration of electron-rich heterocycles is notoriously exothermic. Adding solid pyrazole to mixed acid (H2SO4/HNO3) or adding acid to pyrazole can cause immediate "fuming-off" or explosion if the heat transfer limit is exceeded.

Safe Scale-Up Protocol (Dosing-Controlled):

  • Dissolution: Dissolve 3-methylpyrazole in concentrated H2SO4 (5 vol) first. Keep this solution at 0–5°C. This forms the pyrazolium salt, which is less reactive and acts as a heat sink.

  • Nitrating Agent: Use Fuming HNO3 (1.05 eq) or KNO3 (solid) if handling liquids is difficult.

  • Dosing: Add the nitrating agent sub-surface (if liquid) or in small portions (if solid) over 2–3 hours.

  • Critical Parameter: Maintain internal temperature <15°C . If it hits 20°C, stop dosing immediately.

  • Quenching: Do NOT pour the reaction into water. Pour the reaction mixture onto ice slowly with vigorous stirring.

Ticket #103: "Pink Product" & Incomplete Reduction

User Report: "During hydrogenation (H2, Pd/C) of the nitro-intermediate, the reaction stalls at 95% conversion. The product turns pink/red upon exposure to air."

Root Cause Analysis:

  • Stalling: Likely due to catalyst poisoning by trace sulfur (if H2SO4 from nitration wasn't fully removed) or halide ions (from alkylation).

  • Pink Color: Oxidation of the electron-rich diamine or the presence of azo/hydrazo intermediates or hydroxylamines (R-NH-OH) which are common incomplete reduction byproducts. Aminopyrazoles are electron-rich and prone to air oxidation (forming radical cations).

Corrective Protocol (The "Iron Polish" or "Additives"):

Option A: Catalytic Hydrogenation (Cleanest)

  • Wash the Nitro-Intermediate: Ensure the precursor is free of halides. Wash the organic layer with Na2S2O3 (to remove iodine traces) and water.

  • Solvent: Use Methanol .

  • Additive: Add 1% Vanadium pentoxide (V2O5) or run in the presence of trace acid (Acetic acid) to accelerate the reduction of the hydroxylamine intermediate.

  • Workup: Filter catalyst under Nitrogen/Argon . Do not let the dry catalyst cake sit in air (pyrophoric).

Option B: Fe/NH4Cl (Robust for Dirty Batches) If the Pd/C reaction fails, switch to Iron powder reduction.

  • Suspend nitro compound in EtOH/Water (3:1).

  • Add Iron powder (3-5 eq) and Ammonium Chloride (1 eq).

  • Reflux for 2 hours.

  • Benefit: Iron reduction rarely stalls at the hydroxylamine stage and is insensitive to sulfur/halide poisons.

Purification Strategy: The "No-Column" Rule

Chromatography is non-viable at the kg-scale. You must rely on Salt Formation .

The Logic: The N1-butyl isomer (Target) and N2-butyl isomer (Impurity) have different pKa values and crystal lattice energies.

Protocol:

  • Free Base Extraction: After reduction, extract the crude amine into Isopropyl Acetate (IPAc) or MTBE.

  • Salt Formation: Cool to 0-5°C. Slowly add HCl in Isopropanol (1.05 eq).

  • Crystallization: The 1-butyl-3-methyl-1H-pyrazol-4-amine dihydrochloride (or monohydrochloride) salt typically crystallizes rapidly.

  • Slurry Wash: Filter the solid.[1][2] Slurry the cake in cold acetone. The regio-isomeric impurities often remain in the mother liquor or are washed away during the acetone slurry.

  • Validation: 1H NMR in D2O. Look for the distinct shift of the butyl -CH2- protons adjacent to the nitrogen.

Analytical Checkpoints

CheckpointMethodAcceptance CriteriaFailure Action
Nitration Completion HPLC / TLC< 0.5% Starting MaterialStir longer; add 0.1 eq HNO3.
Alkylation Regioselectivity 1H NMR (CDCl3)N1:N2 ratio > 90:10Recrystallize nitro-intermediate from EtOH/Water before reduction.
Reduction Completion LC-MSAbsence of [M+16] peak (Hydroxylamine)Add fresh catalyst; increase H2 pressure.
Final Purity qNMR / HPLC> 98.0% AreaRecrystallize HCl salt from MeOH/IPA.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]

    • Source:The Journal of Organic Chemistry (ACS), 2022.
    • Context: Defines the mechanism of N1 vs N2 selectivity using specific bases and solvents.
    • URL:[Link]

  • Reduction of Nitro-Pyrazoles

    • Title: Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.[4]

    • Source:Frontiers in Chemistry, 2019.
    • Context: Discusses catalytic transfer hydrogenation as a scalable altern
    • URL:[Link]

  • Safety in Hydrogenation Scale-Up

    • Title: Hazards associated with laboratory scale hydrogenations.[5]

    • Source:Journal of Chemical Health and Safety (via UW Madison Safety), 2016.
    • Context: Critical safety protocols for handling pyrophoric catalysts (Pd/C) and hydrogen gas.[5]

    • URL:[Link] (Note: Direct link to ACS version of safety standards).

  • General Pyrazole Synthesis (Oclacitinib/Ruxolitinib Analogs)

    • Title: Process Development of JAK Inhibitors.
    • Source:Organic Process Research & Development (OPRD).[1]

    • Context: General methodologies for aminopyrazole synthesis in pharmaceutical contexts.[6]

    • URL:[Link] (General Journal Landing for verification of standard process chemistry protocols).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted in a fume hood with appropriate PPE and blast shielding. Consult your local EHS officer regarding the handling of alkyl halides and pressurized hydrogen.

Sources

Troubleshooting

Technical Support Center: In-Process Monitoring of 1-Butyl-3-methyl-1H-pyrazol-4-amine Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Control, Impurity Profiling, and Troubleshooting for CAS 1334469-83-4 (and related analogs).

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Control, Impurity Profiling, and Troubleshooting for CAS 1334469-83-4 (and related analogs).

Executive Summary & Process Overview

1-Butyl-3-methyl-1H-pyrazol-4-amine is a critical heterocyclic building block, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors and other agrochemical/pharmaceutical scaffolds. Its synthesis presents two distinct chemical challenges that require rigorous in-process monitoring (IPC):

  • Regioselectivity (Step 1): Alkylation of the asymmetric 3-methyl-4-nitro-1H-pyrazole precursor often yields a mixture of N1- and N2-butyl isomers.

  • Oxidative Instability (Step 2): The final aminopyrazole is electron-rich and prone to rapid oxidation (browning) if not handled under strictly inert conditions.

This guide provides a self-validating workflow to navigate these challenges.

Phase I: N-Alkylation & Regiocontrol

Objective: Synthesis of 1-butyl-3-methyl-4-nitro-1H-pyrazole. Critical Quality Attribute (CQA): N1:N2 Isomer Ratio > 95:5.

The Mechanism

The starting material, 3-methyl-4-nitropyrazole, exists as a tautomer. Upon deprotonation, the pyrazolate anion has two nucleophilic nitrogen sites.

  • Path A (Desired): Alkylation at the nitrogen distal to the methyl group (less sterically hindered)

    
    1-butyl-3-methyl-4-nitropyrazole .
    
  • Path B (Undesired): Alkylation at the nitrogen proximal to the methyl group

    
    1-butyl-5-methyl-4-nitropyrazole .
    
IPC Workflow: Regioselectivity Logic

AlkylationLogic Start Start: Alkylation Reaction (Base: Cs2CO3/DMF or NaH/THF) IPC_Check IPC Sampling (t=2h) Method: HPLC (UV 254nm) Start->IPC_Check Decision Isomer Ratio (N1:N2) IPC_Check->Decision Good Ratio > 95:5 Proceed to Aqueous Workup Decision->Good Pass Bad Ratio < 90:10 Significant N2 impurity Decision->Bad Fail Action1 Troubleshoot: 1. Check Temperature (Lower T favors N1) 2. Switch Solvent (DMF vs THF) 3. Change Base Cation (Cs+ vs Na+) Bad->Action1 Action1->Start Re-optimize

Figure 1: Decision matrix for monitoring regioselectivity during the alkylation of 3-methyl-4-nitropyrazole.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
High N2-Isomer (1-butyl-5-methyl) "Proximity Effect" or High Temperature.Lower Reaction Temp: Run at 0°C to RT. Higher temps increase the rate of the sterically hindered (N2) product.Change Base: Switch from

to

. The larger Cesium cation can enhance N1 selectivity via coordination effects [1].
Incomplete Conversion Moisture in solvent or weak base.Dry Solvents: Pyrazole protons are weakly acidic (

). Ensure DMF/THF is anhydrous.Stoichiometry: Ensure 1.1–1.2 eq of alkyl halide.
New Unknown Impurity (RRT ~1.5) O-Alkylation (rare) or Bis-alkylation.Check Reagents: Unlikely in nitropyrazoles, but ensure starting material is pure. Bis-alkylation is impossible on monopyrazoles but possible if impurities exist.

Phase II: Nitro Reduction & Amine Handling

Objective: Reduction to 1-butyl-3-methyl-1H-pyrazol-4-amine. Method: Catalytic Hydrogenation (Pd/C,


) or Transfer Hydrogenation.
The Safety & Quality Loop

The reduction of nitro compounds proceeds via a Hydroxylamine intermediate (


). Accumulation of this intermediate is a thermal safety hazard (DSC onset often <100°C) and a quality defect.
IPC Workflow: Hydrogenation Monitor

Hydrogenation React Hydrogenation (Pd/C, H2, MeOH) Sample IPC Sample (Strictly Anaerobic!) React->Sample Check HPLC Analysis Sample->Check Result1 Nitro Present Amine Low Check->Result1 Early Result2 Hydroxylamine Detected Check->Result2 Mid-Stream Result3 Nitro < 0.5% Amine > 99% Check->Result3 Complete Action_Stall Reaction Stalled: Purge CO2? Check H2 Pressure. Result1->Action_Stall Action_Risk SAFETY RISK: Do NOT stop stirring. Increase Temp/H2 slowly. Result2->Action_Risk Finish Filter & Store under Argon Result3->Finish

Figure 2: Monitoring workflow for the catalytic hydrogenation of the nitro intermediate.

Troubleshooting Guide: Reduction
IssueTechnical ContextSolution
Reaction Stalls at 50-80% Catalyst Poisoning: Trace sulfur or halides from the alkylation step can poison Pd/C.Wash Precursor: Ensure the nitro-pyrazole from Step 1 is free of halide salts. Recrystallize if necessary.Spike Catalyst: Add fresh 5% Pd/C (under inert flow).
Product turns Pink/Brown Oxidation: Aminopyrazoles are electron-rich and oxidize to azo-dimers or quinoid-like species upon air exposure.Inert Atmosphere: Perform all workups (filtration, evaporation) under

or Argon.Add Antioxidant: Trace ascorbic acid or sodium metabisulfite in the aqueous workup can stabilize the amine.
Hydroxylamine Buildup Kinetic Trap: Reaction temperature too low or

pressure insufficient to drive the second reduction step.
Force Completion: Increase temperature by 5-10°C. Caution: Verify thermal stability first.

Analytical Toolbox (The "How-To")

Standardized HPLC Method (Reverse Phase)

Note: Amines and Nitros have vastly different UV responses. Use a response factor correction if quantifying by area %.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Buffers amine, improves peak shape)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 210 nm (Amine detection) & 254 nm (Nitro/Aromatic)
Retention Logic Amine (Polar, elutes early) < Hydroxylamine < Nitro (Non-polar, elutes late)
Quick Identification: NMR Distinction

How to confirm you have the 1-butyl-3-methyl (desired) vs. 1-butyl-5-methyl (undesired)?

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N-CH2 (butyl) signal.

    • Desired (1,3-isomer): You will see NOE enhancement of the H-5 pyrazole proton (singlet). You will NOT see enhancement of the methyl group.

    • Undesired (1,5-isomer): You will see NOE enhancement of the 3-Methyl group.

Frequently Asked Questions (FAQs)

Q: My final amine oil is dark black. Is it ruined? A: Not necessarily. Aminopyrazoles are notorious for surface oxidation. The bulk material might still be pure. Run a TLC or HPLC.[1] If purity is >90%, purify via formation of an HCl salt (which is much more stable and often white/off-white) rather than storing as a free base.

Q: Can I use Iron/Acid (Fe/HCl) instead of Hydrogenation? A: Yes, this is a common alternative if you lack hydrogenation equipment [2]. However, iron residues can chelate to the aminopyrazole, causing purification issues. An EDTA wash or basic workup is required to remove metal ions.

Q: Why do I see two peaks in HPLC for the starting nitro compound? A: If you haven't separated them, these are likely the N1 and N2 regioisomers from the alkylation step. Ensure you identify which is which using the NMR NOE method described above before proceeding to reduction.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source:The Journal of Organic Chemistry (ACS).
    • Link:[Link]

  • Nitro Reduction Methodologies

    • Title: Nitro Reduction - Common Conditions (Pd/C, Fe, SnCl2).
    • Source: Common Organic Chemistry / Chemical Reviews.
    • Link:[Link]

  • Analytical Method Validation

    • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative.[3]

    • Source:International Journal of Chemical and Pharmaceutical Analysis.
    • Link:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Butyl-3-methyl-1H-pyrazol-4-amine

[1] Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine is a sensitive heterocyclic building block.[1] Its stability is critically dependent on pH and oxidative exposure .[1] Primary Risk: Rapid oxidative degradation i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine is a sensitive heterocyclic building block.[1] Its stability is critically dependent on pH and oxidative exposure .[1]

  • Primary Risk: Rapid oxidative degradation in neutral/basic solutions or solid state when exposed to air, leading to azo-dimerization and "tar" formation (red/brown discoloration).[1]

  • Optimal Stability: Maintained at pH < 4.0 (protonated form) or stored as a solid hydrochloride salt under inert atmosphere (Argon/Nitrogen) at -20°C.[1]

  • Critical Action: If the compound has turned brown/black, purity has likely dropped below 90%.[1] See Module 2 for remediation.

Module 1: pH-Dependent Stability Profile

The stability of 4-aminopyrazoles is governed by the protonation state of the exocyclic amine and the electron density of the pyrazole ring.[1]

The Stability Matrix
pH ConditionChemical StateStability StatusPrimary Degradation Mechanism
Acidic (pH < 4) Cationic (Salt) High Protonation of the amine (

) reduces electron density, preventing oxidative radical formation.[1]
Neutral (pH 6-8) Free Base ⚠️ Low The electron-rich pyrazole ring facilitates radical formation at the amine, leading to oxidative coupling (azo formation).[1]
Basic (pH > 9) Free Base / Anionic Critical Rapid oxidation.[1] High pH may also deprotonate the pyrazole N (if unsubstituted, though here N1 is butyl-substituted), but primarily accelerates amine oxidation.[1]
Mechanistic Insight: Why does it degrade?

In its free base form (neutral/basic pH), the lone pair on the C4-amine donates electron density into the pyrazole ring.[1] In the presence of atmospheric oxygen, this facilitates the formation of aminyl radicals.[1] These radicals rapidly dimerize to form azo-compounds (colored red/orange) or polymerize into complex "tars" (dark brown/black) [1, 2].[1]

Technical Note: The butyl group at N1 increases lipophilicity but does not significantly protect the C4-amine from oxidation compared to the methyl analog.[1]

Module 2: Troubleshooting Discoloration & Purity

User Query: "My white powder turned pink/brown after leaving it on the bench for 2 hours. Is it still usable?"

Diagnostic Workflow

StabilityCheck Start Observation: Sample Discoloration (Pink/Red/Brown) Solubility Check Solubility in 1N HCl Start->Solubility Clear Solution is Clear/Colorless? Solubility->Clear HPLC Run HPLC (Acidic Mobile Phase) Clear->HPLC No (Colored Solution) Use Safe to Use (Surface Oxidation Only) Clear->Use Yes (Surface only) Purity Purity > 95%? HPLC->Purity Purity->Use Yes Purify Recrystallize as HCl Salt Purity->Purify No (90-95%) Discard Discard Sample (Deep Oxidation) Purity->Discard No (<90%)

Figure 1: Decision tree for handling oxidized aminopyrazole samples.

Remediation Protocol: Salt Formation

If your free base has degraded slightly (pink/light brown), convert it to the HCl salt immediately to arrest degradation.[1]

  • Dissolve: Dissolve the crude amine in a minimum amount of Ethanol or Methanol.[1]

  • Acidify: Add 1.2 equivalents of 4M HCl in Dioxane (or aqueous HCl if water is acceptable).

  • Precipitate: Add Diethyl Ether or Hexanes to induce precipitation of the hydrochloride salt.[1]

  • Filter: Filter the off-white solid under Argon.[1] The oxidized impurities often remain in the mother liquor.[1]

Module 3: Storage & Handling FAQs

Q: Can I store the compound in DMSO at room temperature? A: NO. DMSO is hygroscopic and can act as a mild oxidant over time.[1]

  • Risk: Dissolved oxygen in DMSO will degrade the amine within 24-48 hours at RT.[1]

  • Solution: If you must make a stock solution, use degassed DMSO , store at -80°C, and use within 1 week.[1]

Q: What is the best mobile phase for HPLC analysis? A: Acidic Mobile Phases are mandatory.

  • Do not use: Neutral Ammonium Acetate or Phosphate buffers (pH 7).[1] The amine will stick to the column (tailing) and oxidize on-column.[1]

  • Recommended: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water/Acetonitrile.[1] The low pH keeps the amine protonated, ensuring sharp peak shape and stability during the run.[1]

Q: I need to use the free base for a reaction. How do I handle it? A: Generate the free base in situ if possible.

  • Weigh the stable HCl salt .

  • Add to the reaction vessel.

  • Add a non-nucleophilic base (e.g., DIPEA, TEA) immediately before adding the electrophile.[1]

  • Why? This minimizes the time the sensitive free amine exists in solution before reacting.[1]

Module 4: Analytical Data & Reference Values

When assessing stability, compare your observations against these standard parameters.

ParameterSpecification (Expected)Warning Sign (Degradation)
Appearance White to off-white crystalline solidPink, Red, or Brown sticky solid
LC-MS (ESI+)

(approx)
Presence of dimer mass (

) or N-oxide (

amu)
1H NMR Sharp peaks, distinct butyl/methyl signalsBroadening of NH signals; new aromatic peaks (azo-dimers)

References

  • Smith, J. A., et al. "Oxidative instability of 4-aminopyrazoles: Mechanisms and prevention."[1] Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008, pp. 412-418.[1] (General reference for aminopyrazole oxidation).

  • European Chemicals Agency (ECHA). "Registration Dossier: 1-substituted-aminopyrazoles."[1] ECHA Chem, 2023.[1] (Safety and stability data for pyrazole class).

  • Fisher Scientific. "Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole (Analogous Stability Data)." Fisher Scientific, 2025.[1] (Handling protocols for structural analogs).

Sources

Troubleshooting

Minimizing side reactions in the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Technical Support Center: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine Case ID: PYR-4-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[][2][3] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Case ID: PYR-4-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[][2][3]

Executive Summary

The synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine presents three distinct "failure modes" that compromise yield and purity:

  • Regioisomerism: Formation of the unwanted 1-butyl-5-methyl isomer during cyclization.[][3]

  • Chemoselectivity (Ring Cleavage): Hydrogenolysis of the N-N bond during nitro reduction.[3]

  • Oxidative Instability: Rapid degradation of the free amine to colored azo/azoxy impurities upon air exposure.[3]

This guide provides protocols to mitigate these specific side reactions, grounded in industrial methodologies used for similar JAK inhibitor intermediates (e.g., Oclacitinib).[3]

Module 1: Ensuring Regiochemical Integrity

The Challenge: The reaction of methyl acetoacetate with butylhydrazine typically yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer. The butyl group’s steric bulk creates a conflict between electronic control and steric control.[3]

Diagnostic: Which Isomer Do I Have?

Before proceeding, confirm your isomer ratio.[3][4]

  • 1-Butyl-3-methyl (Desired): The C5-proton (on the pyrazole ring) typically appears downfield (~7.3–7.5 ppm in DMSO-d6) due to the adjacent N1-butyl group.[][3]

  • 1-Butyl-5-methyl (Undesired): The C3-proton appears upfield (~6.0–6.5 ppm) because it is further from the N1-butyl group.[][3]

Visual Workflow: Regioselectivity Control

Regioselectivity Start Reagents: Methyl Acetoacetate + Butylhydrazine Solvent Solvent Selection Start->Solvent Ethanol Ethanol (Protic) Standard Knorr Solvent->Ethanol Standard Fluoro Fluorinated Alcohol (TFE or HFIP) Solvent->Fluoro Optimized Mix Mixture of Isomers (Low Selectivity) Ethanol->Mix HighSel High 1,3-Selectivity (>95:5 Ratio) Fluoro->HighSel Mechanism Mechanism: H-Bonding activates carbonyl for specific hydrazine attack HighSel->Mechanism

Caption: Solvent influence on the regioselective cyclization of pyrazoles. Fluorinated solvents enhance 1,3-selectivity.[][3]

Optimization Protocol

To maximize the 1-butyl-3-methyl isomer, avoid standard ethanol reflux. Use 2,2,2-Trifluoroethanol (TFE) as the solvent.[][3] TFE acts as a hydrogen-bond donor, activating the ketone carbonyl over the ester, directing the hydrazine attack to favor the 3-methyl isomer.[3]

Protocol:

  • Dissolve methyl acetoacetate (1.0 eq) in TFE (5 vol).

  • Cool to 0°C.

  • Add butylhydrazine hydrochloride (1.05 eq) portion-wise.

  • Allow to warm to RT and stir for 4 hours.

  • Critical Step: Do not distill TFE to dryness if peroxides are suspected; solvent swap to Ethyl Acetate for workup.[][3]

Module 2: The Critical Reduction (Nitro to Amine)

The Challenge: The N-N bond in pyrazoles is weak (~50 kcal/mol). Standard catalytic hydrogenation (Pd/C + H2) often cleaves this bond, resulting in ring-opened diamines (butylamino-butenone derivatives) rather than the desired aminopyrazole.[][3]

Q&A: Troubleshooting Reduction Failures

Q: My reaction went to completion, but I recovered a viscous oil that isn't my product. What happened? A: You likely performed hydrogenolysis .[][3] If you used Pd/C at high pressure (>40 psi) or high temperature (>50°C), you cleaved the pyrazole ring.[3] Fix: Switch to Catalytic Transfer Hydrogenation (CTH) or a chemical reductant (Fe/NH4Cl).[][3]

Q: Can I use Raney Nickel? A: Yes, but Raney Nickel is often too active and difficult to handle. It requires careful monitoring to stop exactly at the amine stage.[3]

Visual Workflow: Reduction Pathways

Reduction Nitro 4-Nitropyrazole Precursor Method Reduction Method Nitro->Method PdH2 Pd/C + H2 (High Pressure) Method->PdH2 FeAcid Fe / NH4Cl (Bechamp) Method->FeAcid CTH Pd/C + Ammonium Formate Method->CTH RingOpen SIDE REACTION: Ring Cleavage (N-N Break) PdH2->RingOpen Over-reduction Amine TARGET: 4-Aminopyrazole FeAcid->Amine Chemoselective CTH->Amine Kinetic Control

Caption: Comparison of reduction methodologies. High-pressure hydrogenation risks ring opening; CTH and Iron-mediated reductions are safer.[][3]

Recommended Protocol: Iron-Mediated Reduction (Bechamp)

This method is chemically incapable of breaking the pyrazole ring, ensuring 100% chemoselectivity.[][3]

  • Suspend 1-butyl-3-methyl-4-nitropyrazole (10 mmol) in Ethanol/Water (3:1 ratio, 20 mL).

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).

  • Heat to 70°C with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).

  • Monitor by TLC (Start: UV active; Product: Stains red with Ninhydrin).

  • Workup: Filter hot through Celite. The filtrate will contain the amine.

    • Note: The butyl group makes the product lipophilic. Ensure you wash the Celite cake with warm Ethyl Acetate to recover all product.[3]

Module 3: Handling & Stability (The "Pink Product" Issue)

The Challenge: 4-Aminopyrazoles are electron-rich and prone to air oxidation, turning pink, red, or black (azo coupling) within minutes of isolation.[][3]

Q: Why does my white solid turn pink on the filter paper? A: Radical oxidation.[3] You are forming azo-dimers.[][3]

Q: How do I store it? A: Do not store the free base. Convert it immediately to a stable salt.[][3]

Salt Formation Protocol (Stabilization)
  • Isolate the crude amine in Ethyl Acetate solution (from the reduction workup).

  • Dry thoroughly with Na2SO4 (water interferes with crystallization).[][3]

  • Cool to 0°C.

  • Add 1.1 eq of HCl (4M in Dioxane) or Maleic Acid (1.0 eq) dropwise.

  • Filter the precipitate immediately under Nitrogen/Argon.[3]

  • Result: The Hydrochloride or Maleate salt is stable at room temperature for months.[3]

Summary Data Tables

Table 1: Solvent Effects on Regioselectivity (Cyclization)
SolventConditions1,3-Isomer (Target)1,5-Isomer (Waste)Notes
Ethanol Reflux~60%~40%Difficult separation.[][3]
Acetic Acid 90°C~75%~25%Acid catalysis helps slightly.[][3]
TFE (Trifluoroethanol) 25°C>95% <5%H-bond activation of ketone.[][3]
HFIP 25°C>98% <2%Expensive, but best selectivity.[3]
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Product is an oil/gum 1,5-isomer impurity or Ring OpeningCheck NMR.[][2][3] If ring opened, switch reduction method.[3] If isomer mix, recrystallize salt.[3]
Low Yield (Reduction) Product trapped in Iron/Celite cakeThe Butyl group increases lipophilicity.[3] Wash filter cake with hot EtOAc, not just EtOH.
Red/Pink Color Oxidation (Azo formation)Perform workup under Argon.[][3] Add antioxidants (Ascorbic acid) during workup if necessary.[][3]
Exotherm during Nitration Thermal RunawayDosing rate too high.[][3] Use a cooling loop and keep T < 10°C.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3][4] Journal of Organic Chemistry, 2008.[3] Link[][3]

  • Oclacitinib Intermediate Synthesis: "Process for the preparation of JAK inhibitors."[3] World Intellectual Property Organization (WO/2017/133942).[][3] Describes the specific reduction and cyclization challenges for similar pyrazoles. Link

  • Catalytic Transfer Hydrogenation: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." MDPI Molecules, 2018.[3] Discusses ammonium formate as a safer alternative to H2 gas.[][3] Link[][3]

  • Iron-Mediated Reduction (Bechamp): "Selective reduction of nitro compounds."[][2][3] Wikipedia/Vogel's Textbook of Practical Organic Chemistry.[3] Standard reference for chemoselective nitro reduction. Link

  • Oclacitinib (Apoquel) Context: "Oclacitinib - Wikipedia."[][3] Provides structural context for the 4-aminopyrazole core.[][3][5] Link

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-AMINE-001 Subject: Optimization of Catalytic Routes for 4-Aminopyrazole Synthesis Executive Summary You are likely synthesizing 1-Butyl-3-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-AMINE-001 Subject: Optimization of Catalytic Routes for 4-Aminopyrazole Synthesis

Executive Summary

You are likely synthesizing 1-Butyl-3-methyl-1H-pyrazol-4-amine as a scaffold for Janus Kinase (JAK) inhibitors or similar bioactive heterocyclic amides. The synthesis hinges on two critical phases: the regioselective construction of the N-alkylated pyrazole core and the chemoselective catalytic reduction of the nitro precursor.

This guide moves beyond generic protocols. We address the specific electronic and steric challenges of the 3-methyl-4-nitropyrazole system, providing you with a decision matrix for catalyst selection and troubleshooting workflows for yield optimization.

Part 1: The Synthesis Pathway & Critical Control Points

The most robust industrial route involves the alkylation of 3-methyl-4-nitropyrazole followed by catalytic hydrogenation. Direct cyclization (using butylhydrazine) is possible but often less cost-effective due to the price of substituted hydrazines.

Workflow Visualization

SynthesisFlow Start 3-Methyl-4-nitropyrazole Alkylation Step 1: N-Alkylation (1-Bromobutane + Base) Start->Alkylation PTC / Base Isomers Isomer Mixture (1,3- vs 1,5-) Alkylation->Isomers Separation Purification (Column/Crystallization) Isomers->Separation Critical Step PureNitro 1-Butyl-3-methyl- 4-nitropyrazole Separation->PureNitro Reduction Step 2: Catalytic Hydrogenation (Pd/C vs Raney Ni) PureNitro->Reduction H2, Catalyst Product Target: 1-Butyl-3-methyl- 1H-pyrazol-4-amine Reduction->Product

Figure 1: Critical path analysis for the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine. Note the isomer separation bottleneck prior to the catalytic step.

Part 2: Catalyst Selection for Nitro Reduction

The reduction of 1-butyl-3-methyl-4-nitropyrazole is the defining catalytic step. The electron-rich pyrazole ring can poison catalysts if impurities (sulfur from reagents, halides from alkylation) are carried over.

Catalyst Decision Matrix
Catalyst SystemActivityChemoselectivityRecommended ForRisk Profile
10% Pd/C (Dry or 50% Wet) HighModerateStandard Bench/Pilot Scale. Cleanest profile for simple nitro reduction.Pyrophoric. Risk of over-reduction if reaction runs too long (rare for this substrate).
Raney Nickel ModerateHighSulfur-contaminated feeds. If the precursor was made via thiolation or if sulfur impurities are present.Safety Hazard. Pyrophoric slurry; difficult to handle on small scale.
Pt/C (Sulfided) LowVery HighHalogenated substrates. Use ONLY if you have a Cl/Br/I substituent you must preserve (not applicable here).Cost. Slower reaction rates; requires higher pressure.
Fe / NH4Cl N/AHighNon-Catalytic Alternative. Use if catalytic hydrogenation equipment is unavailable.Waste. Generates iron sludge; difficult workup on scale.
Optimization Protocol: Pd/C Hydrogenation

The Standard: 10% Pd/C is the gold standard for this transformation due to the absence of sensitive halogens on the ring [1].

  • Solvent Choice: Methanol (MeOH) is preferred over Ethanol (EtOH) for faster kinetics. If solubility is an issue, use THF/MeOH (1:1).

  • Pressure: 1–3 atm (balloon to low-pressure shaker) is sufficient. High pressure (>10 atm) is unnecessary and increases side-product formation.

  • Loading: Start with 5 mol% Pd. Increase to 10 mol% only if conversion stalls after 4 hours.

Protocol:

Dissolve 1-butyl-3-methyl-4-nitropyrazole (1.0 eq) in MeOH (10 vol). Add 10% Pd/C (5 wt% loading). Purge with N2, then H2. Stir vigorously at RT to 40°C under H2 balloon. Monitor by TLC/LCMS. Filter through Celite® immediately upon completion to prevent oxidation of the amine.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of isomers in the alkylation step. How do I favor the correct one?

Diagnosis: The alkylation of 3-methyl-4-nitropyrazole yields two regioisomers:

  • Target (1,3-isomer): 1-butyl-3-methyl-4-nitropyrazole.

  • Byproduct (1,5-isomer): 1-butyl-5-methyl-4-nitropyrazole.

Mechanism: Steric hindrance usually disfavors the N-position adjacent to the methyl group (N2), favoring the target 1,3-isomer (alkylation at N1). However, electronic effects from the nitro group can erode this selectivity.

Solution:

  • Switch Base/Solvent: Use K2CO3 in DMF or DMSO . Avoid strong bases like NaH, which can lead to tighter ion pairing and less discrimination.

  • Phase Transfer Catalysis (PTC): Use TBAB (Tetrabutylammonium bromide) (5 mol%) in a biphasic system (Toluene/50% NaOH). This often enhances the steric discrimination, improving the ratio of the 1,3-isomer [2].

  • Purification: The 1,5-isomer is generally less polar and elutes first in silica chromatography (Hexane/EtOAc).

Q2: My hydrogenation reaction stalls at 80% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning. The pyrazole nitrogens can coordinate to Pd, but the most likely culprit is residual halide (bromide) from the alkylation step. Pd is extremely sensitive to Br- ions.

Corrective Action:

  • Wash the Precursor: Ensure the nitro-pyrazole intermediate is washed thoroughly with water and potentially recrystallized before hydrogenation.

  • Scavengers: Add a base like K2CO3 or Triethylamine (1.1 eq) to the hydrogenation mixture. This neutralizes any HBr formed if dehalogenation occurs (unlikely here) or scavenges trace halides, keeping the Pd surface active [3].

Q3: The amine product turns brown/black upon isolation.

Diagnosis: Oxidation. 4-Aminopyrazoles are electron-rich and prone to air oxidation, forming azo-dimers or degradation products.

Corrective Action:

  • Acidic Workup: Isolate the product as the HCl salt . Treat the filtered reaction mixture with HCl in dioxane/ether immediately. The salt is stable indefinitely.

  • Inert Atmosphere: Perform filtration and solvent removal under Nitrogen/Argon. Store at -20°C.

Part 4: Advanced Troubleshooting Logic

Use this logic flow to diagnose stalling or low-yielding reactions.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckStep Which Step? Start->CheckStep Alkylation Alkylation Step CheckStep->Alkylation Hydro Hydrogenation Step CheckStep->Hydro Regio Poor Regioselectivity (High 1,5-isomer) Alkylation->Regio SolventCheck Check Solvent/Base Regio->SolventCheck Action1 Switch to K2CO3/DMF or add TBAB SolventCheck->Action1 Stall Stalled Conversion Hydro->Stall PurityCheck Check Precursor Purity (Halides?) Stall->PurityCheck Action2 Recrystallize Precursor Add K2CO3 to reaction PurityCheck->Action2

Figure 2: Diagnostic logic for common synthetic failures in pyrazole amine production.

References

  • Catalytic Hydrogenation of Nitroazoles : BenchChem. (2025). Application Notes: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Retrieved from

  • Regioselective Alkylation : Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from

  • Catalyst Deactivation: Maegawa, T., et al. (2007). Efficient and Practical Catalytic Hydrogenation of Nitroarenes. Advanced Synthesis & Catalysis. (General reference for Pd/C poisoning mechanisms in heterocycles).

Disclaimer: All protocols should be validated in your specific laboratory setup. Safety precautions regarding pressurized hydrogen and pyrophoric catalysts must be strictly followed.

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Purity Assessment of 1-Butyl-3-methyl-1H-pyrazol-4-amine

This guide outlines a rigorous, self-validating workflow for the purity assessment of 1-Butyl-3-methyl-1H-pyrazol-4-amine (hereafter BMPA ), a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for the purity assessment of 1-Butyl-3-methyl-1H-pyrazol-4-amine (hereafter BMPA ), a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary: The Purity Imperative

In pharmaceutical synthesis, the quality of the aminopyrazole scaffold dictates the efficacy and safety of the final drug substance. 1-Butyl-3-methyl-1H-pyrazol-4-amine is prone to specific synthesis-driven impurities—most notably its regioisomer (1-butyl-5-methyl) and residual nitro-precursors .

While HPLC-UV remains the industry workhorse for bulk assay, it frequently fails to resolve isobaric regioisomers and lacks the sensitivity to detect trace genotoxic impurities. This guide compares the performance of a validated LC-MS workflow against traditional methods, demonstrating why Mass Spectrometry is the superior choice for definitive purity assessment.

Comparison Matrix: LC-MS vs. Alternatives
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Specificity High (Mass + Retention Time)Medium (Retention Time only)Medium (Thermal degradation risk)
Isomer Resolution Excellent (With Biphenyl/C18 phases)Variable (Often co-elutes)Good (But requires derivatization)
Sensitivity (LOD) < 10 ng/mL (Trace analysis)~500 ng/mL ~100 ng/mL
Impurity ID Definitive (MW + Fragmentation)Inferred (Requires standards)Definitive (Library match)
Throughput High (5-8 min run)Medium (15-20 min run)Low (Long cooling cycles)

Technical Analysis: The Regioisomer Challenge

The synthesis of BMPA typically involves the alkylation of 3-methyl-4-nitropyrazole followed by reduction. This pathway generates a critical impurity profile:

  • Regioisomers: Alkylation occurs at both N1 and N2 nitrogens, producing the desired 1-butyl-3-methyl isomer and the unwanted 1-butyl-5-methyl isomer. These are isobaric (Same m/z) and chemically similar, making them difficult to separate.

  • Incomplete Reduction: Residual nitro-intermediates (1-butyl-3-methyl-4-nitropyrazole) are toxic and must be quantified.

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the origin of the critical impurities that necessitate LC-MS analysis.

G Start 3-Methyl-4-nitro-1H-pyrazole Alkylation Alkylation (Butyl Bromide) Start->Alkylation Isomer1 Intermediate A: 1-Butyl-3-methyl-4-nitro Alkylation->Isomer1 Major Isomer2 Intermediate B (Impurity): 1-Butyl-5-methyl-4-nitro Alkylation->Isomer2 Minor (Regioisomer) Reduction Reduction (H2/Pd) Isomer1->Reduction Isomer2->Reduction Product TARGET: 1-Butyl-3-methyl-1H-pyrazol-4-amine Reduction->Product Byproduct IMPURITY: 1-Butyl-5-methyl-1H-pyrazol-4-amine Reduction->Byproduct

Caption: Synthesis pathway showing the bifurcation point where the difficult-to-remove regioisomer impurity is formed.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed to maximize resolution between the 3-methyl and 5-methyl isomers while providing high sensitivity for trace impurities.

A. Instrumentation & Conditions[1][2][3][4]
  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS (or equivalent).

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why Biphenyl? The biphenyl stationary phase offers superior pi-pi selectivity compared to C18, significantly improving the separation of structural isomers like pyrazoles.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Load
6.0095%Elution of Impurities
7.5095%Wash
7.605%Re-equilibration
10.005%End
C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Type: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan (Q1) for purity profiling.

  • Target Transitions:

    • BMPA (Target): m/z 154.1 → 98.1 (Quant), 154.1 → 70.1 (Qual).

    • Nitro-Precursor: m/z 184.1 → 138.1.

    • Note: The regioisomer will share the same transitions as the target. Chromatographic separation is mandatory.

D. Sample Preparation[5][6][7][8]
  • Stock Solution: Dissolve 10 mg of BMPA in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Water:Acetonitrile (1 µg/mL).

  • Filtration: Filter through 0.2 µm PTFE syringe filter into an amber vial (amines are light-sensitive).

Performance Data: LC-MS vs. HPLC-UV

The following data illustrates the superior resolution and sensitivity of the LC-MS method.

Experiment 1: Regioisomer Resolution

A mixture of the target (3-methyl) and impurity (5-methyl) was analyzed.

  • HPLC-UV (C18 Column, 254 nm):

    • Single broad peak observed at RT 4.2 min.

    • Result:Failed. The method cannot distinguish the 5% regioisomer impurity.

  • LC-MS (Biphenyl Column, ESI+):

    • Peak 1 (Target): RT 3.8 min (Area: 95%).

    • Peak 2 (Impurity): RT 4.1 min (Area: 5%).

    • Result:Passed. Baseline separation (Resolution > 1.5) achieved due to the orthogonal selectivity of the biphenyl phase and MS detection.

Experiment 2: Sensitivity (LOD/LOQ)
AnalyteMethodLOD (ng/mL)LOQ (ng/mL)
BMPA HPLC-UV250800
BMPA LC-MS 2 10
Nitro-Impurity HPLC-UV5001500
Nitro-Impurity LC-MS 5 15

Analytical Logic Diagram

This flowchart guides the analyst through the decision-making process for purity assessment, ensuring a self-validating workflow.

Logic Sample Crude BMPA Sample Dissolve Dissolve in MeOH/H2O Sample->Dissolve LCMS Run LC-MS (Biphenyl Column) Dissolve->LCMS Decision1 Is Main Peak Purity > 98%? LCMS->Decision1 CheckIso Check Extracted Ion Chromatogram (EIC) for Isomer (RT Shift) Decision1->CheckIso Yes Result3 FAIL: Nitro-Precursor Detected Decision1->Result3 No (Unexpected Masses) Result1 PASS: High Purity CheckIso->Result1 Single Peak Result2 FAIL: Regioisomer Present CheckIso->Result2 Doublet Peak

Caption: Decision tree for interpreting LC-MS data to confirm BMPA purity.

Conclusion

For the purity assessment of 1-Butyl-3-methyl-1H-pyrazol-4-amine , LC-MS is the authoritative methodology . While HPLC-UV is sufficient for rough reaction monitoring, it fails to adequately resolve the critical 5-methyl regioisomer or detect trace mutagenic nitro-precursors.

Recommendation: Adopt the Biphenyl-column LC-MS protocol described above for all final release testing of this intermediate to ensure downstream pharmaceutical safety.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • European Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

  • Faria, A. F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

Comparative Spectroscopic Analysis: 1-Butyl-3-methyl-1H-pyrazol-4-amine vs. Regioisomeric Impurities

Topic: Interpreting 1H and 13C NMR spectra of 1-Butyl-3-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide [1][2] Executive Summary In the development of pyrazole-based kinase inhibitors and analgesic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting 1H and 13C NMR spectra of 1-Butyl-3-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In the development of pyrazole-based kinase inhibitors and analgesic scaffolds, 1-Butyl-3-methyl-1H-pyrazol-4-amine represents a critical building block.[1][2] However, its synthesis via the alkylation of 3-methyl-4-nitropyrazole or the condensation of diketones often yields a "silent" impurity: the 1,5-regioisomer (1-Butyl-5-methyl-1H-pyrazol-4-amine) .[1]

Standard LC-MS often fails to distinguish these isomers due to identical molecular weights (MW 153.[1][2]22) and similar fragmentation patterns.[1][2] This guide provides a definitive NMR comparative analysis to authenticate the 1,3-isomer (Target) against the 1,5-isomer (Alternative/Impurity), ensuring structural integrity in drug development pipelines.

Part 1: The Core Comparison (Target vs. Alternative)

The primary challenge in characterizing this molecule is not just assigning peaks, but proving the position of the N-butyl group relative to the methyl substituent.

Comparative Diagnostic Table: 1,3-Isomer vs. 1,5-Isomer
FeatureTarget: 1,3-Isomer (1-Butyl-3-methyl...)[1][2]Alternative: 1,5-Isomer (1-Butyl-5-methyl...)[1]Causality / Mechanism
NOESY Correlation Strong NOE between N-CH₂ (α) and H-5 (Ring Proton) Strong NOE between N-CH₂ (α) and C-CH₃ (Methyl) Spatial Proximity: In the 1,3-isomer, the N-butyl group is adjacent to the ring proton.[1][2] In the 1,5-isomer, it is adjacent to the methyl group.
13C NMR (Ring CH) C-5 typically resonates ~125-130 ppm C-3 typically resonates ~135-140 ppm Electronic Shielding: C-5 (adjacent to N1) is generally more shielded than C-3 (adjacent to N2) in N-alkylated pyrazoles.[1][2]
1H NMR (Ring Proton) H-5 appears as a sharp singlet, often slightly downfield (~7.2 - 7.5 ppm)H-3 appears as a singlet, often slightly upfield relative to H-5Deshielding Cone: Proximity to the N-alkyl group affects the chemical shift of the adjacent ring proton (H-5).[1]
Steric Shift (N-CH₂) ~3.9 - 4.0 ppm (Triplet)~4.0 - 4.1 ppm (Triplet, often broadened)Steric Compression: The bulky methyl group at position 5 in the alternative isomer causes steric desheilding of the N-methylene protons.[1]
Part 2: Detailed Spectral Interpretation
1. 1H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is superior to CDCl₃ for this compound.[1][2] In CDCl₃, the amine (-NH₂) protons broaden significantly or exchange, becoming invisible. DMSO-d₆ stabilizes the -NH₂ protons via hydrogen bonding, appearing as a distinct broad singlet.[1][2]

Assignments:

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J)Interpretation
H-5 (Ring) 7.25Singlet (s)1H-Diagnostic ring proton.[1][2] Verify NOE with N-CH₂ to confirm 1,3-structure.[1][2]
-NH₂ (Amine) 3.80 - 4.20Broad Singlet (br s)2H-Labile protons.[1][2] Shift varies with concentration and water content.[1][2]
N-CH₂ (α) 3.92Triplet (t)2H7.2 HzAlpha-methylene of butyl chain.[1][2] Deshielded by aromatic nitrogen.[1][2]
C-CH₃ (Methyl) 2.10Singlet (s)3H-Methyl group at Position 3.[1][2]
-CH₂- (β) 1.68Pentet (m)2H7.2 HzBeta-methylene.[1][2]
-CH₂- (γ) 1.25Sextet (m)2H7.4 HzGamma-methylene.[1][2]
-CH₃ (δ) 0.89Triplet (t)3H7.4 HzTerminal methyl of butyl chain.[1][2]
2. 13C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

Assignments:

Carbon TypeShift (δ, ppm)Assignment Logic
C-3 (Quaternary) 145.2Ipso-carbon bearing the methyl group.[1][2]
C-4 (Quaternary) 128.5Ipso-carbon bearing the amine (electron-rich).[1][2]
C-5 (Methine) 126.8Ring carbon (CH).[1][2] Key differentiator from 1,5-isomer.[1][2]
N-CH₂ 49.5Alpha-carbon.[1][2]
-CH₂- (β) 32.1Beta-carbon.[1][2]
-CH₂- (γ) 19.4Gamma-carbon.[1][2]
Ring-CH₃ 11.5Methyl substituent on the pyrazole ring.[1][2]
Chain-CH₃ 13.6Terminal butyl methyl.[1][2]
Part 3: Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR

Objective: To obtain sharp lines for the amine protons and clear multiplicity for the alkyl chain.

  • Drying: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove trace water/solvents which exchange with -NH₂.[1][2]

  • Solvent: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule.

    • Why? "Wet" DMSO introduces a water peak at ~3.33 ppm that can obscure the N-methyl or chain signals and accelerate proton exchange, broadening the -NH₂ signal.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Caution: Higher concentrations (>20 mg) can cause aggregation, leading to peak broadening.

  • Acquisition: Set relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the isolated ring proton (H-5) for accurate integration.

Protocol B: The "Isomer Check" (NOESY Experiment)

Objective: Definitive proof of regiochemistry.[1][2]

  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp).

  • Mixing Time: Set to 500 ms . This is optimal for small molecules (MW ~150) in the extreme narrowing limit.[2]

  • Analysis:

    • Locate the N-CH₂ triplet at ~3.92 ppm on the F2 axis.[1][2]

    • Look for cross-peaks on the F1 axis.[2]

    • Result A: Cross-peak at 7.25 ppm (H-5)CONFIRMED 1,3-Isomer .

    • Result B: Cross-peak at 2.10 ppm (CH₃)REJECT (1,5-Isomer detected) .[1][2]

Part 4: Visualization of Logic & Pathways
Diagram 1: Synthesis & Regioisomer Origin

This flowchart illustrates why the 1,5-isomer exists and must be actively excluded.

G Start Precursor: 3-Methyl-4-nitropyrazole Reaction Alkylation Reaction (Tautomeric Equilibrium) Start->Reaction Reagent Reagent: 1-Bromobutane / Base Reagent->Reaction Isomer1 Target (Major): 1-Butyl-3-methyl-4-nitro... Reaction->Isomer1 Steric Preference Isomer2 Impurity (Minor): 1-Butyl-5-methyl-4-nitro... Reaction->Isomer2 Statistical Attack Reduction Reduction (H2 / Pd-C) Isomer1->Reduction Isomer2->Reduction FinalTarget FINAL PRODUCT: 1-Butyl-3-methyl-4-amine Reduction->FinalTarget FinalImpurity CONTAMINANT: 1-Butyl-5-methyl-4-amine Reduction->FinalImpurity

Caption: Alkylation of the tautomeric pyrazole precursor inevitably generates both 1,3- and 1,5-isomers, which persist through the reduction step.

Diagram 2: The NOESY Decision Tree

A self-validating logic flow for spectral interpretation.[1]

DecisionTree Step1 Acquire 1H NMR Identify N-CH2 (Triplet ~3.9 ppm) Step2 Run 2D NOESY (Mixing time 500ms) Step1->Step2 Decision Analyze Cross-Peaks at N-CH2 Freq Step2->Decision ResultA Cross-peak to Ring Proton (~7.2 ppm) Decision->ResultA NOE Observed ResultB Cross-peak to Methyl Group (~2.1 ppm) Decision->ResultB NOE Observed ConclusionA CONFIRMED: 1-Butyl-3-methyl isomer ResultA->ConclusionA ConclusionB REJECT: 1-Butyl-5-methyl isomer ResultB->ConclusionB

Caption: The definitive workflow for distinguishing the target molecule from its regioisomer using Nuclear Overhauser Effect Spectroscopy.

References
  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Guidelines. Link

  • ChemicalBook Database. (2025).[1][2] 13C NMR spectrum of 3-Aminopyrazole derivatives. ChemicalBook. Link

  • PubChem. (2025).[1][2][3] Compound Summary: 3-methyl-1H-pyrazol-4-amine.[1][2] National Library of Medicine.[1][2] Link[1]

  • MDPI Molecules. (2025).[1][2] Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. MDPI Open Access.[1][2] Link[1]

Sources

Validation

Comparing the reactivity of 1-Butyl-3-methyl-1H-pyrazol-4-amine to other 4-aminopyrazoles

This guide provides an in-depth technical analysis of 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0), comparing its reactivity profile with other common 4-aminopyrazoles. Executive Summary & Chemical Profile 1-Bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0), comparing its reactivity profile with other common 4-aminopyrazoles.

Executive Summary & Chemical Profile

1-Butyl-3-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive scaffolds such as pyrazolo[4,3-d]pyrimidines (kinase inhibitors) and pyrazolo[1,5-a]pyrimidines .[1] Unlike its ubiquitous analog 1,3-dimethyl-1H-pyrazol-4-amine, the N1-butyl chain imparts significant lipophilicity and alters the solubility profile without drastically changing the electronic nucleophilicity of the exocyclic amine.

Chemical Identity
PropertyDetail
IUPAC Name 1-Butyl-3-methyl-1H-pyrazol-4-amine
CAS Number 1006495-54-0
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Key Functional Group Primary exocyclic amine (C4-NH₂)
Core Scaffold 1,3-Disubstituted pyrazole

Comparative Reactivity Analysis

This section objectively compares the target molecule against three standard alternatives: the N-Methyl analog (standard), the N-Phenyl analog (electron-deficient), and the N-H parent (amphoteric).

Nucleophilicity & Electronic Character

The reactivity of the C4-amino group is governed by the electron density of the pyrazole ring. The N1-butyl group exerts a positive inductive effect (+I), similar to methyl, but introduces steric bulk remote from the reaction center.

Feature1-Butyl-3-methyl- (Target) 1,3-Dimethyl- (Standard) 1-Phenyl-3-methyl- 3-Methyl- (Unsubstituted)
C4-NH₂ Nucleophilicity High. Alkyl donor (+I) at N1 increases electron density.High. Similar to butyl analog.Moderate/Low. Phenyl ring withdraws density (resonance), reducing amine reactivity.Variable. pH-dependent due to N1-H tautomerism.
Lipophilicity (LogP) High (~2.5). Ideal for cell-permeable drug scaffolds.Low (~0.5). Water soluble; harder to extract from aqueous layers.Moderate (~2.0). Good balance, but metabolic liability (hydroxylation).Low. Highly polar.
Regiostability Fixed. N1 is blocked; no tautomerism.Fixed. Stable isomer.Fixed. Stable isomer.Unstable. Tautomerizes between N1-H and N2-H forms.
Key Reaction Pathways

The 1-butyl-3-methyl-1H-pyrazol-4-amine scaffold participates in three primary reaction types essential for drug discovery.

A. Amide Coupling & Acylation
  • Behavior: The C4-amine is highly nucleophilic and reacts rapidly with acid chlorides or activated esters (HATU/EDCI).

  • Advantage: The N1-butyl group prevents side reactions at the ring nitrogens (unlike N-H pyrazoles which can undergo N-acylation).

  • Observation: The butyl chain improves the solubility of the resulting amides in organic solvents (DCM, EtOAc) compared to methyl analogs, facilitating purification.

B. Reductive Amination[2]
  • Behavior: Condenses with aldehydes to form imines (Schiff bases), which are then reduced (NaBH₄) to secondary amines.

  • Specifics: The steric bulk of the butyl group is far enough from the C4-amine that it does not hinder imine formation, unlike bulky groups at C3 (e.g., tert-butyl) or C5.

C. Cyclization to Pyrazolo[4,3-d]pyrimidines
  • Mechanism: Reaction with ortho-esters or formamide derivatives leads to ring closure.

  • Critical Note: The N1-butyl substituent directs the cyclization geometry, locking the fused system into a specific tautomeric form essential for kinase binding specificity.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol 1: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivative

Objective: Cyclization of 1-butyl-3-methyl-1H-pyrazol-4-amine to a fused bicyclic system.

Reagents:

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Triethyl orthoformate (excess, solvent/reagent)

  • Ammonium acetate (catalytic)

  • Precursor: This protocol assumes the amine has been pre-functionalized with a carboxamide at C5 or similar electrophile, OR this is a condensation with a pyrimidine precursor. Below is the standard condensation with an ethoxymethylene intermediate.

Workflow:

  • Preparation: Dissolve the pyrazole-4-amine derivative (e.g., N-(1-butyl-3-methyl-1H-pyrazol-4-yl)formimidate intermediate) in ethanol.

  • Cyclization: Add hydrazine hydrate or a primary amine if forming the N-substituted pyrimidone.

  • Reflux: Heat to 80°C for 4-6 hours.

  • Checkpoint: Monitor TLC (5% MeOH in DCM). The starting amine spot (polar, ninhydrin active) should disappear, replaced by a less polar, UV-active spot (the fused heterocycle).

  • Isolation: Cool to 0°C. The product often precipitates due to the lipophilic butyl chain. Filter and wash with cold ethanol.

Protocol 2: Reductive Amination (General)

Objective: Mono-alkylation of the C4-amine with an aryl aldehyde.

  • Imine Formation: Combine 1-butyl-3-methyl-1H-pyrazol-4-amine (1.0 mmol) and Aryl-CHO (1.0 mmol) in MeOH (5 mL). Stir at RT for 2 hours.

    • Validation: Solution often changes color (yellowing) as conjugation increases.

  • Reduction: Add NaBH₄ (1.5 mmol) portion-wise at 0°C. Stir for 30 mins.

  • Quench: Add sat. NH₄Cl.[3] Extract with EtOAc.

  • Purification: The N-butyl group makes the product sufficiently lipophilic for standard silica chromatography (Hex/EtOAc gradient).

Visualizing the Reaction Logic

The following diagram illustrates the synthesis and reactivity flow of the target molecule.

G Start 3-Methyl-4-nitro-1H-pyrazole Alkylation N-Alkylation (Butyl Bromide, K2CO3) Start->Alkylation Isomers Regioisomers Mixture (1-Butyl vs 1-H) Alkylation->Isomers Separation Chromatographic Separation Isomers->Separation Isolate N1-Butyl TargetNitro 1-Butyl-3-methyl- 4-nitropyrazole Separation->TargetNitro Reduction Reduction (H2/Pd-C or SnCl2) TargetNitro->Reduction Product 1-Butyl-3-methyl- 1H-pyrazol-4-amine (CAS 1006495-54-0) Reduction->Product Amide Amide Coupling (Kinase Linkers) Product->Amide R-COCl Cyclization Cyclization (Pyrazolo[4,3-d]pyrimidines) Product->Cyclization Orthoesters

Caption: Synthesis pathway from nitropyrazole precursor to the target amine and subsequent application branches.

Scientific Rationale & Causality

Why the Butyl Group Matters: In medicinal chemistry, the "Methyl-to-Ethyl-to-Butyl" walk is a standard optimization strategy.

  • Solubility: The N1-butyl group disrupts crystal packing more effectively than a methyl group, often increasing solubility in non-polar biological matrices (membranes).

  • Selectivity: In kinase inhibitors (e.g., targeting CDKs or BTK), the N1-substituent often projects into a solvent-exposed pocket. A butyl group can displace water molecules, gaining entropic binding affinity, whereas a methyl group might not fill the pocket, and a phenyl group might be too rigid or sterically clashing.

  • Synthetic Handling: N-Methyl pyrazoles are often water-soluble and difficult to extract. The N-Butyl analog partitions cleanly into organic solvents, simplifying workup.

Regiochemistry Warning: When synthesizing this molecule via alkylation of 3-methyl-4-nitropyrazole, two isomers are formed:

  • Isomer A (Target): 1-Butyl-3-methyl-4-nitropyrazole (Sterically favored if base is large; thermodynamically stable).

  • Isomer B (Impurity): 1-Butyl-5-methyl-4-nitropyrazole (Formed via alkylation at the more hindered nitrogen adjacent to the methyl group).

  • Validation: Use NOE (Nuclear Overhauser Effect) NMR to distinguish. Irradiation of the N-CH₂ signal should show enhancement of the H-5 ring proton for the target isomer (Isomer A). If it enhances the Methyl group, you have the wrong isomer (Isomer B).

References

  • PubChem Compound Summary. "1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0)."[1] National Center for Biotechnology Information. [Link]

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." European Journal of Medicinal Chemistry, 2017. (Context on 4-aminopyrazole reactivity). [Link]

  • Li, Y., et al. "Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues." European Journal of Medicinal Chemistry, 2013. (Application of N-alkyl-4-aminopyrazoles in drug design). [Link]

Sources

Comparative

In Vitro Assay Validation for the Biological Activity of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) is a functionalized pyrazole scaffold serving as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). While often utilized as a synthetic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) is a functionalized pyrazole scaffold serving as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). While often utilized as a synthetic intermediate (CAS: 1006495-54-0) for Janus Kinase (JAK) inhibitors and antimicrobial agents, this guide validates its intrinsic biological activity as a standalone chemical probe.

This technical guide outlines the in vitro validation protocols required to assess BMPA’s potential as a lead fragment. Unlike fully optimized drugs (e.g., Ruxolitinib) which exhibit nanomolar potency, BMPA is evaluated for Ligand Efficiency (LE) and specific binding in the micromolar range. The validation framework focuses on three pillars: Cytotoxicity Profiling , Kinase Target Engagement , and Anti-inflammatory Functional Readouts .

Part 1: Comparative Performance Analysis

BMPA vs. Structural & Functional Alternatives

In the context of drug discovery, BMPA is compared against a "minimalist" fragment (Methyl-analog) and a "fully optimized" drug (Reference Standard) to benchmark its physicochemical and biological properties.

Feature1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) 1-Methyl-3-methyl-1H-pyrazol-4-amine (MMPA) Ruxolitinib (Reference Standard)
Role Lead Fragment / Probe Minimalist ScaffoldOptimized API (Drug)
Molecular Weight 153.22 g/mol ~111.15 g/mol 306.37 g/mol
Lipophilicity (cLogP) ~1.1 (Moderate - Good permeability)~0.2 (Low - High solubility)~2.9 (Optimized)
Target Affinity (JAK) Micromolar (µM) rangeHigh µM / Low mM rangeNanomolar (nM) range
Binding Mode Hydrophobic interaction via Butyl tail + H-bond via AmineLimited hydrophobic contactsMulti-point ATP-pocket binding
Cytotoxicity (CC50) Low toxicity (>100 µM expected)Very low toxicityPotent (Target-dependent)
Primary Utility Hit-to-Lead Optimization Fragment Screening LibraryClinical Therapy

Scientist’s Insight: The butyl group in BMPA provides a critical "hydrophobic anchor" that the methyl-analog (MMPA) lacks. In kinase assays, this often results in a 10-100x improvement in binding affinity, making BMPA a superior starting point for SAR (Structure-Activity Relationship) studies than smaller pyrazoles.

Part 2: Experimental Protocols & Validation

Protocol 1: Cell Viability & Cytotoxicity (Safety Baseline)

Objective: Establish the non-toxic concentration window to ensure subsequent functional assays reflect specific activity, not cell death. Cell Line: HEK293 (Kidney) or HepG2 (Liver) – General toxicity models.

Methodology (Self-Validating System):

  • Preparation: Dissolve BMPA in DMSO to create a 100 mM stock. Prepare serial dilutions (0.1 µM to 500 µM) in culture media (final DMSO <0.5%).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add BMPA dilutions. Include Positive Control (Triton X-100) and Vehicle Control (0.5% DMSO).

  • Readout (CCK-8 / MTT):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm.

  • Validation Criteria: The Vehicle Control must show 100% ± 10% viability. BMPA is considered "safe" for functional assays at concentrations where viability > 90%.

Protocol 2: Kinase Inhibition Assay (Target Engagement)

Objective: Quantify the intrinsic affinity of BMPA for JAK family kinases (JAK1/JAK2), a common target for 4-aminopyrazoles. Assay Type: ADP-Glo™ Kinase Assay (Luminescence).

Step-by-Step Workflow:

  • Enzyme Reaction:

    • Mix JAK1 Enzyme (0.5 ng/µL) + Substrate (Poly[Glu:Tyr]) + ATP (10 µM).

    • Add BMPA (Titration: 1 µM – 1 mM).

    • Incubate at Room Temperature (RT) for 60 mins.

  • ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction, consumes unreacted ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Data Analysis: Plot Luminescence (RLU) vs. Log[BMPA]. Calculate IC50.

  • Mechanistic Check: If IC50 shifts significantly with higher ATP concentration, BMPA is an ATP-competitive inhibitor (typical for aminopyrazoles).

Protocol 3: Functional Anti-Inflammatory Assay (NO Production)

Objective: Confirm if kinase inhibition translates to a cellular phenotype (reduction of inflammatory mediators). Cell Line: RAW 264.7 (Macrophage).

Methodology:

  • Induction: Stimulate cells with LPS (1 µg/mL) to trigger the inflammatory cascade (JAK-STAT/NF-κB).

  • Treatment: Co-treat with BMPA (at non-toxic concentrations determined in Protocol 1).

  • Incubation: 24 hours.

  • Griess Assay:

    • Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NEDD solution.

    • Measure Absorbance at 540 nm (Pink color indicates Nitric Oxide).

  • Result: A dose-dependent decrease in NO indicates functional biological activity.

Part 3: Visualization & Mechanism

Mechanism of Action: JAK-STAT Pathway Interference

The following diagram illustrates where BMPA (as a scaffold) interferes with the inflammatory signaling cascade.

JAK_STAT_Pathway LPS LPS / Cytokine Receptor Cytokine Receptor LPS->Receptor Activates JAK JAK Kinase (ATP Pocket) Receptor->JAK Recruits STAT STAT Protein JAK->STAT Phosphorylates BMPA BMPA (Inhibitor) BMPA->JAK Blocks ATP Binding (Competitive Inhibition) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Expression) P_STAT->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (NO, IL-6) Nucleus->Inflammation Transcription

Caption: BMPA targets the ATP-binding pocket of JAK kinases, preventing STAT phosphorylation and downstream inflammatory cytokine production.[1][2]

Fragment Validation Workflow

A logical flow for validating a new chemical probe.

Validation_Workflow QC 1. Chemical QC (NMR / LC-MS) Tox 2. Cytotoxicity (CCK-8 / MTT) QC->Tox Purity >95% Biochem 3. Biochemical Assay (ADP-Glo Kinase) Tox->Biochem Determine Non-Toxic Dose Cell 4. Functional Assay (NO / Western Blot) Biochem->Cell Confirm Target Binding Lead Validated Lead Fragment Cell->Lead Biological Efficacy

Caption: Step-wise validation pipeline ensuring chemical purity, safety, target engagement, and functional efficacy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5200289: 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Burgart, Y. V., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ChemBuyersGuide. 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0) Commercial Availability. Retrieved from [Link]

Sources

Validation

Beyond 1D: A Comparative Guide to Structural Confirmation of 1-Butyl-3-methyl-1H-pyrazol-4-amine via 2D NMR

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals. Executive Summary: The Regioisomer Challenge In the synthesis of substituted pyrazoles, part...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary: The Regioisomer Challenge

In the synthesis of substituted pyrazoles, particularly 1-Butyl-3-methyl-1H-pyrazol-4-amine , the most pervasive analytical challenge is regioisomerism . The alkylation of the asymmetric pyrazole ring often yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

While Mass Spectrometry (MS) confirms the molecular weight (C₈H₁₅N₃), and 1D NMR confirms the functional groups, standard 1D ¹H NMR is frequently insufficient to definitively distinguish the position of the butyl chain relative to the methyl group.

This guide objectively compares the Standard 1D NMR approach against an Integrated 2D NMR Strategy (COSY, HSQC, HMBC, NOESY), demonstrating why the latter is the non-negotiable standard for structural certainty in drug development.

Structural Definition & The Problem

We are confirming the structure of Target A vs. its Isomer B .

  • Target A (1-Butyl-3-methyl-1H-pyrazol-4-amine): The butyl group is on Nitrogen 1. The Methyl group is on Carbon 3. Carbon 5 possesses a proton.[1]

  • Isomer B (1-Butyl-5-methyl-1H-pyrazol-4-amine): The butyl group is on Nitrogen 1. The Methyl group is on Carbon 5 (adjacent to the N-butyl). Carbon 3 possesses a proton.[1][2][3]

Why 1D NMR Fails

In 1D ¹H NMR, both isomers present:

  • A pyrazole ring singlet (C-H).[1]

  • A methyl singlet.

  • A butyl chain pattern.[3][4]

  • A broad amine signal.

The chemical shift differences between the C3-H and C5-H are subtle and solvent-dependent, often leading to misassignment if relying solely on empirical shift tables.

Comparative Methodology: 1D vs. 2D NMR

The following table contrasts the two analytical workflows.

FeatureMethod A: Standard 1D ¹H & ¹³C NMR Method B: Integrated 2D NMR Suite
Primary Data Chemical Shifts (δ), Integration, Multiplicity.Through-bond (J) & Through-space (NOE) correlations.
Structural Certainty Low to Moderate. Relies on prediction tables; high risk of isomer misidentification.High. Provides definitive connectivity and spatial geometry.
Time Investment 10–15 minutes.2–4 hours (depending on concentration/scans).
Regioisomer Proof Inferential (based on expected shielding).Absolute (Direct observation of N-C connectivity).
Sample Requirement ~2 mg.~5–10 mg (for high-quality HMBC).

Strategic Protocol: The 2D Confirmation Workflow

To guarantee structural integrity, follow this self-validating protocol. This workflow moves from establishing basic connectivity to definitive spatial proof.[5]

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for aminopyrazoles to sharpen the exchangeable –NH₂ protons and prevent aggregation.

  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent. Filter to remove particulates that degrade field homogeneity.

Step 2: The Logic Pathway (Visualization)

G Start Synthesized Sample (Mixture or Pure) OneD 1D 1H NMR (Screening) Start->OneD Decision Isomers Resolved? OneD->Decision COSY COSY (Assign Butyl Chain) Decision->COSY No (Ambiguous) Result Structural Confirmation Decision->Result Yes (Rare) HSQC HSQC (Map Protons to Carbons) COSY->HSQC HMBC HMBC (The Connectivity Bridge) HSQC->HMBC NOESY NOESY (The Spatial Proof) HMBC->NOESY NOESY->Result

Caption: Logical workflow for unambiguous NMR assignment of pyrazole regioisomers.

Data Analysis & Interpretation

This section details the specific signals and correlations required to confirm 1-Butyl-3-methyl-1H-pyrazol-4-amine .

Experiment A: COSY (Correlation Spectroscopy)
  • Purpose: Establish the spin system of the butyl chain.

  • Observation:

    • H-1' (N-CH₂, ~4.0 ppm) correlates to H-2' (~1.7 ppm).

    • H-2' correlates to H-3' (~1.2 ppm).

    • H-3' correlates to H-4' (Methyl, ~0.9 ppm).

  • Outcome: Confirms the integrity of the butyl group but not its location.

Experiment B: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign carbons to their attached protons.

  • Observation:

    • Matches the Pyrazole Ring Proton (H5) to C5.

    • Matches the Methyl Protons (CH₃) to the Methyl Carbon.

  • Outcome: Separates the quaternary carbons (C3, C4) from the C-H carbon (C5).

Experiment C: HMBC (Heteronuclear Multiple Bond Correlation) - Critical Step 1

This is the first definitive filter. We look for long-range coupling (²J or ³J) from the N-Butyl protons .

  • If Target (1,3-isomer):

    • The N-CH₂ protons will show a correlation to C5 (the CH carbon) and C3 (the quaternary C-Me).

    • Crucially: The Ring Proton (H5) will correlate to the N-CH₂ carbon.

  • If Isomer (1,5-isomer):

    • The N-CH₂ protons would correlate to C5 (which would be the C-Me carbon in this isomer).

Experiment D: NOESY (Nuclear Overhauser Effect) - Critical Step 2

This provides the spatial "snapshot."

Interaction of InterestTarget: 1-Butyl-3-methyl Alternative: 1-Butyl-5-methyl
N-CH₂ (Butyl) ↔ Ring H (C5-H) STRONG NOE (They are adjacent)NO SIGNAL (Separated by Methyl)
N-CH₂ (Butyl) ↔ Methyl H WEAK / NO SIGNAL (Far apart)STRONG NOE (They are adjacent)

Verdict: The observation of a strong NOE enhancement between the N-methylene protons and the pyrazole ring proton is the "smoking gun" that confirms the 1-butyl-3-methyl structure.

Simulated Data Summary

For a confirmed sample of 1-Butyl-3-methyl-1H-pyrazol-4-amine in DMSO-d₆:

PositionδH (ppm)MultiplicityδC (ppm)Key HMBC (H→C)Key NOESY
1 (N) -----
2 (N) -----
3 (C-Me) --~145.0Me → C3, C4-
3-Me ~2.10s~11.5-H-4 (Amine)
4 (C-NH₂) --~130.0H5 → C4, C3-
4-NH₂ ~4.50br s---
5 (CH) ~7.20s~125.0H5 → C4, C1'H-1' (Butyl)
1' (N-CH₂) ~3.95t~48.0H1' → C5, C3H-5 (Ring)

Conclusion

While 1D NMR provides a basic fingerprint, it lacks the resolution to distinguish between the 1,3- and 1,5- isomers of 1-Butyl-3-methyl-1H-pyrazol-4-amine due to the similarity of their electronic environments.

For regulatory submission and rigorous structure-activity relationship (SAR) studies, the Integrated 2D NMR Strategy is the required standard. Specifically, the NOESY correlation between the N-methylene and the C5-proton serves as the definitive structural proof, eliminating the need for X-ray crystallography in the solution state.

References

  • BenchChem. (2025).[6] Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from

  • Silva, V. L. M., et al. (2023).[7] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19620093, 1-butyl-5-methyl-1h-pyrazol-4-amine. Retrieved from

  • Foces-Foces, C., et al. (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from

Sources

Comparative

Comparative Analysis of 1-Butyl-3-methyl-1H-pyrazol-4-amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition

Topic: Comparative Analysis of the Biological Effects of 1-Butyl-3-methyl-1H-pyrazol-4-amine Analogs Content Type: Publish Comparison Guide Executive Summary & Core Directive 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 100...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Biological Effects of 1-Butyl-3-methyl-1H-pyrazol-4-amine Analogs Content Type: Publish Comparison Guide

Executive Summary & Core Directive

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0) represents a critical structural motif in modern medicinal chemistry. As a specific derivative of the privileged 4-aminopyrazole scaffold, it serves as a modular building block for synthesizing inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Haspin.

This guide provides a comparative analysis of bioactive analogs derived from this scaffold. We focus on how the N1-butyl substitution compares to other alkyl chains (Methyl, Ethyl, Cyclopropyl) in terms of potency, selectivity, and physicochemical properties. The data presented synthesizes findings from recent structure-activity relationship (SAR) studies, offering researchers a roadmap for optimizing this pharmacophore.[1]

Structural Classification of Analogs

To understand the biological effects, we must categorize the analogs based on the modification of the 4-amino "head" group, while keeping the 1-butyl-3-methyl-1H-pyrazole "tail" (or its variants) constant.

Class A: Pyrimidinyl-Aminopyrazoles (CDK Inhibitors)
  • Core Structure: The 4-amino group is coupled to a pyrimidine ring.

  • Target: CDK2, CDK9.

  • Mechanism: ATP-competitive inhibition. The pyrazole acts as a hinge binder.

  • Key Insight: The N1-alkyl group sits in the solvent-accessible region or a hydrophobic pocket depending on the kinase isoform.

Class B: Sulfonamido-Aminopyrazoles
  • Core Structure: The 4-amino group is sulfonylated (e.g., N-(1-butyl-3-methyl-1H-pyrazol-4-yl)benzenesulfonamide).

  • Target: COX-2, Carbonic Anhydrase, and specific cancer cell lines (e.g., MCF-7).

  • Mechanism: The sulfonamide moiety coordinates zinc or binds active site residues; the pyrazole provides steric bulk and hydrophobic interactions.

Class C: Amido-Aminopyrazoles
  • Core Structure: Amide linkage to the 4-position.

  • Target: Aurora Kinases (A/B), Haspin.

  • Mechanism: Dual inhibition of mitosis-regulating kinases.

Comparative Biological Profile

The following analysis compares the 1-Butyl analog against 1-Methyl and 1-Ethyl variants within the context of CDK2 inhibition, a primary target for this scaffold.

Enzymatic Inhibition Data (CDK2/Cyclin E)

Data synthesized from representative SAR studies (e.g., MDPI, 2023).

Analog Variant (N1-Substituent)R3-SubstituentLigand Efficiency (LE)CDK2 IC50 (nM)Selectivity (CDK2 vs CDK9)
1-Methyl (Reference)MethylHigh5 - 7 Moderate
1-Ethyl MethylHigh12 - 15 High
1-Butyl (Target)MethylModerate45 - 60 Very High
1-Isopropyl MethylModerate20 - 30Moderate
1-Phenyl MethylLow> 1000Poor

Analysis:

  • Potency vs. Selectivity Trade-off: The 1-Methyl analog is often the most potent due to minimal steric clash in the ATP binding pocket. However, the 1-Butyl analog, while slightly less potent, frequently exhibits superior selectivity . The longer butyl chain can exploit distinct hydrophobic regions in the solvent channel that are unique to specific kinases, reducing off-target effects.

  • Steric Constraints: Bulky groups like Phenyl at the N1 position often abolish activity, indicating the pocket has a strict size limit (hydrophobic cleft depth).

Cellular Efficacy (Antiproliferative Activity)

Cell Line: HCT-116 (Colon Cancer) & MCF-7 (Breast Cancer)

Compound ClassN1-SubstituentGI50 (µM) [HCT-116]GI50 (µM) [MCF-7]LogP (Calc)Permeability
Pyrimidinyl Methyl0.120.452.1Moderate
Pyrimidinyl Butyl 0.35 0.28 3.4 High
Sulfonamido Methyl1.702.101.8Low
Sulfonamido Butyl 0.95 0.80 3.1 Moderate

Key Insight: The 1-Butyl analogs consistently show higher calculated LogP values (lipophilicity). This correlates with improved cellular permeability. In the Sulfonamido class, the Butyl analog outperforms the Methyl analog in cellular assays (GI50 0.95 µM vs 1.70 µM) despite potentially lower enzymatic binding, likely due to better intracellular accumulation.

Mechanistic Insights & Signaling Pathways

The biological effects of these analogs are mediated through the inhibition of cell cycle progression. The diagram below illustrates the specific intervention point of 1-Butyl-3-methyl-1H-pyrazol-4-amine derivatives within the CDK/Rb pathway.

CDK_Pathway Compound 1-Butyl-3-methyl- pyrazol-4-amine Analog CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits (Hinge Binder) Apoptosis Apoptosis (G1 Arrest) Compound->Apoptosis Induces via G1/S Blockade ATP ATP ATP->CDK2 Activates Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates Rb_Phos Phospho-Rb (Inactive) Rb->Rb_Phos Release of E2F E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) Rb_Phos->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 1: Mechanism of Action. The pyrazole analog competes with ATP for the CDK2 hinge region, preventing Rb phosphorylation and arresting the cell cycle in the G1 phase.

Experimental Protocols

To validate the biological effects of these analogs, the following protocols are recommended. These are designed to be self-validating with positive controls.

Synthesis of N-(1-Butyl-3-methyl-1H-pyrazol-4-yl)amides

This protocol couples the core amine to an acid chloride to generate bioactive amides.

  • Reagents:

    • 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) [CAS: 1006495-54-0][2][3][4][5]

    • Aryl acid chloride (1.1 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve the amine in DCM (0.1 M concentration) under nitrogen atmosphere.

    • Add TEA and cool the mixture to 0°C.

    • Dropwise add the aryl acid chloride dissolved in DCM.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (lower Rf) should disappear.

  • Work-up:

    • Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄.

    • Purify via silica gel column chromatography.

CDK2/Cyclin E Kinase Assay (Radiometric)

Standard for determining IC50 values.

  • Buffer Preparation:

    • 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.

  • Reaction Mix:

    • Recombinant CDK2/Cyclin E complex (5–10 ng/reaction).

    • Substrate: Histone H1 (0.1 mg/mL).

    • [γ-³³P]ATP (Specific activity ~10 µCi/µL).

    • Test Compound: Serially diluted in DMSO (Final DMSO < 1%).

  • Execution:

    • Incubate enzyme + compound for 15 min at RT.

    • Initiate reaction with ATP/Substrate mix.

    • Incubate for 30 min at 30°C.

    • Termination: Spot 20 µL onto P81 phosphocellulose paper.

    • Wash: 3x with 0.75% phosphoric acid (removes unbound ATP).

    • Quantification: Scintillation counting.

  • Control: Flavopiridol (Positive Control, IC50 ~40 nM).

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules, 2022.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Marine Drugs, 2021.

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025.[6]

  • PubChem Compound Summary: 1-butyl-5-methyl-1h-pyrazol-4-amine. National Library of Medicine.

Sources

Validation

Alternative synthetic strategies for 1-Butyl-3-methyl-1H-pyrazol-4-amine

Topic: Alternative synthetic strategies for 1-Butyl-3-methyl-1H-pyrazol-4-amine Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Analysis[1][2][3][4] The pyrazole moie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative synthetic strategies for 1-Butyl-3-methyl-1H-pyrazol-4-amine Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Analysis[1][2][3][4]

The pyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous JAK inhibitors, kinase inhibitors, and analgesic agents. 1-Butyl-3-methyl-1H-pyrazol-4-amine represents a critical building block where the precise positioning of substituents—specifically the N1-butyl and C3-methyl groups—is paramount for biological activity.

The primary synthetic challenge is regioselectivity . The precursor, 3-methyl-4-nitropyrazole, exists in annular tautomerism. Alkylation can occur at either nitrogen atom, leading to a mixture of the desired 1,3-isomer (1-butyl-3-methyl) and the often inseparable 1,5-isomer (1-butyl-5-methyl).

This guide objectively compares three synthetic strategies, moving from the classical industrial approach to high-precision laboratory methods and scalable flow chemistry.

Comparative Strategy Analysis

Strategy A: The Classical Stepwise Route (Alkylation-Reduction)

The industry standard for bulk preparation, prioritizing low reagent cost over atom economy.

This route relies on the alkylation of commercially available 3-methyl-4-nitropyrazole followed by reduction. It is robust but suffers from regioselectivity issues that necessitate rigorous purification.

Mechanism:

  • Nitration: 3-Methylpyrazole is nitrated (HNO₃/H₂SO₄) to yield 3-methyl-4-nitropyrazole.

  • Alkylation: Nucleophilic substitution with 1-bromobutane or 1-iodobutane.

    • Regioselectivity:[1][2][3][4][5] Steric hindrance favors alkylation at the nitrogen distal to the methyl group (the "3-methyl" tautomer), typically yielding a 3:1 to 5:1 ratio of the desired 1,3-isomer over the 1,5-isomer.

  • Reduction: The nitro group is reduced to the amine using Fe/HCl, SnCl₂, or catalytic hydrogenation (Pd/C).[6][7]

Strategy B: The Mitsunobu Precision Route

A mild, halide-free alternative for high-value synthesis.

Utilizing the Mitsunobu reaction allows for the use of n-butanol directly, avoiding alkyl halides. This method often proceeds under milder conditions, reducing thermal isomerization risks, though it generates stoichiometric phosphine oxide waste.

Strategy C: Continuous Flow Hydrogenation (Process Intensification)

The scalable solution for the reduction step.

While Strategies A and B focus on constructing the skeleton, Strategy C addresses the safety and scalability of the final reduction. Nitro-reduction is highly exothermic; flow chemistry mitigates thermal runaway risks and improves the impurity profile by minimizing residence time.

Comparative Performance Data

MetricStrategy A: Classical AlkylationStrategy B: Mitsunobu AlkylationStrategy C: Flow Hydrogenation*
Primary Reagents 3-Me-4-NO₂-pyrazole, BuBr, K₂CO₃3-Me-4-NO₂-pyrazole, BuOH, DIAD, PPh₃Nitro-precursor, H₂, Pd/C (Packed Bed)
Regioselectivity (1,3 vs 1,5) ~4:1 (Solvent dependent)~4:1 (Steric control dominates)N/A (Reduction step only)
Overall Yield 60–75%55–70%>95% (Step yield)
Atom Economy HighLow (PPh₃O/Hydrazine waste)Very High
Scalability High (Batch)Low (Reagent cost/waste)Very High (Continuous)
Safety Profile Moderate (Exothermic reduction)High (Mild conditions)Excellent (Small reactor volume)

*Note: Strategy C is a module that replaces the reduction step of A or B.

Detailed Experimental Protocols

Protocol A: Classical Alkylation & Iron Reduction

Best for: Gram-to-kilogram scale synthesis where chromatography is viable.

Step 1: Regioselective Alkylation

  • Setup: Charge a 3-neck flask with 3-methyl-4-nitropyrazole (1.0 eq) and Acetonitrile (10 vol).

  • Base: Add K₂CO₃ (2.0 eq) and stir for 30 min at RT. Note: Cs₂CO₃ may improve regioselectivity but increases cost.

  • Alkylation: Add 1-Bromobutane (1.2 eq) dropwise.

  • Reaction: Heat to reflux (80°C) for 12–16 h. Monitor by TLC/HPLC.

  • Workup: Cool, filter solids, and concentrate.

  • Purification (Critical): The residue contains both isomers. Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc). The 1,3-isomer (desired) is typically less polar and elutes first.

Step 2: Iron-Mediated Reduction

  • Setup: Dissolve the purified nitro-intermediate (1.0 eq) in EtOH/H₂O (3:1, 10 vol).

  • Catalyst: Add Iron powder (5.0 eq) and NH₄Cl (1.0 eq).

  • Reaction: Heat to 70°C with vigorous stirring for 2–4 h.

  • Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with NaHCO₃, extract with EtOAc, dry (Na₂SO₄), and concentrate to yield 1-Butyl-3-methyl-1H-pyrazol-4-amine .

Protocol B: Mitsunobu Alkylation

Best for: Small-scale, high-purity requirements avoiding alkyl halides.

  • Setup: Dissolve 3-methyl-4-nitropyrazole (1.0 eq), n-Butanol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 vol). Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 30 min, maintaining temp <5°C.

  • Reaction: Warm to RT and stir for 12 h.

  • Workup: Concentrate solvent. Triturate residue with Et₂O/Hexane to precipitate PPh₃O (Triphenylphosphine oxide). Filter.

  • Purification: Purify filtrate via silica gel chromatography to isolate the 1-butyl-3-methyl-4-nitropyrazole intermediate.

  • Reduction: Proceed with hydrogenation (Strategy C) or chemical reduction.

Visualized Pathways & Logic

Figure 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the divergence at the alkylation step and the convergence at the reduction step.

G Start 3-Methyl-4-nitropyrazole (Tautomeric Mixture) RouteA Route A: Alkylation (BuBr / K2CO3) Start->RouteA RouteB Route B: Mitsunobu (BuOH / DIAD / PPh3) Start->RouteB IsomerMix Mixture of Isomers: 1,3- (Major) + 1,5- (Minor) RouteA->IsomerMix Steric Control RouteB->IsomerMix Mild Conditions Purification Purification Step (Crystallization/Column) IsomerMix->Purification Intermediate 1-Butyl-3-methyl- 4-nitropyrazole (Pure) Purification->Intermediate Remove 1,5-isomer Reduction Reduction Step (Fe/HCl or H2/Pd) Intermediate->Reduction Product TARGET: 1-Butyl-3-methyl- 1H-pyrazol-4-amine Reduction->Product

Caption: Divergent synthesis showing the critical purification bottleneck required to remove the 1,5-regioisomer before reduction.

Figure 2: Purification Decision Tree

A logic flow for selecting the optimal purification method based on scale and purity requirements.

D Start Crude Alkylation Mix ScaleCheck Scale > 100g? Start->ScaleCheck IsomerRatio Ratio > 5:1? ScaleCheck->IsomerRatio Yes Column Flash Chromatography (Hex/EtOAc) ScaleCheck->Column No (Lab Scale) Cryst Recrystallization (EtOH/H2O) IsomerRatio->Cryst Yes (High Selectivity) Distill High Vac Distillation (Difficult Separation) IsomerRatio->Distill No (Poor Selectivity)

Caption: Decision matrix for downstream processing of the nitro-intermediate.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles: Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source:The Journal of Organic Chemistry, 2017, 82(16), 8604–8616. URL:[Link]

  • Mitsunobu Reaction on Pyrazoles: Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Source:Tetrahedron Letters, 2005, 46, 2865.[7] URL:[Link]

  • Regioselectivity Mechanisms: Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:The Journal of Organic Chemistry, 2008, 73(9), 3523–3529. URL:[Link]

  • Flow Hydrogenation of Nitro Compounds: Title: Continuous Flow Hydrogenation of Nitro Compounds. Source:Journal of Flow Chemistry, 2012, 2, 1-5. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Full Spectroscopic Characterization of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary & Strategic Importance In the high-stakes landscape of drug discovery, 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: Derived/Analogous) serves as a critical aminopyrazole building block. It is frequently em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes landscape of drug discovery, 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: Derived/Analogous) serves as a critical aminopyrazole building block. It is frequently employed in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase families) and agrochemicals.

However, its utility is often compromised by a silent failure mode: Regioisomeric Contamination . The synthesis of this scaffold typically involves the alkylation of 3-methyl-4-nitropyrazole, which yields a mixture of the desired 1,3-isomer (Target) and the thermodynamically competitive 1,5-isomer (Impurity).

This guide provides an objective, data-driven comparison between the target molecule and its primary regioisomer. We move beyond basic identification to establish a self-validating spectroscopic protocol that guarantees structural integrity before this building block enters your expensive GMP workflows.

The Regioisomer Challenge: Target vs. Alternative

The core "performance" metric for this characterization is the ability to distinguish the target from its structural isomer. Failure to differentiate these results in "dead" SAR (Structure-Activity Relationship) data, where biological activity is misattributed to the wrong molecular geometry.

FeatureTarget: 1-Butyl-3-methyl-1H-pyrazol-4-amine Alternative (Impurity): 1-Butyl-5-methyl-1H-pyrazol-4-amine
Structure Methyl at C3, Proton at C5.[1][2][3][4][5]Methyl at C5, Proton at C3.[6]
Steric Profile Open C5 position : N-Butyl group is adjacent to a proton.Crowded C5 position : N-Butyl group is adjacent to a Methyl group.
Reactivity C5-H is available for C-H activation or electrophilic substitution.C3-H is less reactive; steric clash at N1-C5 hinders coupling.
Key Spectral ID NOE Correlation: N-Butyl (CH₂) ↔ C5-H.NOE Correlation: N-Butyl (CH₂) ↔ C5-Me.
Synthesis & Contamination Pathway

The following diagram illustrates the origin of the regioisomeric impurity during the precursor synthesis phase.

G Start 3-Methyl-4-nitropyrazole (Tautomeric Mixture) Target Target Precursor: 1-Butyl-3-methyl-4-nitro (Kinetic Product) Start->Target Alkylation at N1 (Sterically favored) Impurity Impurity: 1-Butyl-5-methyl-4-nitro (Thermodynamic Product) Start->Impurity Alkylation at N2 (Sterically hindered) Reagent + 1-Bromobutane (Base: K2CO3/Cs2CO3) FinalTarget FINAL PRODUCT: 1-Butyl-3-methyl-1H-pyrazol-4-amine Target->FinalTarget Reduction (H2, Pd/C or Fe/AcOH)

Figure 1: Divergent alkylation pathways leading to the target 1,3-isomer and the 1,5-isomer impurity.[2][6]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The definitive method for validation is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . 1D proton NMR alone is often insufficient due to the similar chemical shifts of the methyl and ring protons in both isomers.

Protocol: High-Resolution NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ (preferred for amine proton visibility) or CDCl₃ .

  • Instrument: 400 MHz or higher.

  • Experiments:

    • 1H 1D: 16 scans, 30° pulse.

    • 13C 1D: 512 scans, proton-decoupled.

    • NOESY: Mixing time 300–500 ms. Focus on the N-CH₂ / Aromatic region.[1]

Data Interpretation: The "Fingerprint" Table

Note: Chemical shifts (δ) are referenced to TMS (0.00 ppm) and are representative of the 1-alkyl-3-methyl-4-aminopyrazole class.

AssignmentSignal TypeChemical Shift (δ ppm)Multiplicity (J Hz)Critical Diagnostic
C5-H (Ring) Aromatic7.15 – 7.25 Singlet (s)NOE to N-Butyl (α-CH₂)
NH₂ (Amine) Exchangeable3.50 – 4.20Broad Singlet (br s)Disappears with D₂O shake
N-CH₂ (Butyl) Aliphatic3.85 – 3.95Triplet (t, J=7.2)Key anchor for NOE
C3-CH₃ Allylic2.10 – 2.20 Singlet (s)NO NOE to N-Butyl
Butyl Chain Aliphatic1.65 – 1.75Multiplet (m)β-protons
Butyl Chain Aliphatic1.25 – 1.35Multiplet (m)γ-protons
Butyl CH₃ Aliphatic0.85 – 0.95Triplet (t, J=7.4)Terminal methyl

Validation Logic:

  • If you see an NOE cross-peak between the N-CH₂ (3.90 ppm) and the Ring Proton (7.20 ppm) , you have the Target (1,3-isomer) .

  • If you see an NOE cross-peak between the N-CH₂ (3.90 ppm) and the Ring Methyl (2.15 ppm) , you have the Impurity (1,5-isomer) .

Mass Spectrometry (MS)

While MS cannot distinguish regioisomers, it confirms the molecular formula and purity.

  • Technique: LC-MS (ESI+)

  • Expected Mass:

    • Formula: C₈H₁₅N₃[7]

    • Exact Mass: 153.13 g/mol

    • Observed [M+H]⁺: 154.13

  • Fragmentation Pattern:

    • Loss of butyl chain (M-57) is common.

    • Loss of ammonia (M-17) from the primary amine.

Infrared Spectroscopy (FT-IR)

Used to verify the functional group integrity (reduction of nitro to amine).

  • Primary Amine (NH₂): Doublet stretch at 3300–3450 cm⁻¹ (asymmetric/symmetric).

  • C=N / C=C (Pyrazole Ring): Sharp bands at 1580–1600 cm⁻¹ .

  • Absence of NO₂: Ensure no strong bands remain at 1350/1530 cm⁻¹ (indicating incomplete reduction).

Self-Validating Decision Tree

Use this workflow to certify your batch.

DecisionTree Start Start Characterization (Batch Isolation) MS Step 1: LC-MS (Check MW 153.13) Start->MS PurityCheck Purity > 95%? MS->PurityCheck NMR Step 2: 1H NMR + NOESY (DMSO-d6) PurityCheck->NMR Yes Recrystallize Action: Recrystallize/Column (Separation Required) PurityCheck->Recrystallize No NOE_Check Check NOE Correlation (N-CH2 vs Ring) NMR->NOE_Check Target PASS: Target Confirmed (NOE: N-CH2 <-> H-5) NOE_Check->Target H-5 Correlation Impurity FAIL: 1,5-Isomer Detected (NOE: N-CH2 <-> Me-5) NOE_Check->Impurity Me-5 Correlation Impurity->Recrystallize

Figure 2: Logical workflow for batch validation and regioisomer discrimination.

Experimental Data Summary (Comparative)

To assist in comparative analysis, the table below contrasts the Target with its closest commercially available analog (1-Methyl-3-tert-butyl-pyrazol-5-amine) and the impurity profile.

ParameterTarget (1-Bu-3-Me-4-NH2)Impurity (1-Bu-5-Me-4-NH2)Reference Analog [1]
CAS 3524-35-4 (5-NH2 isomer)N/A113140-10-6 (3-Me-4-NH2)
H-5 Shift ~7.20 ppm (s)N/A (Methyl at pos 5)~7.25 ppm
Me-3 Shift ~2.15 ppm (s)~2.20 ppm (s)~2.10 ppm
N-CH2 Shift ~3.90 ppm (t)~4.05 ppm (t) (Deshielded by Me)~3.80 ppm (N-Me)
Physical State Viscous Oil / Low melting solidSolidSolid
Solubility High (MeOH, DMSO, DCM)High (MeOH, DMSO)Moderate

Note: The shift of the N-CH₂ group is typically slightly downfield in the 1,5-isomer due to the steric compression and magnetic anisotropy of the adjacent methyl group compared to the proton in the 1,3-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine. Retrieved October 26, 2025 from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2025 from [Link]

  • MDPI (2025). Synthesis and Characterization of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved October 26, 2025 from [Link]

  • Indian Academy of Sciences (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved October 26, 2025 from [Link]

Sources

Validation

Validating the results of a high-throughput screen with 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary & Scientific Context In the context of High-Throughput Screening (HTS), 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1150617-54-1) represents a classic fragment hit . With a low molecular weight (<200 Da)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the context of High-Throughput Screening (HTS), 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1150617-54-1) represents a classic fragment hit . With a low molecular weight (<200 Da) and a pyrazole core, it is rarely a potent nanomolar inhibitor on its own. Instead, it serves as a "seed" scaffold—particularly for kinase or oxidoreductase targets—that binds with low affinity (high


M) but potentially high Ligand Efficiency (LE).

The Challenge: Small, amine-rich heterocycles are prone to being "Frequent Hitters" or False Positives due to:

  • Trace Impurities: Activity arising from highly potent synthetic contaminants (e.g., coupling reagents).

  • Colloidal Aggregation: The compound sequestering the enzyme rather than binding the active site.

  • Redox Cycling: Interference with assay detection readouts (e.g., fluorescence or absorbance).

This guide outlines the rigorous, self-validating workflow required to elevate this compound from a "statistical hit" to a "validated chemical probe."

Comparative Analysis: The Hit vs. The Artifact

To validate 1-Butyl-3-methyl-1H-pyrazol-4-amine, you must compare its behavior against a Gold Standard (known inhibitor) and a Promiscuous Control (aggregator).

Table 1: Performance Metrics for Validation
Metric1-Butyl-3-methyl... (The Hit)Staurosporine (Gold Standard)Rotten Apple (Promiscuous Aggregator)
IC50 Potency 50 - 200

M (Weak)
< 10 nM (Potent)Variable (steep curve)
Hill Slope ~1.0 (Ideal 1:1 binding)~1.0> 2.0 or < 0.5 (Non-specific)
Shift with Detergent None (Stable IC50)NoneIC50 increases >10x (Aggregation broken)
Thermal Shift (

)
+1 to +3 °C (Modest)> +10 °C0 °C or Destabilizing
Ligand Efficiency (LE) High (> 0.[1][2]35)ModerateN/A (False)

Key Insight: If your pyrazole amine shows an IC50 of 1


M but has a molecular weight of ~153 Da, be skeptical. That implies an unrealistically high LE. Real fragment hits usually exhibit weak affinity but clean stoichiometry.

Validation Workflow Diagrams

Diagram 1: The "Kill-Fast" Validation Funnel

This decision tree is designed to eliminate false positives early, saving resources on expensive biophysics.

ValidationFunnel Hit HTS Hit: 1-Butyl-3-methyl-1H-pyrazol-4-amine QC Step 1: Purity Check (LC-MS) Is purity >95%? Hit->QC Resynthesis Resynthesize & Retest QC->Resynthesis No (Impurity suspected) Detergent Step 2: Detergent Sensitivity (Add 0.01% Triton X-100) QC->Detergent Yes Resynthesis->Detergent Activity Confirmed Artifact DISCARD: Aggregator/Impurity Resynthesis->Artifact Activity Lost Detergent->Artifact IC50 shifts >3-fold Biophysics Step 3: Orthogonal Assay (SPR or Thermal Shift) Detergent->Biophysics IC50 Stable Biophysics->Artifact No Binding Validated VALIDATED LEAD Initiate SAR Biophysics->Validated Binding Confirmed

Caption: A "Kill-Fast" decision tree. Hits must pass purity and aggregation filters before costly biophysical characterization.

Detailed Experimental Protocols

Protocol A: The "Detergent Challenge" (Aggregation Check)

Purpose: Pyrazoles can form colloidal aggregates that sequester enzymes. This protocol differentiates specific binding from non-specific sequestration.

Reagents:

  • Assay Buffer (Standard)

  • Assay Buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20) freshly prepared.

Procedure:

  • Preparation: Prepare two identical dose-response plates for 1-Butyl-3-methyl-1H-pyrazol-4-amine (10-point dilution, starting at 500

    
    M).
    
  • Incubation:

    • Plate A: Incubate with enzyme in Standard Buffer.

    • Plate B: Incubate with enzyme in Detergent-Supplemented Buffer.

  • Readout: Measure activity (fluorescence/absorbance) after standard time.

  • Analysis: Calculate IC50 for both conditions.

Interpretation:

  • Valid Hit: IC50 remains within 2-fold error (e.g.,

    
    ).
    
  • Aggregator: IC50 shifts significantly or activity disappears (e.g.,

    
    ). Detergents disrupt colloids; if the inhibition vanishes with detergent, the "hit" was a colloid.
    
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To prove the compound binds to the target protein physically, stabilizing its structure.

Reagents:

  • Recombinant Target Protein (2–5

    
    M final).
    
  • Sypro Orange Dye (5x final).

  • Compound: 1-Butyl-3-methyl-1H-pyrazol-4-amine (at 50x expected IC50, e.g., 1 mM).

Procedure:

  • Mix protein, dye, and compound in qPCR optical plates.

  • Include a DMSO only control (Reference

    
    ) and Staurosporine  control (Positive Shift).
    
  • Run a melt curve: 25°C to 95°C, ramping 1°C/min.

  • Calculate the derivative (

    
    ) to find the Melting Temperature (
    
    
    
    ).

Interpretation:

  • 
    :  Indicates binding. For a fragment like this pyrazole, expect small shifts (1–3°C).
    
  • 
    :  Destabilization (non-specific unfolding or chaotropic effect).
    

Mechanistic Visualization

Diagram 2: Fragment Binding Mode vs. ATP

Understanding where the pyrazole likely binds (ATP hinge region) is crucial for the "Sar by Catalog" strategy (buying analogs).

BindingMode cluster_0 Binding Interactions Target Kinase Hinge Region (Glu-Met backbone) Hbond_D H-Bond Donor (Pyraz-NH) Hbond_D->Target H-Bond Hbond_A H-Bond Acceptor (Pyraz-N) Hbond_A->Target H-Bond Hydrophobic Hydrophobic Pocket (Butyl Tail) Hydrophobic->Target Van der Waals Compound 1-Butyl-3-methyl- 1H-pyrazol-4-amine Compound->Hbond_D provides Compound->Hbond_A provides Compound->Hydrophobic provides

Caption: Predicted binding mode. The pyrazole core mimics the adenine ring of ATP, forming key H-bonds with the kinase hinge region.

Expert Commentary: The "SAR by Catalog" Strategy

  • Purchase Analogs: Buy 1-Ethyl, 1-Propyl, and 1-Phenyl analogs of the pyrazole amine.

  • Test Hypothesis: If the binding is specific, the potency should track with the hydrophobic fit of the tail (Butyl vs. Ethyl) or the electronics of the ring.

  • Flat SAR Warning: If every analog has the exact same IC50 (~50

    
    M), you are likely observing a non-specific interference artifact, not true binding.
    

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3] Journal of Medicinal Chemistry. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands. Drug Discovery Today. Link

  • Giannetti, A. M. (2011). From experimental data to binding mode: a guide to the validation of HTS hits. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Analysis: 1-Butyl-3-methyl-1H-pyrazol-4-amine as a Privileged Scaffold in Kinase and PDE Inhibitor Design

Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) is a versatile aminopyrazole building block (CAS: 1006495-54-0) that serves as a critical pharmacophore in the synthesis of kinase inhibitors (specifically JAK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine (BMPA) is a versatile aminopyrazole building block (CAS: 1006495-54-0) that serves as a critical pharmacophore in the synthesis of kinase inhibitors (specifically JAK, CDK, and Aurora kinases) and phosphodiesterase (PDE) inhibitors.[1][2][3] While not a standalone clinical drug, its structural features—specifically the pyrazole ring's ability to mimic the adenine hinge-binding motif—make it a high-value scaffold for fragment-based drug discovery (FBDD).

This guide compares the BMPA scaffold against established commercial inhibitors (Ruxolitinib , Sildenafil , and Fomepizole ) to elucidate its utility in lead optimization, providing actionable protocols for its incorporation into inhibitor libraries.

Structural & Mechanistic Comparison

The utility of BMPA lies in its ability to serve as a hinge-binding fragment . The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (C4-NH2) acts as a hydrogen bond donor, mimicking the interaction of ATP's adenine ring with the kinase hinge region.

Table 1: Structural Comparison with Commercial Inhibitors
Feature1-Butyl-3-methyl-1H-pyrazol-4-amine Ruxolitinib (JAK1/2 Inhibitor)Sildenafil (PDE5 Inhibitor)Fomepizole (ADH Inhibitor)
Core Scaffold AminopyrazolePyrrolo[2,3-d]pyrimidinePyrazolo[4,3-d]pyrimidin-7-onePyrazole
Role Building Block / FragmentClinical DrugClinical DrugClinical Drug
Hinge Binding Pyrazole N2 (Acceptor) + C4-NH2 (Donor)Pyrrole NH (Donor) + Pyrimidine N (Acceptor)Pyrazole N (Acceptor)Pyrazole N (Coordinator to Zn)
Key Substituents N1-Butyl (Hydrophobic), C3-MethylCyclopentyl (Hydrophobic), NitrileN1-Methyl, C3-PropylC4-Methyl
Target Class Kinase / PDE PrecursorJanus Kinase (JAK)Phosphodiesterase (PDE5)Alcohol Dehydrogenase
MW ( g/mol ) 153.22306.37474.5882.10
Mechanistic Insight: The "Privileged" Nature of the Scaffold
  • Kinase Inhibition: The aminopyrazole core of BMPA is structurally homologous to the core of CDK inhibitors (like AT7519) and Aurora Kinase inhibitors (like Tozasertib). The C4-amine is typically derivatized (via amide coupling or urea formation) to extend into the solvent-exposed region or the back pocket of the ATP binding site.

  • PDE Inhibition: In PDE5 inhibitors (e.g., Sildenafil), the pyrazole ring is fused to a pyrimidine. BMPA represents a "deconstructed" analog where the pyrimidine ring is absent, making it an ideal starting point for fragment growing strategies to explore novel bicyclic cores.

Experimental Protocols for Scaffold Utilization

Protocol A: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (


) of the BMPA fragment to a target kinase (e.g., JAK2 or CDK2) to validate it as a starting point for optimization.

Reagents:

  • Target Protein: Biotinylated JAK2 Kinase Domain.

  • Sensor Chip: Streptavidin-coated (SA) chip.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Workflow:

  • Immobilization: Inject biotinylated JAK2 (10 µg/mL) over the SA chip to a density of ~2000 RU.

  • Sample Preparation: Prepare a dilution series of BMPA (10 mM to 10 µM) in running buffer (maintain constant 1% DMSO).

  • Injection: Inject samples for 60s (association) followed by 120s dissociation at 30 µL/min.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Expected Result: As a fragment, BMPA should show weak affinity (µM to mM range) but high Ligand Efficiency (LE) .

Protocol B: Library Synthesis (Amide Coupling)

Objective: Derivatize the C4-amine of BMPA to create a library of potential ATP-competitive inhibitors.

Reaction Scheme: BMPA + R-COOH → Amide Product

Step-by-Step:

  • Dissolution: Dissolve 1-Butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) in DMF (0.1 M).

  • Activation: Add Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Incubation: Stir at Room Temperature for 16 hours.

  • Quenching: Dilute with Ethyl Acetate, wash with sat. NaHCO3 and Brine.

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify structure via LC-MS (M+H peak).

Comparative Workflow Visualization

The following diagram illustrates how BMPA serves as a central hub for generating diverse inhibitor classes, contrasting the "Fragment Growing" approach against the final structures of commercial drugs.

InhibitorDesign cluster_legend Design Strategy BMPA 1-Butyl-3-methyl- 1H-pyrazol-4-amine (Fragment Scaffold) FragmentGrowing Fragment Growing (Derivatization at C4-NH2) BMPA->FragmentGrowing Amide/Urea Formation RingFusion Ring Fusion (Cyclization to Bicyclic Core) BMPA->RingFusion Condensation Reactions JAK JAK Inhibitors (e.g., Ruxolitinib-like) FragmentGrowing->JAK Targeting Hinge + Solvent Front CDK CDK Inhibitors (e.g., AT7519-like) FragmentGrowing->CDK Targeting Hinge + Back Pocket PDE PDE Inhibitors (e.g., Sildenafil-like) RingFusion->PDE Mimicking cGMP Substrate

Figure 1: Strategic utilization of the BMPA scaffold in medicinal chemistry. The diagram highlights two primary optimization pathways: direct derivatization (Fragment Growing) leading to kinase inhibitors, and ring fusion leading to PDE inhibitors.

Critical Analysis & Recommendations

Advantages of BMPA Scaffold
  • Ligand Efficiency (LE): With a low molecular weight (153 Da), BMPA allows for significant "growth" of the molecule while maintaining drug-like properties (Lipinski's Rule of 5).

  • Synthetic Accessibility: The C4-amine is a highly reactive handle, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries via parallel synthesis.

  • Selectivity Potential: The N1-butyl group provides a hydrophobic anchor. Modifying this group (e.g., to a cyclopentyl or fluorinated alkyl) can tune selectivity between kinase isoforms (e.g., JAK1 vs. JAK2).

Limitations vs. Commercial Inhibitors
  • Potency: As a fragment, BMPA lacks the nanomolar potency of Ruxolitinib . It serves as a starting point, not a final drug.

  • Solubility: The butyl chain adds lipophilicity. If the final inhibitor becomes too greasy (cLogP > 5), metabolic stability may suffer.

Recommendation for Researchers

For drug discovery campaigns targeting Tyrosine Kinases or PDEs :

  • Screen BMPA as part of a fragment library to confirm binding to your specific target isoform.

  • Use BMPA as a positive control for "hinge-binding" in crystallographic studies.

  • Synthesize Analogs: Replace the N1-butyl group with polar moieties (e.g., piperidine) early in optimization to improve solubility if the final drug target requires systemic administration.

References

  • Ploeger, N. et al. (2015). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. (Contextual reference for FBDD protocols).
  • Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Demonstrates aminopyrimidine/pyrazole scaffold utility).

Sources

Validation

Assessing the selectivity profile of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Assessing the Selectivity Profile of 1-Butyl-3-methyl-1H-pyrazol-4-amine Scaffolds Executive Summary & Strategic Context 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0) is a privileged heterocyclic scaffold prima...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Selectivity Profile of 1-Butyl-3-methyl-1H-pyrazol-4-amine Scaffolds

Executive Summary & Strategic Context

1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS: 1006495-54-0) is a privileged heterocyclic scaffold primarily utilized in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., JAK, CDK, Aurora kinases) and GPCR ligands .[1] While often categorized as a building block, its structural attributes—specifically the N1-butyl tail and C3-methyl group —act as critical determinants of the final drug candidate's selectivity profile and ADME properties .[1]

For drug development professionals, the "performance" of this amine is not measured by its standalone inhibition (which is negligible), but by its ability to direct the regioselectivity of downstream synthesis and the isoform selectivity of the resulting pharmacophore.[1] This guide evaluates its utility compared to standard alternatives (e.g., N-methyl or N-phenyl analogs) and details protocols to assess the selectivity of libraries derived from this core.[1]

Comparative Analysis: Structural Determinants of Selectivity

The choice of the N-substituent on the pyrazole ring is a key lever in Structure-Activity Relationship (SAR) optimization.[1] The N-butyl group of 1-Butyl-3-methyl-1H-pyrazol-4-amine offers a distinct profile compared to common alternatives.[1]

Table 1: Physicochemical & Selectivity Profile Comparison
Feature1-Butyl-3-methyl-1H-pyrazol-4-amine 1-Methyl-3-methyl-1H-pyrazol-4-amine 1-Phenyl-3-methyl-1H-pyrazol-4-amine
Steric Bulk Moderate (Flexible) .[1] The butyl chain can fold or extend to fill hydrophobic pockets (e.g., the solvent-exposed region of ATP sites).[1]Low . Minimal steric clash; often leads to promiscuous binding (low selectivity).[1]High (Rigid) . The phenyl ring is bulky and rigid, potentially inducing steric clashes or pi-stacking interactions.[1]
Lipophilicity (cLogP) ~1.5 - 2.0 (Increases permeability but risk of metabolic clearance).[1]~0.5 (High water solubility, lower permeability).[1]~2.5 (High lipophilicity, solubility challenges).[1]
Selectivity Potential High .[1] The butyl group can exploit specific hydrophobic channels (e.g., the "gatekeeper" region in kinases) to differentiate isoforms.[1]Low . Often binds to conserved regions, leading to pan-inhibition.[1]Variable . Selectivity depends on specific pi-pi interactions; often used for specific kinases (e.g., p38 MAPK).[1]
Synthetic Utility Versatile .[1][2][3] Compatible with SNAr and Buchwald-Hartwig couplings; the butyl group is stable.[1]Standard . Widely used but offers limited SAR vectors.[1]Restricted . Aromatic ring limits further functionalization and solubility.[1]

Mechanism of Action: The Scaffold's Role in Kinase Selectivity[1]

In the context of kinase inhibitors (e.g., targeting Janus Kinases (JAKs) ), the pyrazole-4-amine core typically functions as the hinge-binding motif .[1] The N1-substituent (the butyl group) extends into the solvent-exposed front pocket or the hydrophobic back pocket , depending on the specific inhibitor architecture (Type I vs. Type II).[1]

  • Selectivity Mechanism : The flexibility of the n-butyl chain allows it to adopt conformations that fit into specific sub-pockets that are sterically restricted in other isoforms.[1] For example, in JAK1 vs. JAK2 selectivity, subtle differences in the glycine-rich loop or the gatekeeper residue can be exploited by the N-alkyl chain length.[1]

Diagram 1: Kinase Binding & Selectivity Logic

KinaseBinding cluster_0 Mechanism of Selectivity Scaffold 1-Butyl-3-methyl-1H-pyrazol-4-amine (Core Scaffold) Hinge Hinge Binding Region (Adenine Pocket) Scaffold->Hinge Pyrazole N2/NH Interaction Pocket Hydrophobic Selectivity Pocket (Gatekeeper/Solvent Front) Scaffold->Pocket N-Butyl Tail Extension Selectivity Isoform Selectivity (e.g., JAK1 > JAK2) Pocket->Selectivity Steric Fit / Hydrophobic Effect

Caption: The N-butyl tail of the scaffold probes the hydrophobic pocket, a critical determinant for differentiating between closely related kinase isoforms.[1]

Experimental Protocols for Assessing Selectivity

To validate the selectivity profile of libraries derived from this scaffold, a hierarchical screening cascade is required.[1]

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Objective: Rapidly assess the binding affinity of the scaffold-derived fragments to the target protein.[1]

  • Preparation : Dilute the target protein (e.g., JAK1 kinase domain, 2 µM) in assay buffer (HEPES pH 7.5, 150 mM NaCl).[1]

  • Dye Addition : Add SYPRO Orange dye (5x final concentration).

  • Compound Incubation : Add the test compound (derived from 1-Butyl-3-methyl-1H-pyrazol-4-amine) at 10-50 µM. Include DMSO control.

  • Measurement : Perform a melt curve (25°C to 95°C, 1°C/min) using a qPCR machine.

  • Analysis : Calculate the melting temperature shift (

    
    ). A 
    
    
    
    indicates significant binding.[1] The N-butyl derivative should show a distinct
    
    
    compared to the N-methyl analog if the pocket is engaged.[1]
Protocol B: Competitive Binding Assay (TR-FRET / LanthaScreen)

Objective: Quantify the IC50 and Selectivity Ratio (e.g., JAK1/JAK2).[1]

  • Reagents : Use a Terbium-labeled anti-tag antibody and a fluorescent tracer (e.g., Kinase Tracer 236).[1]

  • Reaction : Mix kinase (5 nM), antibody (2 nM), and tracer (variable Kd) in a 384-well plate.

  • Titration : Add the test compound (11-point dilution series, starting at 10 µM).

  • Incubation : Incubate for 1 hour at Room Temperature.

  • Readout : Measure TR-FRET emission ratio (520 nm / 495 nm).

  • Calculation : Fit data to a sigmoidal dose-response curve to determine IC50.

    • Selectivity Factor =

      
      .
      

Representative Performance Data

While the amine itself is a raw material, the data below illustrates the selectivity enhancement typically observed when upgrading from an N-methyl to an N-butyl scaffold in a hypothetical JAK-family kinase inhibitor series.

Table 2: Impact of N-Alkyl Substitution on Kinase Selectivity (Representative Data)
Compound VariantJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)Solubility (µM)
N-Methyl Analog 15120.8x (Non-selective)> 100
N-Phenyl Analog 4580.18x (JAK2 Selective)10
N-Butyl Analog (Topic) 18 140 7.8x (JAK1 Selective) 65

Interpretation: The N-butyl analog maintains potency against JAK1 while significantly reducing potency against JAK2 (higher IC50), thereby improving the selectivity window.[1] This is often attributed to the butyl group clashing with a slightly smaller hydrophobic pocket in JAK2 or exploiting a specific lipophilic channel in JAK1 [1].[1]

Workflow Diagram: From Scaffold to Lead

Workflow Start 1-Butyl-3-methyl-1H-pyrazol-4-amine (Starting Material) Step1 Coupling Reaction (e.g., SNAr with Pyrimidine) Start->Step1 Synthesis Library Focused Library (N-Butyl Variants) Step1->Library Diversification Screen Selectivity Screening (Panel of 50+ Kinases) Library->Screen Profiling Lead Selective Lead Candidate Screen->Lead Hit Selection

Caption: The critical path from the raw amine scaffold to a validated, selective lead compound.

References

  • Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Methods in Molecular Biology, 2012.[1] Link

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry, 2004.[1] Link

  • PubChem Compound Summary . "1-Butyl-3-methyl-1H-pyrazol-4-amine (CID 5200289)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Cheung, M., et al. "Discovery of pyrazolo[1,5-a]pyrimidin-7-yl amino derivatives as novel inhibitors of Janus kinase 2."[1] Bioorganic & Medicinal Chemistry Letters, 2012.[1] Link

Sources

Comparative

Reference Standards for the Analytical Validation of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Executive Summary: The Integrity of the Standard In the development of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib) and related pyrazole-scaffold therapeutics, 1-Butyl-3-methyl-1H-pyrazol-4-amine serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity of the Standard

In the development of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib) and related pyrazole-scaffold therapeutics, 1-Butyl-3-methyl-1H-pyrazol-4-amine serves as a critical intermediate and potential genotoxic impurity (PGI) marker.

The reliability of your quantification data is only as good as the reference standard used to generate it. This guide compares the performance and validation rigor of three distinct classes of reference materials available to researchers: Certified Reference Materials (CRM) , qNMR-Validated Standards , and Reagent Grade (Commercial Chemicals) .

Key Takeaway: While Reagent Grade material is cost-effective for synthesis, it is statistically unsuitable for analytical method validation (AMV) due to significant potency overestimation errors (often >5%) caused by undetected inorganic salts and regioisomers.

Technical Profile & Stability Challenges

Before validating, one must understand the molecule's inherent liabilities. 1-Butyl-3-methyl-1H-pyrazol-4-amine is an electron-rich heteroaromatic amine.

  • Oxidative Instability: Like many aminopyrazoles, this compound is prone to rapid air oxidation, turning from off-white/yellow to dark red/brown upon exposure to atmospheric oxygen.

  • Regioisomerism: The synthesis typically involves the alkylation of 3-methyl-4-nitropyrazole or cyclization strategies that can yield the 1-butyl-5-methyl isomer. This isomer is a critical impurity that standard C18 HPLC methods often fail to resolve without specific method development.

Visualization: Impurity & Degradation Pathways

The following diagram illustrates the critical impurities that a Reference Standard must control for.

ImpurityPathways cluster_0 Critical Quality Attributes (CQA) Target Target Analyte: 1-Butyl-3-methyl- 1H-pyrazol-4-amine Isomer Regioisomer: 1-Butyl-5-methyl- 1H-pyrazol-4-amine Target->Isomer Synthetic Side-reaction Oxide Degradant: Azo-dimers / Oxides (Red Coloration) Target->Oxide Air Oxidation (Storage instability) Precursor Precursor: 1-Butyl-3-methyl- 4-nitropyrazole Precursor->Target Reduction (H2/Pd)

Figure 1: Critical degradation and synthetic impurity pathways that necessitate rigorous reference standard characterization.

Comparative Analysis: Selecting the Right Standard

This section objectively compares the three primary options for reference standards based on regulatory acceptance (ICH Q2(R2)), accuracy, and labor cost.

Option A: Mass Balance Characterized Standard (The "Gold Standard")

This method determines potency by subtracting all non-analyte masses (impurities, water, residuals, inorganics) from 100%.

  • Formula:

    
    
    
  • Best For: Late-stage GMP release testing, filing Primary Reference Standards.

Option B: qNMR Validated Standard (The "Modern Benchmark")

Uses Quantitative Nuclear Magnetic Resonance (qNMR) with an Internal Standard (IS) to measure absolute purity directly.

  • Formula: Direct molar ratio calculation against a NIST-traceable internal standard (e.g., Maleic Acid).

  • Best For: Early-phase development, rapid potency assignment, unstable compounds (fast analysis).

Option C: Reagent Grade (The "Risky Alternative")

Commercial chemical vendors often provide a "Certificate of Analysis" based solely on HPLC Area %.

  • Formula:

    
     (Ignores water, salts, and extinction coefficients).
    
  • Best For: Synthesis starting material only. Not for analytical validation.

Performance Data Comparison

The following table summarizes a comparative study of a single batch of 1-Butyl-3-methyl-1H-pyrazol-4-amine analyzed via all three methods.

FeatureReagent Grade (Vendor CoA) qNMR (Internal Std) Mass Balance (CRM)
Stated Purity 99.2% (HPLC Area)94.1% (w/w)94.3% (w/w)
Methodology HPLC-UV (254 nm) only1H-NMR vs. Maleic AcidHPLC + TGA + KF + ROI
Salt/Inorganic Detection Fails to detectDetects (via mass weight)Detects (ROI)
Water Content Impact IgnoredAccounted forMeasured (KF)
Validation Suitability FAIL (High Risk)PASS (Fit for Purpose)PASS (Regulatory Preferred)
Time to Result 0 Days (Off the shelf)4 Hours5-7 Days

Critical Insight: The Reagent Grade material overestimated the potency by ~5.1% . Using this as a standard would result in a 5% systematic error in all downstream drug substance quantification.

Detailed Methodologies

To establish a self-validating system, follow these protocols.

Protocol 1: qNMR Potency Assignment (Recommended)

This protocol is superior for 1-Butyl-3-methyl-1H-pyrazol-4-amine due to the compound's potential instability during the long run-times required for Mass Balance.

Reagents:

  • Solvent: DMSO-d6 (Prevents exchange of amine protons, good solubility).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.3 ppm.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Pyrazole Amine sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Use a micro-balance with
    
    
    .
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Must be

      
       of the longest relaxing proton to ensure full magnetization recovery).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (2H) at ~6.3 ppm.

    • Integrate the Pyrazole-CH3 singlet (3H) at ~2.1 ppm or the Butyl-CH2 triplet. Avoid the amine protons as they may broaden.

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity of IS.
Protocol 2: HPLC Purity & Impurity Profiling

Used to confirm the absence of the 1,5-isomer.

  • Column: C18 Phenyl-Hexyl (Provides better selectivity for regioisomers than standard C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Basic pH keeps the amine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (max) and 210 nm.

Validation Workflow Visualization

The following decision matrix guides the researcher in establishing the validity of their standard based on the development phase.

ValidationWorkflow Start Start: Reference Material Acquisition Decision1 Is a Certified Reference Material (CRM) Available? Start->Decision1 BuyCRM Purchase CRM (Use 'As Is') Decision1->BuyCRM Yes Synth Synthesize/Buy Reagent Grade Decision1->Synth No Charact Perform Structural ID (1H-NMR, MS, IR) Synth->Charact Decision2 Is the material for GLP/GMP Release? Charact->Decision2 MB Mass Balance Validation (HPLC + TGA + KF + ROI) Decision2->MB Yes (High Rigor) qNMR qNMR Validation (Traceable Internal Standard) Decision2->qNMR No (R&D/Early Phase) Final Generate Certificate of Analysis (Assign Potency w/w) MB->Final qNMR->Final

Figure 2: Decision matrix for qualifying reference standards in compliance with ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023).[2][3][4] [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. (2014).[3][5][6] [Link]

  • Al-Adiwish, W. M., et al. "Synthesis and Antibacterial Activity of Some New 5-Aminopyrazole Derivatives." Molecules, 18(2), 2118-2128. (2013).[4] (Validating the synthesis and stability of aminopyrazoles). [Link]

  • Godejohann, M., et al. "Direct Purity Determination of Organic Reference Materials by qNMR." Metrologia, 56, 024002. (2019). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Butyl-3-methyl-1H-pyrazol-4-amine: Proper Disposal Procedures

Executive Summary 1-Butyl-3-methyl-1H-pyrazol-4-amine is a functionalized heterocyclic amine commonly used as a building block in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors).[1] Due to the presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-3-methyl-1H-pyrazol-4-amine is a functionalized heterocyclic amine commonly used as a building block in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors).[1] Due to the presence of the primary amine group on the electron-rich pyrazole ring, this compound exhibits basic properties and potential biological activity .

Effective disposal requires strict segregation from oxidizing agents and inorganic acids to prevent uncontrolled exothermic reactions. The only acceptable final disposition is high-temperature incineration.

Hazard Profile & Chemical Identification

Before initiating any disposal workflow, you must validate the chemical identity. While specific Safety Data Sheet (SDS) data for this exact isomer is often proprietary, its safety profile is derived from the Alkyl-aminopyrazole structural class.

Chemical Class: Heterocyclic Primary Amine General Formula: C₈H₁₅N₃ Molecular Weight: ~153.22 g/mol [1]

Table 1: GHS Hazard Classification (Class-Based Assessment)
Hazard CategoryGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[2][5][6][7]
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.[2][7]
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation.[6][7]
Aquatic Toxicity Category 3-H412: Harmful to aquatic life with long-lasting effects (Predicted).

Critical Safety Note: As an organic base, this compound is incompatible with strong acids, acid chlorides, and acid anhydrides . Mixing these in a waste container can generate significant heat and toxic vapors.

Personal Protective Equipment (PPE)

Standard latex gloves are insufficient for organic amines due to rapid permeation rates.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) for splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Face shield recommended if pouring >500 mL.

  • Respiratory: If handling powder or generating aerosols outside a fume hood, use a half-mask respirator with P100/Organic Vapor cartridges .

Emergency Response: Spill Protocol

Scenario: A 5g vial of 1-Butyl-3-methyl-1H-pyrazol-4-amine has shattered on the benchtop.

Mechanism of Action: The priority is to contain the spread of the basic amine and prevent it from contacting acidic materials on the bench.

Figure 1: Spill Response Decision Matrix

SpillResponse cluster_legend Protocol Logic Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid State: Solid/Powder Assess->Solid Liquid State: Liquid/Solution Assess->Liquid ActionSolid Dampen with inert solvent (PEG-400) to prevent dust generation Solid->ActionSolid ActionLiquid Cover with Absorbent Pads or Vermiculite Liquid->ActionLiquid Collect Collect into Hazardous Waste Bag (Do NOT sweep dry dust) ActionSolid->Collect Neutralize Apply Weak Acid Neutralizer (Citric Acid or Sodium Bisulfate) ActionLiquid->Neutralize Neutralize->Collect Label Label: 'Hazardous Waste - Toxic/Irritant' Collect->Label Legend Neutralization prevents secondary contamination.

Caption: Operational workflow for containing and collecting aminopyrazole spills. Note the specific instruction to dampen solids to prevent inhalation.

Routine Waste Management

The most common compliance failure in drug discovery labs is "commingling" incompatible waste streams. 1-Butyl-3-methyl-1H-pyrazol-4-amine must be treated as a Basic Organic .

Segregation Protocol
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in solution with corrosive solvents.

  • Labeling: Must read "Hazardous Waste - Organic Base" .

  • Incompatibilities: Never pour into a container marked "Organic Acid" or "Oxidizer".

Figure 2: Waste Stream Classification Logic

WasteSegregation Compound 1-Butyl-3-methyl- 1H-pyrazol-4-amine CheckState Is it in Solution? Compound->CheckState YesSol Yes (Liquid) CheckState->YesSol NoSol No (Solid) CheckState->NoSol CheckHalogen Solvent contains Halogens? (DCM, Chloroform) YesSol->CheckHalogen StreamC Stream C: Solid Hazardous Waste NoSol->StreamC Double Bagged StreamA Stream A: Halogenated Organics CheckHalogen->StreamA Yes StreamB Stream B: Non-Halogenated Organics (Basic/Neutral) CheckHalogen->StreamB No

Caption: Decision tree for selecting the correct waste carboy. Segregation prevents cross-reactivity in the central accumulation area.

Final Disposition

You generally do not treat this waste on-site. It must be transferred to a licensed disposal facility.[5][6][7]

  • Method: High-Temperature Incineration.

  • Scientific Rationale: The pyrazole ring is thermally stable. Simple chemical oxidation (e.g., bleach treatment) is often insufficient to fully degrade the aromatic heterocycle and may produce toxic chlorinated byproducts. Incineration at >1000°C ensures complete mineralization of the nitrogen content into N₂ and NOx (scrubbed at the facility).

  • Drain Disposal: Strictly Prohibited. Aminopyrazoles can be toxic to aquatic microorganisms and persist in water tables.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 1-(3-methylbutyl)-1H-pyrazol-5-amine (Structural Analog). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Butyl-3-methyl-1H-pyrazol-4-amine

Hazard Identification and Risk Assessment A closely related isomer, 1-Butyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-51-4), is classified under the Globally Harmonized System (GHS) with the following hazards: GHS06 Pictogra...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

A closely related isomer, 1-Butyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-51-4), is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS06 Pictogram: Skull and crossbones, indicating acute toxicity.

  • Signal Word: Danger.

  • Hazard Code H301: Toxic if swallowed.

Furthermore, safety data for other aminopyrazole derivatives consistently indicates a risk of skin and eye irritation.[1][2][3] Given these factors, it is prudent to handle 1-Butyl-3-methyl-1H-pyrazol-4-amine as a substance with the following potential hazards:

  • Acute Oral Toxicity: Potentially toxic or harmful if ingested.

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][4]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling 1-Butyl-3-methyl-1H-pyrazol-4-amine. The following table outlines the recommended PPE for various laboratory operations.

Task Minimum PPE Requirement Enhanced Precautions (Recommended)
Storage and Transport - Standard lab coat- Safety glasses- Nitrile gloves- Double-gloving
Weighing and Aliquoting (Solid) - Standard lab coat- Safety goggles- Nitrile gloves- Chemical-resistant apron- Double-gloving- Use of a ventilated balance enclosure or fume hood
Solution Preparation - Standard lab coat- Safety goggles- Nitrile gloves- Chemical-resistant apron- Face shield over safety goggles- Double-gloving- Work within a certified chemical fume hood
Reaction Setup and Workup - Standard lab coat- Safety goggles- Nitrile gloves- Chemical-resistant apron- Face shield over safety goggles- Double-gloving- Work within a certified chemical fume hood
Waste Disposal - Standard lab coat- Safety goggles- Nitrile gloves- Chemical-resistant apron- Double-gloving

dot

Caption: PPE selection workflow for handling 1-Butyl-3-methyl-1H-pyrazol-4-amine.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.

  • Preparation: Don all required PPE, including double gloves.

  • Work Area: Perform all weighing and aliquoting within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Handling: Use a disposable weighing paper or boat. Avoid creating dust.

  • Cleaning: After weighing, carefully wipe down the spatula and the balance with a damp cloth, ensuring no residue remains. Dispose of the cleaning materials as hazardous waste.

  • Storage: Tightly seal the container immediately after use.[4][5]

  • Preparation: Don all required PPE, including a face shield over safety goggles and double gloves.

  • Work Area: All solution preparations must be conducted in a certified chemical fume hood.[6]

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution: If necessary, use a magnetic stirrer to aid dissolution. Do not heat unless the reaction protocol specifically requires it, and ensure proper ventilation.

  • Transfer: When transferring the solution, do so carefully to avoid spills.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal:

    • All waste containing 1-Butyl-3-methyl-1H-pyrazol-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Combi-Blocks, Inc. (2023, March 25).
  • TCI Chemicals. (2024, December 5).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025, December 21).
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2020, December 14).
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • ChemicalBook. (2026, January 17).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.

Sources

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